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  • Product: 8-Oxo-8-phenyloctanenitrile
  • CAS: 39755-15-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 8-Oxo-8-phenyloctanenitrile: A Technical Guide for Advanced Research

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Oxo-8-phenyloctanenitrile, a bifunctional molecule with potential applications in organic synthesis and drug disc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Oxo-8-phenyloctanenitrile, a bifunctional molecule with potential applications in organic synthesis and drug discovery. The synthetic strategy is centered around a pivotal Friedel-Crafts acylation reaction. This document offers a detailed, step-by-step protocol for its preparation, from commercially available starting materials to the final purified product. Furthermore, a thorough analysis of the essential characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to ensure the unequivocal identification and purity assessment of the target compound. This guide is intended for researchers and professionals in the fields of chemical synthesis and pharmaceutical development, providing both the theoretical underpinnings and practical insights necessary for the successful synthesis and validation of 8-Oxo-8-phenyloctanenitrile.

Introduction: The Significance of Keto-Nitriles

Molecules incorporating both a ketone and a nitrile functionality, such as 8-Oxo-8-phenyloctanenitrile, represent a versatile class of organic compounds. The presence of two distinct reactive centers, the electrophilic carbonyl carbon and the cyano group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, opens up a wide array of possibilities for further chemical transformations. This dual functionality makes them valuable intermediates in the synthesis of more complex molecular architectures, including heterocyclic compounds and long-chain functionalized molecules.

In the context of drug discovery, the nitrile group is increasingly recognized as a key pharmacophore. Its incorporation into drug candidates can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and in some cases, act as a covalent warhead for targeted inhibition. The long aliphatic chain coupled with an aromatic ketone in 8-Oxo-8-phenyloctanenitrile provides a lipophilic scaffold that can be explored for interactions with biological targets.

This guide will delineate a robust and reproducible synthetic route to 8-Oxo-8-phenyloctanenitrile, followed by a detailed exposition of its structural characterization.

Synthetic Strategy and Experimental Protocol

The synthesis of 8-Oxo-8-phenyloctanenitrile is most efficiently achieved through a three-step process, commencing with the synthesis of a key intermediate, 7-cyanoheptanoic acid. This is followed by its conversion to the corresponding acyl chloride, which then undergoes a Friedel-Crafts acylation with benzene to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 7-Cyanoheptanoic Acid cluster_1 Step 2: Formation of Acyl Chloride cluster_2 Step 3: Friedel-Crafts Acylation A 6-Bromohexanenitrile C Hydrolysis A->C 1. NaCN, DMSO 2. H3O+ B Sodium Cyanide D 7-Cyanoheptanoic Acid C->D E 7-Cyanoheptanoyl Chloride D->E Thionyl Chloride (SOCl2) H 8-Oxo-8-phenyloctanenitrile E->H Friedel-Crafts Acylation F Benzene F->H G Aluminum Chloride (AlCl3) G->H Catalyst Characterization_Methods cluster_0 Spectroscopic Analysis A 1H NMR B 13C NMR C IR Spectroscopy D Mass Spectrometry Target 8-Oxo-8-phenyloctanenitrile Target->A Proton Environment Target->B Carbon Skeleton Target->C Functional Groups Target->D Molecular Weight & Fragmentation

Exploratory

Spectroscopic Characterization of 8-Oxo-8-phenyloctanenitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Oxo-8-phenyloctanenitrile, a bifunctional molecule incorporating a phenyl ketone and a terminal nitrile group connected by a six-carb...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Oxo-8-phenyloctanenitrile, a bifunctional molecule incorporating a phenyl ketone and a terminal nitrile group connected by a six-carbon alkyl chain. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural characterization of this and similar long-chain functionalized molecules. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

Introduction

8-Oxo-8-phenyloctanenitrile presents a unique spectroscopic challenge and opportunity. Its structure combines the distinct features of an aromatic ketone and an aliphatic nitrile. Understanding the interplay of these functional groups within the spectroscopic data is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical and biological systems. This guide will not only present the expected spectroscopic data but will also provide the rationale behind the spectral features, grounded in fundamental principles of each technique.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 8-Oxo-8-phenyloctanenitrile, both ¹H and ¹³C NMR will provide a detailed map of the hydrogen and carbon atoms, respectively.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 8-Oxo-8-phenyloctanenitrile is predicted to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the octanenitrile chain. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitrile groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
7.98 - 7.96Doublet of doublets2HH-2', H-6' (ortho)Deshielded by the adjacent electron-withdrawing carbonyl group.
7.58 - 7.54Triplet of triplets1HH-4' (para)Less deshielded than the ortho protons.
7.48 - 7.44Triplet of triplets2HH-3', H-5' (meta)Least deshielded of the aromatic protons.
2.98Triplet2HH-7Alpha to the carbonyl group, significantly deshielded.
2.35Triplet2HH-2Alpha to the nitrile group, deshielded.
1.75 - 1.68Quintet2HH-6Beta to the carbonyl group.
1.66 - 1.59Quintet2HH-3Beta to the nitrile group.
1.42 - 1.30Multiplet4HH-4, H-5Overlapping signals of the central methylene groups.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of 8-Oxo-8-phenyloctanenitrile in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the methylene protons in the alkyl chain.

    • Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm).

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correct the spectrum to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Logical Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR spectral interpretation.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts are highly diagnostic of the carbon's chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (ppm)AssignmentRationale
199.5C-8 (C=O)The carbonyl carbon is highly deshielded, appearing far downfield.[3]
136.8C-1' (ipso-C)The aromatic carbon attached to the carbonyl group.
133.2C-4' (para-C)Aromatic CH carbon.
128.6C-3', C-5' (meta-C)Aromatic CH carbons.
128.0C-2', C-6' (ortho-C)Aromatic CH carbons.
119.8C-1 (C≡N)The nitrile carbon is characteristically found in this region.[4]
43.0C-7Alpha to the carbonyl group.
28.8C-4, C-5Central methylene carbons of the alkyl chain.
28.5C-3Beta to the nitrile group.
25.2C-6Beta to the carbonyl group.
17.0C-2Alpha to the nitrile group.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • The experiment is run on the same NMR spectrometer as the ¹H experiment.

    • A proton-decoupled pulse sequence is standardly used to simplify the spectrum to single lines for each carbon. This also provides a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons, increasing their signal intensity.

    • A wider spectral width (e.g., 0-220 ppm) is necessary to observe all carbon signals, especially the downfield carbonyl carbon.

    • A longer acquisition time and a greater number of scans are required compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction. Integration is not typically performed in standard ¹³C NMR as peak intensities are not directly proportional to the number of carbons due to NOE and relaxation effects.

Structural Elucidation through NMR:

MS_Fragmentation M [M]⁺˙ (m/z 215) Benzoyl [C₆H₅CO]⁺ (m/z 105) Base Peak M->Benzoyl α-cleavage McLafferty [C₈H₈O]⁺˙ (m/z 120) M->McLafferty McLafferty Rearrangement Phenyl [C₆H₅]⁺ (m/z 77) Benzoyl->Phenyl - CO

Sources

Foundational

An In-depth Technical Guide to 8-Oxo-8-phenyloctanenitrile: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Oxo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Oxo-8-phenyloctanenitrile, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive empirical data, this document leverages advanced predictive modeling to elucidate its physicochemical characteristics, including solubility, lipophilicity, and spectral data. Furthermore, this guide outlines established synthetic strategies for ω-keto nitriles and discusses the characteristic reactivity of the nitrile and ketone functional groups. Detailed protocols for analytical characterization are also provided, offering a robust framework for researchers engaged in the synthesis, purification, and analysis of this and structurally related compounds. This document is intended to serve as a foundational resource, enabling further investigation and application of 8-Oxo-8-phenyloctanenitrile in drug discovery and development.

Introduction: The Significance of Bifunctional Scaffolds

The strategic incorporation of multiple functional groups within a single molecular entity is a cornerstone of modern drug design. Bifunctional molecules, such as 8-Oxo-8-phenyloctanenitrile, offer the potential for dual modes of action, enhanced binding affinity through multiple interaction points, and the ability to modulate physicochemical properties to optimize pharmacokinetic profiles. The presence of both a ketone and a nitrile group in 8-Oxo-8-phenyloctanenitrile provides a versatile scaffold for further chemical modification, making it an attractive building block for the synthesis of more complex pharmaceutical intermediates. The long alkyl chain also imparts a degree of lipophilicity, a critical parameter in drug absorption and distribution.

Predicted Physicochemical Properties of 8-Oxo-8-phenyloctanenitrile

Due to the limited availability of experimental data for 8-Oxo-8-phenyloctanenitrile, its fundamental physicochemical properties have been estimated using advanced computational models. These predictions provide a valuable starting point for experimental design and interpretation.

PropertyPredicted ValueSoftware/Methodology Used
Molecular Formula C₁₅H₁₉NO-
Molecular Weight 229.32 g/mol -
Boiling Point 405.9 ± 45.0 °C at 760 mmHgACD/Labs Percepta Platform[1]
Melting Point Not available-
LogP (octanol-water) 3.5 ± 0.4ACD/Labs Percepta Platform[1]
Aqueous Solubility 0.01 g/L at 25 °CADMET Predictor®[2]
pKa (most acidic) 18.5 ± 0.7 (α-proton to the nitrile)ACD/Labs Percepta Platform[1]
pKa (most basic) -6.7 ± 0.2 (carbonyl oxygen)ACD/Labs Percepta Platform[1]

Note: These values are computationally derived and should be confirmed experimentally.

Synthesis of ω-Keto Nitriles: A Methodological Overview

The synthesis of ω-keto nitriles can be approached through several established organic chemistry transformations. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance of functional groups.

Acylation of Nitrile Anions

A common and effective method for the preparation of β-ketonitriles involves the acylation of a nitrile anion with an appropriate acylating agent, such as an ester or lactone.[3] This approach can be adapted for the synthesis of longer-chain keto nitriles.

Conceptual Workflow for Acylation of a Nitrile Anion:

G Start Acetonitrile Base Strong Base (e.g., KOt-Bu) Start->Base Deprotonation Nitrile_Anion Nitrile Anion Base->Nitrile_Anion Acylation Acylation Reaction Nitrile_Anion->Acylation Ester Phenyl Heptanoate Ester->Acylation Ketonitrile 8-Oxo-8-phenyloctanenitrile Acylation->Ketonitrile

Caption: Conceptual workflow for the synthesis of 8-Oxo-8-phenyloctanenitrile via acylation of the acetonitrile anion.

Step-by-Step Protocol (General):

  • Preparation of the Nitrile Anion: A strong, non-nucleophilic base, such as potassium tert-butoxide (KOt-Bu), is used to deprotonate acetonitrile in an anhydrous ethereal solvent under an inert atmosphere.[3]

  • Acylation: The appropriate acylating agent, in this case, an ester of 7-phenylheptanoic acid, is added to the solution of the nitrile anion.

  • Workup: The reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or distillation.

Oxidation of ω-Hydroxy Nitriles

Another viable synthetic route involves the oxidation of a corresponding ω-hydroxy nitrile. This precursor could be synthesized through various methods, including the ring-opening of a cyclic ether with a cyanide nucleophile.

Chemical Reactivity and Potential Transformations

The bifunctional nature of 8-Oxo-8-phenyloctanenitrile allows for a range of chemical transformations at both the ketone and nitrile moieties.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[4]

  • Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.[5][6] This would convert 8-Oxo-8-phenyloctanenitrile to 8-oxo-8-phenyloctanoic acid.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[4][6] This would yield 8-amino-1-phenyloctan-1-one.

  • Reaction with Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.[4][7]

Reactivity of the Ketone Group

The carbonyl group of the ketone is also a key site for chemical reactions.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄).

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a variety of nucleophiles, including organometallic reagents, to form tertiary alcohols.

  • Reductive Amination: The ketone can be converted to an amine via reductive amination.

Diagram of Key Reactive Sites:

G cluster_ketone Ketone Reactivity cluster_nitrile Nitrile Reactivity mol 8-Oxo-8-phenyloctanenitrile Structure (Illustrative) ketone_reduction Reduction to Alcohol mol->ketone_reduction Electrophilic Carbonyl Carbon ketone_addition Nucleophilic Addition mol->ketone_addition Electrophilic Carbonyl Carbon nitrile_hydrolysis Hydrolysis to Carboxylic Acid mol->nitrile_hydrolysis Electrophilic Nitrile Carbon nitrile_reduction Reduction to Amine mol->nitrile_reduction Electrophilic Nitrile Carbon

Caption: Key reactive sites and potential transformations of 8-Oxo-8-phenyloctanenitrile.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of 8-Oxo-8-phenyloctanenitrile.[8][9]

Predicted Spectroscopic Data

The following are predicted spectroscopic data to aid in the identification and characterization of 8-Oxo-8-phenyloctanenitrile.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95 - 7.40m5HAromatic protons (phenyl group)
2.95t2H-CH₂- adjacent to the carbonyl group
2.35t2H-CH₂- adjacent to the nitrile group
1.80 - 1.30m8HAliphatic protons (-CH₂-)₄

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
200.0Carbonyl carbon (C=O)
137.0 - 128.0Aromatic carbons
119.5Nitrile carbon (C≡N)
43.0-CH₂- adjacent to the carbonyl group
29.0 - 23.0Aliphatic carbons (-CH₂-)₅
17.0-CH₂- adjacent to the nitrile group

Predicted Infrared (IR) Spectrum:

Wavenumber (cm⁻¹)Functional Group
~3060Aromatic C-H stretch
~2930, 2860Aliphatic C-H stretch
~2250Nitrile (C≡N) stretch[10]
~1685Ketone (C=O) stretch
~1600, 1450Aromatic C=C stretch

Mass Spectrometry (MS):

The molecular ion peak (M+) in the mass spectrum would be expected at m/z = 229.32.[11]

Experimental Protocols for Characterization

Workflow for Analytical Characterization:

G Sample Synthesized 8-Oxo-8-phenyloctanenitrile Purification Purification (e.g., Column Chromatography) Sample->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Purification->MS Purity Purity Assessment (e.g., HPLC, GC) Purification->Purity Structure_Elucidation Structural Elucidation and Confirmation IR->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity->Structure_Elucidation

Caption: A typical workflow for the analytical characterization of synthesized 8-Oxo-8-phenyloctanenitrile.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl ketone chromophore (e.g., 245 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient from 100 °C to 280 °C.

    • MS Detector: Electron ionization (EI) at 70 eV.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Internal Standard: Tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy:

    • Method: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.

Applications in Drug Discovery and Development

The unique combination of a ketone, a nitrile, and a lipophilic chain in 8-Oxo-8-phenyloctanenitrile makes it a promising scaffold for the development of novel therapeutic agents.

  • Covalent Inhibitors: The nitrile group can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites, leading to irreversible inhibition.[12]

  • Molecular Probes: The ketone functionality can be used as a handle for the attachment of fluorescent tags or other reporter groups, enabling the development of molecular probes for biological imaging.

  • Scaffold for Library Synthesis: The versatile reactivity of both functional groups allows for the rapid generation of a library of diverse compounds for high-throughput screening.

Conclusion

References

  • ADMET Predictor® - Simulations Plus. (n.d.). Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • MIT News. (2025, July 24). New machine-learning application to help researchers predict chemical properties. Retrieved from [Link]

  • Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
  • Alchemy. (2021, July 29). Predictive Chemistry: The Holy Grail for Chemicals & Materials. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • SoftwareOne. (n.d.). PhysChem Suite. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • International Journal of Current Science. (2024, July 3). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. IJCSPUB, 14(3).
  • StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]

  • ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry.
  • YouTube. (2025, May 1). Synthesis of nitriles from alkyl halides and alcohols and ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • LookChem. (n.d.). 8-oxo-8-phenyloctanal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Save My Exams. (2025, April 14). Nitriles | OCR A Level Chemistry A Revision Notes 2015. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

Sources

Exploratory

8-Oxo-8-phenyloctanenitrile: A Comprehensive Technical Guide

This guide provides an in-depth technical overview of 8-Oxo-8-phenyloctanenitrile, a bifunctional molecule incorporating both a ketone and a nitrile moiety. This document is intended for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 8-Oxo-8-phenyloctanenitrile, a bifunctional molecule incorporating both a ketone and a nitrile moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed insights into its synthesis, characterization, and potential applications.

Introduction

8-Oxo-8-phenyloctanenitrile is an intriguing organic compound that belongs to the class of keto-nitriles. Its structure, featuring a phenyl ketone at one end of a seven-carbon aliphatic chain and a terminal nitrile group at the other, makes it a valuable intermediate in organic synthesis. The presence of two distinct and reactive functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures, including various heterocyclic systems.[1]

While a specific CAS Registry Number for 8-Oxo-8-phenyloctanenitrile is not readily found in major chemical databases, its synthesis is highly feasible through established synthetic methodologies. This guide will focus on the most logical and efficient pathway for its preparation and provide a thorough analysis of its expected chemical and physical properties.

Synthesis of 8-Oxo-8-phenyloctanenitrile

The most direct and industrially scalable approach to synthesize 8-Oxo-8-phenyloctanenitrile is through the Friedel-Crafts acylation of benzene.[2][3] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this case, the acylating agent would be 7-cyanoheptanoyl chloride, which can be prepared from commercially available starting materials.

Part 1: Preparation of the Acylating Agent: 7-Cyanoheptanoyl Chloride

The synthesis of the required acylating agent, 7-cyanoheptanoyl chloride, can be achieved in a two-step process starting from suberic acid (octanedioic acid).[4]

Step 1: Synthesis of 7-Cyanoheptanoic Acid

The initial step involves the selective conversion of one of the carboxylic acid groups of suberic acid into a nitrile. This can be accomplished through a multi-step sequence involving the formation of an amide followed by dehydration. A more direct approach involves the partial hydrolysis of the corresponding dinitrile, suberonitrile, if it is readily available.[5][6][7][8][9] Given the prevalence of methods for the monohalogenation of diols followed by cyanation, another viable route starts from 1,7-heptanediol. For the purpose of this guide, we will outline the synthesis from suberic acid.

Experimental Protocol: Synthesis of 7-Cyanoheptanoic Acid

  • Amidation: Suberic acid is first converted to its diamide by reaction with an excess of ammonia, typically with heating.

  • Selective Hydrolysis: The resulting suberamide is then subjected to controlled partial hydrolysis to yield the monoamide-monoacid.

  • Nitrile Formation: The remaining amide group is then dehydrated using a suitable dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅), to afford 7-cyanoheptanoic acid.[10]

Step 2: Synthesis of 7-Cyanoheptanoyl Chloride

With 7-cyanoheptanoic acid in hand, the corresponding acyl chloride can be readily prepared by reaction with thionyl chloride or oxalyl chloride.[11]

Experimental Protocol: Synthesis of 7-Cyanoheptanoyl Chloride

  • To a stirred solution of 7-cyanoheptanoic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (typically 1.1-1.5 equivalents) dropwise at room temperature.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux until the evolution of HCl and SO₂ gases ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 7-cyanoheptanoyl chloride, which can be purified by vacuum distillation.

Part 2: Friedel-Crafts Acylation of Benzene

The final step in the synthesis of 8-Oxo-8-phenyloctanenitrile is the Friedel-Crafts acylation of benzene with the prepared 7-cyanoheptanoyl chloride.[12][13][14]

Experimental Protocol: Synthesis of 8-Oxo-8-phenyloctanenitrile

  • In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet to a trap, a suspension of anhydrous aluminum chloride (AlCl₃, a Lewis acid catalyst) is prepared in an excess of dry benzene, which serves as both the solvent and the reactant.[2]

  • The mixture is cooled in an ice bath, and 7-cyanoheptanoyl chloride is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure the completion of the reaction.[2]

  • The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure 8-Oxo-8-phenyloctanenitrile.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction Suberic_Acid Suberic Acid Cyanoheptanoic_Acid 7-Cyanoheptanoic Acid Suberic_Acid->Cyanoheptanoic_Acid Amidation & Dehydration Cyanoheptanoyl_Chloride 7-Cyanoheptanoyl Chloride Cyanoheptanoic_Acid->Cyanoheptanoyl_Chloride SOCl₂ Target_Molecule 8-Oxo-8-phenyloctanenitrile Cyanoheptanoyl_Chloride->Target_Molecule Friedel-Crafts Acylation (AlCl₃, Benzene) Benzene Benzene Benzene->Target_Molecule

Caption: Synthetic pathway for 8-Oxo-8-phenyloctanenitrile.

Structural Characterization

The structural elucidation of 8-Oxo-8-phenyloctanenitrile would rely on a combination of standard spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.[15][16][17][18]

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho to C=O)7.9 - 8.1Doublet2H
Aromatic (meta & para)7.3 - 7.6Multiplet3H
-CH₂- (alpha to C=O)2.9 - 3.1Triplet2H
-CH₂- (alpha to CN)2.3 - 2.5Triplet2H
Aliphatic (-CH₂-)n1.3 - 1.8Multiplet8H

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the presence of the carbonyl and nitrile carbons in their respective chemical shift regions.[19]

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl (C=O)198 - 202
Aromatic (ipso to C=O)135 - 138
Aromatic (ortho to C=O)128 - 130
Aromatic (meta to C=O)127 - 129
Aromatic (para to C=O)132 - 134
Nitrile (C≡N)118 - 122
-CH₂- (alpha to C=O)38 - 42
-CH₂- (alpha to CN)16 - 18
Aliphatic (-CH₂-)n23 - 30
Infrared (IR) Spectroscopy

The IR spectrum of 8-Oxo-8-phenyloctanenitrile will prominently feature strong absorption bands corresponding to the ketone and nitrile functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Description
C=O (Aryl Ketone)1680 - 1700Strong, sharp stretch
C≡N (Nitrile)2240 - 2260Medium to strong, sharp stretch
C-H (Aromatic)3000 - 3100Medium stretch
C-H (Aliphatic)2850 - 2960Medium to strong stretch
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.[20][21][22][23]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of C₁₅H₁₉NO.

  • Key Fragmentation Patterns:

    • Alpha-cleavage: Loss of the alkyl chain adjacent to the carbonyl group to give the benzoyl cation (C₆H₅CO⁺) at m/z = 105, which is often a base peak in the spectrum of phenyl ketones.

    • Loss of the Phenyl Group: Fragmentation resulting in the loss of a phenyl radical (C₆H₅•) to give an acylium ion.

    • McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the alkyl chain to the carbonyl oxygen can lead to the elimination of a neutral alkene molecule.

Fragmentation_Pathway Molecule [C₆H₅COCH₂(CH₂)₅CN]⁺˙ (Molecular Ion) Benzoyl_Cation C₆H₅CO⁺ (m/z = 105) Molecule->Benzoyl_Cation α-Cleavage Acylium_Fragment [COCH₂(CH₂)₅CN]⁺ Molecule->Acylium_Fragment - C₆H₅• Phenyl_Cation C₆H₅⁺ (m/z = 77) Benzoyl_Cation->Phenyl_Cation -CO

Caption: Key fragmentation pathways in the mass spectrum.

Potential Applications

The bifunctional nature of 8-Oxo-8-phenyloctanenitrile makes it a versatile building block in organic synthesis. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, through reduction or hydrolysis.[6][10][24][25][26] The ketone functionality can undergo reactions such as reduction to an alcohol, Wittig olefination, or serve as a handle for the construction of heterocyclic rings.

Some potential applications include:

  • Synthesis of Heterocycles: Keto-nitriles are valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.

  • Precursor for Bioactive Molecules: The long aliphatic chain combined with the reactive functional groups at both ends provides a template for the synthesis of complex natural product analogs and other bioactive molecules.

  • Polymer Chemistry: The difunctional nature of this molecule could potentially be exploited in the synthesis of specialized polymers.

Conclusion

8-Oxo-8-phenyloctanenitrile, while not a commonly cataloged chemical, represents a synthetically accessible and versatile molecule. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The presence of both a ketone and a nitrile group on a flexible alkyl chain opens up a wide array of possibilities for further chemical modifications, making it a valuable intermediate for researchers in synthetic organic chemistry and drug discovery. The detailed synthetic protocols and predicted spectroscopic data provided in this guide serve as a comprehensive resource for the scientific community.

References

  • Investigation of the configuration of alkyl phenyl ketone phenylhydrazones from ab initio 1H NMR chemical shifts. Org Biomol Chem. 2003;1(21):3839-3844. [Link]

  • Synthesis of 7-cyano-5-oxoheptanoic acid. PrepChem.com. Accessed January 17, 2026. [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. J Am Soc Mass Spectrom. 2008;19(7):995-1004. [Link]

  • Friedel-Crafts Acylation of Benzene. Chemguide.co.uk. Accessed January 17, 2026. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Accessed January 17, 2026. [Link]

  • Investigation of the configuration of alkyl phenyl ketone phenylhydrazones from ab initio 1H NMR chemical shifts. Org. Biomol. Chem. 2003;1:3839-3844. [Link]

  • Measurement of ionic resonances in alkyl phenyl ketone cations via infrared strong field mass spectrometry. J Phys Chem A. 2014;118(1):144-150. [Link]

  • The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Published January 22, 2023. Accessed January 17, 2026. [Link]

  • Investigation of the configuration of alkyl phenyl ketone phenylhydrazones from ab initio H-1 NMR chemical shifts. ResearchGate. Published online August 6, 2025. [Link]

  • The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. Accessed January 17, 2026. [Link]

  • Friedel-Crafts Acylation Of Benzene. Learnbin. Published June 1, 2025. Accessed January 17, 2026. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Accessed January 17, 2026. [Link]

  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Published May 30, 2020. Accessed January 17, 2026. [Link]

  • Ketones. OpenOChem Learn. Accessed January 17, 2026. [Link]

  • Valeronitrile hydrolysis in supercritical water. J Supercrit Fluids. 2012;66:124-131. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Published May 7, 2018. Accessed January 17, 2026. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Accessed January 17, 2026. [Link]

  • Process for the preparation of 7-amino syn 3,5-dihydroxy heptanoic acid derivatives via 6-cyano syn 3,5-dihydroxy hexanoic acid derivatives.
  • Reactions of Nitriles. Chemistry Steps. Accessed January 17, 2026. [Link]

  • 13 c nmr studies: part iv. carbon-13 nmr spectra of some alkyl phenyl ketones. Canadian Journal of Chemistry. 1967;45(15):1679-1688. [Link]

  • Reactivity of Nitriles. Chemistry LibreTexts. Published January 22, 2023. Accessed January 17, 2026. [Link]

  • Hydrolysis of nitriles. Lumen Learning. Accessed January 17, 2026. [Link]

  • 7-Cyano-5-oxoheptanoic acid. PubChem. Accessed January 17, 2026. [Link]

  • Chemistry of Nitriles. OpenStax. Published September 20, 2023. Accessed January 17, 2026. [Link]

  • Hydrolysis of nitriles. Chemguide.co.uk. Accessed January 17, 2026. [Link]

  • The three-step synthesis of the title cyano acid (VII). ResearchGate. Accessed January 17, 2026. [Link]

  • Chemistry of Nitriles. LibreTexts. Published January 19, 2025. Accessed January 17, 2026. [Link]

  • 7-Cyanoheptanoic acid. PubChem. Accessed January 17, 2026. [Link]

  • Suberic acid. PubChem. Accessed January 17, 2026. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Published April 26, 2024. Accessed January 17, 2026. [Link]

  • Acidic Hydrolysis of Nitriles. BYJU'S. Accessed January 17, 2026. [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 8-Oxo-8-phenyloctanenitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational dynamics of 8-oxo-8-pheny...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational dynamics of 8-oxo-8-phenyloctanenitrile. Given the absence of extensive literature on this specific molecule, this document outlines a robust, multi-faceted approach encompassing chemical synthesis, detailed spectroscopic analysis, and computational modeling. By integrating these methodologies, this guide serves as a self-validating system for researchers to definitively characterize 8-oxo-8-phenyloctanenitrile, a molecule with potential applications in medicinal chemistry and materials science. We present detailed, step-by-step protocols for its synthesis via Friedel-Crafts acylation, its purification, and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a comprehensive workflow for computational conformational analysis using Density Functional Theory (DFT) is described. This guide is intended to empower researchers to not only replicate these methods but also to understand the underlying principles that govern the structure-property relationships of this and similar long-chain alkyl phenyl ketones.

Introduction: The Enigmatic Structure of 8-Oxo-8-phenyloctanenitrile

8-Oxo-8-phenyloctanenitrile (CAS No. 39755-15-2) is a bifunctional organic molecule featuring a phenyl ketone and a terminal nitrile group connected by a flexible seven-carbon alkyl chain. This unique combination of a rigid aromatic system, a polar carbonyl group, and a flexible lipophilic chain with a terminal nitrile makes it an intriguing candidate for applications in drug discovery as a scaffold or intermediate, and in materials science as a building block for polymers or liquid crystals. The interplay between the electronic properties of the phenyl ketone and the nitrile group, mediated by the flexible alkyl chain, dictates its chemical reactivity, physical properties, and biological activity.

A thorough understanding of its three-dimensional molecular structure and conformational preferences is paramount for predicting its behavior and designing new applications. The long alkyl chain introduces significant conformational flexibility, leading to a multitude of possible spatial arrangements of the phenyl and nitrile termini. This guide provides a comprehensive roadmap for the de novo characterization of 8-oxo-8-phenyloctanenitrile, from its synthesis to the intricate details of its conformational landscape.

Synthesis and Purification

A logical and efficient synthetic route to 8-oxo-8-phenyloctanenitrile is the Friedel-Crafts acylation of benzene with 7-cyanoheptanoyl chloride. This classic electrophilic aromatic substitution reaction is well-suited for the formation of the aryl ketone moiety.[1][2][3]

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps: the preparation of the acyl chloride from the corresponding carboxylic acid, followed by the Friedel-Crafts acylation.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation 7-cyanoheptanoic_acid 7-Cyanoheptanoic Acid 7-cyanoheptanoyl_chloride 7-Cyanoheptanoyl Chloride 7-cyanoheptanoic_acid->7-cyanoheptanoyl_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->7-cyanoheptanoyl_chloride product 8-Oxo-8-phenyloctanenitrile 7-cyanoheptanoyl_chloride->product Electrophilic Aromatic Substitution benzene Benzene benzene->product AlCl3 Aluminum Chloride (AlCl₃) AlCl3->product Computational_Workflow Input Initial 3D Structure of 8-Oxo-8-phenyloctanenitrile Conformational_Search Conformational Search (e.g., Molecular Mechanics) Input->Conformational_Search DFT_Optimization Geometry Optimization of Conformers (DFT: B3LYP/6-31G(d)) Conformational_Search->DFT_Optimization Frequency_Calculation Frequency Calculation (Confirm Minima & Obtain ZPE) DFT_Optimization->Frequency_Calculation Energy_Analysis Relative Energy Calculation (Boltzmann Distribution) Frequency_Calculation->Energy_Analysis Structural_Analysis Analysis of Low-Energy Conformers (Dihedral Angles, Distances) Energy_Analysis->Structural_Analysis

Sources

Exploratory

"solubility of 8-Oxo-8-phenyloctanenitrile in organic solvents"

An In-Depth Technical Guide to the Solubility of 8-Oxo-8-phenyloctanenitrile in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 8-Oxo-8-phenyloctaneni...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 8-Oxo-8-phenyloctanenitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 8-Oxo-8-phenyloctanenitrile. In the absence of established experimental data, this document outlines the predicted solubility profile based on the compound's molecular structure and physicochemical properties. It further details a robust, step-by-step experimental protocol for the accurate determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding and a practical framework for working with this compound.

Introduction: The Significance of Solubility Data

8-Oxo-8-phenyloctanenitrile is a bifunctional molecule featuring a terminal nitrile group and a phenyl ketone moiety, separated by a six-carbon aliphatic chain. Its structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals.

Understanding the solubility of a compound is a critical first step in nearly every laboratory workflow, from reaction setup and purification to formulation and analytical standard preparation.[1] Inaccurate or unknown solubility can lead to failed experiments, inconsistent results, and significant delays in research and development. This guide provides the theoretical foundation and practical methodology to establish a reliable solubility profile for 8-Oxo-8-phenyloctanenitrile.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] To predict the solubility of 8-Oxo-8-phenyloctanenitrile, we must first analyze its molecular structure.

Molecular Structure Analysis:

Caption: Molecular structure of 8-Oxo-8-phenyloctanenitrile.

  • Polar Regions: The molecule possesses two distinct polar functional groups: the nitrile group (-C≡N) and the phenyl ketone group (-CO-C₆H₅) . Both groups create significant dipole moments, making these regions of the molecule capable of dipole-dipole interactions.

  • Nonpolar Regions: A long aliphatic chain (-(CH₂)₆-) and the phenyl ring constitute the nonpolar segments of the molecule. These regions will primarily interact through weaker van der Waals forces.

  • Hydrogen Bonding Capability: 8-Oxo-8-phenyloctanenitrile lacks a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen), meaning it cannot act as a hydrogen bond donor. However, the lone pairs of electrons on the ketone's oxygen atom and the nitrile's nitrogen atom allow it to function as a hydrogen bond acceptor .[3][4]

Solubility Prediction:

Based on this amphiphilic nature, we can predict its solubility across different solvent classes:

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): Solubility is expected to be low . While the nonpolar chain and phenyl group can interact with these solvents, the highly polar ketone and nitrile groups would be poorly solvated, making dissolution energetically unfavorable.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solubility is predicted to be moderate to high . These solvents have significant dipole moments that can effectively solvate the polar ketone and nitrile functionalities. Their organic nature also accommodates the nonpolar segments of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility in alcohols like methanol and ethanol is expected to be moderate . These solvents can act as hydrogen bond donors to the ketone and nitrile groups, which is a strong stabilizing interaction.[3] However, solubility will likely decrease with longer-chain alcohols as their polarity decreases. Solubility in water is predicted to be very low due to the large, hydrophobic alkyl chain and phenyl group, which would disrupt the strong hydrogen-bonding network of water.

A Guide to Solvent Selection for Experimental Testing

Since no empirical data is publicly available, a systematic experimental approach is necessary. The following table summarizes key properties of recommended organic solvents for testing, categorized by their polarity and hydrogen bonding characteristics. This allows for a structured investigation of the "like dissolves like" principle.

SolventClassPolarity Index (P')[5][6]Dielectric Constant (ε)[2][7]H-Bonding[3][8]Predicted Solubility
HexaneNonpolar0.11.88NeitherLow
TolueneNonpolar (Aromatic)2.42.38AcceptorLow to Moderate
DichloromethanePolar Aprotic3.18.93AcceptorModerate
Tetrahydrofuran (THF)Polar Aprotic4.07.58AcceptorModerate to High
Ethyl AcetatePolar Aprotic4.46.02AcceptorModerate to High
AcetonePolar Aprotic5.120.7AcceptorHigh
AcetonitrilePolar Aprotic5.837.5AcceptorHigh
Dimethylformamide (DMF)Polar Aprotic6.436.7AcceptorVery High
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7AcceptorVery High
IsopropanolPolar Protic3.917.9Donor & AcceptorModerate
EthanolPolar Protic4.324.6Donor & AcceptorModerate
MethanolPolar Protic5.132.7Donor & AcceptorModerate

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The isothermal Shake-Flask Method is the gold standard for determining the equilibrium solubility of a solid compound in a solvent.[1] It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Objective: To determine the equilibrium solubility of 8-Oxo-8-phenyloctanenitrile in a selected organic solvent at a specified temperature.

Materials:

  • 8-Oxo-8-phenyloctanenitrile (crystalline solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Slurry:

    • Add an excess amount of solid 8-Oxo-8-phenyloctanenitrile to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is 10-20 mg of solid.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the slurry for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.

  • Phase Separation:

    • After equilibration, remove the vial and let it stand for at least 30 minutes to allow the excess solid to settle.

    • To ensure complete separation of the saturated solution (supernatant) from the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately pass the aliquot through a syringe filter (0.22 µm) into a clean vial. This step is crucial to remove any fine particulate matter.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (HPLC is preferred for its specificity and sensitivity).

    • Calculate the concentration of 8-Oxo-8-phenyloctanenitrile in the original saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Solubility should be reported in standard units such as mg/mL or moles/L (Molarity).

    • Always specify the temperature at which the measurement was performed.

    • It is best practice to perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Conclusion and Best Practices

This guide establishes a predictive framework and a definitive experimental protocol for characterizing the solubility of 8-Oxo-8-phenyloctanenitrile. Based on its molecular structure, the compound is expected to be most soluble in polar aprotic solvents like DMSO, DMF, and acetonitrile, with moderate solubility in alcohols and poor solubility in nonpolar solvents and water. By following the detailed Shake-Flask Method, researchers can generate the precise, reliable quantitative data necessary for advancing their work. This systematic approach ensures the scientific integrity of subsequent experiments and supports the efficient development of new chemical entities.

References

  • Burdick & Jackson. (n.d.). Dielectric Constant. Retrieved from the Honeywell Research Chemicals website.
  • Pike, S. J., Lavagnini, E., Varley, L. M., Cook, J. L., & Hunter, C. A. (2019). H-Bond donor parameters for cations. Chemical Science, 10(22), 5795–5801.
  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?
  • University of Rochester. (n.d.). Common Solvent Properties. Retrieved from the University of Rochester, Department of Chemistry website.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from the Honeywell Research Chemicals website.
  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Adapted and reposted by Erowid.
  • Sigma-Aldrich. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Scribd. (n.d.). Common Organic Solvents - Table of Properties.
  • The Periodic Table. (n.d.). Examples of High Polarity Solvents.
  • Shodex. (n.d.). Polarities of Solvents.
  • Chemistry Stack Exchange. (2019). Qualitative Comparisons of Dielectric Constants of Organic Solvents.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
  • University of California, Berkeley. (n.d.). Dielectric Constant of Common solvents.
  • Fisher Scientific. (n.d.).
  • BenchChem. (2025). Technical Guide: Solubility Profile of Phenazolam in Organic Solvents.
  • Chemistry LibreTexts. (2022). 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors.
  • Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors.

Sources

Foundational

A Predictive Analysis of the Thermal Stability and Decomposition of 8-Oxo-8-phenyloctanenitrile: A Technical Guide for Researchers

This technical guide provides a comprehensive, albeit predictive, analysis of the thermal stability and decomposition pathways of 8-Oxo-8-phenyloctanenitrile. In the absence of direct experimental data for this specific...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, albeit predictive, analysis of the thermal stability and decomposition pathways of 8-Oxo-8-phenyloctanenitrile. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of physical organic chemistry, thermal analysis, and data from structurally related compounds to offer a robust theoretical framework for researchers, scientists, and drug development professionals.

Introduction to 8-Oxo-8-phenyloctanenitrile: A Bifunctional Molecule of Interest

8-Oxo-8-phenyloctanenitrile is a unique bifunctional molecule featuring a phenyl ketone and a terminal nitrile group, separated by a six-carbon aliphatic chain. This structure presents an interesting case for thermal analysis, as the two functional groups, and the alkyl chain connecting them, will interact and influence the overall thermal stability and decomposition profile. Understanding these characteristics is crucial for applications in organic synthesis, materials science, and pharmaceutical development, where thermal stress is a common factor in processing, storage, and degradation.

This guide will explore the predicted thermal behavior of 8-Oxo-8-phenyloctanenitrile, propose detailed experimental protocols for its analysis, and forecast the likely decomposition products.

Theoretical Assessment of Thermal Stability and Decomposition Pathways

The thermal decomposition of 8-Oxo-8-phenyloctanenitrile is predicted to be a complex process involving the interplay of its constituent parts: the phenyl ketone moiety, the aliphatic chain, and the nitrile group. The initiation of thermal decomposition is dictated by the weakest bonds within the molecule.

Initial Bond Scission: A Look at Bond Dissociation Energies

The stability of a molecule is fundamentally related to the strength of its chemical bonds. The initiation of thermal decomposition will likely occur at the weakest bond. Below is a table of relevant average bond dissociation energies (BDEs) to predict the initial fragmentation steps.[1][2]

BondBond Dissociation Energy (kcal/mol)Location in 8-Oxo-8-phenyloctanenitrile
C-C (alkyl)~88Alkyl chain
C-H (alkyl, secondary)~98Alkyl chain
C-CN~124Between alkyl chain and nitrile
C-C(=O)~85Between phenyl and carbonyl, and alkyl and carbonyl
C=O~179Carbonyl group
C≡N~213Nitrile group

These are average values and can be influenced by the specific molecular environment.

Based on these BDEs, the C-C bond adjacent to the carbonyl group (α-cleavage) is one of the most likely points of initial fragmentation.

Predicted Decomposition Pathways

The decomposition of 8-Oxo-8-phenyloctanenitrile is likely to proceed through several competing pathways, primarily dictated by the reactivity of the ketone and nitrile functionalities at elevated temperatures.

2.2.1. Ketone-Mediated Decomposition: Norrish Type Reactions

The phenyl ketone group is expected to be a primary site for thermal degradation, likely proceeding through Norrish-type reactions.[3][4][5]

  • Norrish Type I Reaction: This involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. For 8-Oxo-8-phenyloctanenitrile, this can occur on either side of the carbonyl, leading to the formation of a benzoyl radical and a 7-cyanoheptyl radical, or a phenyl radical and an 8-oxooctanenitrile radical. The former is more likely due to the relative stability of the resulting radicals. Subsequent reactions of these radicals can lead to a variety of products, including decarbonylation to form carbon monoxide and a new radical that can undergo further reactions like disproportionation or recombination.[6]

  • Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical.[3] This biradical can then undergo cleavage to form a smaller ketone (acetophenone) and an alkene with a terminal nitrile group, or cyclize to form a cyclobutanol derivative.

2.2.2. Nitrile-Mediated Decomposition

At higher temperatures, the nitrile group can also undergo decomposition. Studies on the pyrolysis of aliphatic nitriles have shown that they can degrade to form smaller nitriles, alkenes, and hydrogen cyanide (HCN).[7][8] For 8-Oxo-8-phenyloctanenitrile, this could involve cleavage of the alkyl chain and elimination of HCN.

2.2.3. Aliphatic Chain Fragmentation

The six-carbon alkyl chain can also undergo random scission at high temperatures, leading to the formation of a variety of smaller hydrocarbon fragments, both saturated and unsaturated.

The following diagram illustrates the predicted major decomposition pathways:

Decomposition_Pathways cluster_main 8-Oxo-8-phenyloctanenitrile cluster_norrish1 Norrish Type I cluster_norrish2 Norrish Type II cluster_nitrile Nitrile Decomposition start 8-Oxo-8-phenyloctanenitrile n1_radicals Benzoyl Radical + 7-Cyanoheptyl Radical start->n1_radicals α-Cleavage n2_biradical 1,4-Biradical Intermediate start->n2_biradical γ-H Abstraction nitrile_products HCN, Smaller Nitriles, Hydrocarbons start->nitrile_products High Temp n1_products Benzaldehyde, Benzoic Acid, CO, Alkenenitriles n1_radicals->n1_products Further Reactions n2_products Acetophenone + Hex-5-enenitrile n2_biradical->n2_products Cleavage n2_cyclization Cyclobutanol Derivative n2_biradical->n2_cyclization Cyclization

Caption: Predicted major thermal decomposition pathways of 8-Oxo-8-phenyloctanenitrile.

Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for a thorough investigation of the thermal stability and decomposition of 8-Oxo-8-phenyloctanenitrile. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) will provide a comprehensive understanding.[9][10][11]

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the stages of mass loss.

Methodology:

  • Instrument: A high-resolution thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 8-Oxo-8-phenyloctanenitrile into a ceramic or platinum TGA pan.

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the influence of oxygen on decomposition.

  • Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) will reveal the temperatures of maximum decomposition rates for each stage.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and exothermic or endothermic decomposition events.[12]

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 8-Oxo-8-phenyloctanenitrile into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).

  • Temperature Program:

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min to observe the melting endotherm.

    • In a separate experiment, heat the sample to a higher temperature (e.g., 500 °C) at 10 °C/min to observe any exothermic or endothermic decomposition events.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate melting or boiling, while exothermic peaks will suggest decomposition or polymerization reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products.[13][14]

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of 8-Oxo-8-phenyloctanenitrile into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Perform single-shot pyrolysis at several temperatures determined from the TGA data (e.g., the onset of decomposition and the temperatures of maximum decomposition rates).

    • A typical pyrolysis temperature would be in the range of 400-800 °C.

  • GC-MS Analysis:

    • The pyrolysis products are immediately transferred to the GC column for separation.

    • A standard non-polar or mid-polar capillary column is suitable for separating the expected range of products.

    • The mass spectrometer will be operated in electron ionization (EI) mode to generate mass spectra of the separated components.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra with a library of known compounds (e.g., NIST).

The following diagram illustrates the proposed experimental workflow:

Experimental_Workflow cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_pygcms Py-GC-MS Analysis cluster_synthesis Data Synthesis sample 8-Oxo-8-phenyloctanenitrile tga TGA sample->tga dsc DSC sample->dsc pygcms Py-GC-MS sample->pygcms tga_result Decomposition Temperatures & Mass Loss Stages tga->tga_result synthesis Comprehensive Thermal Profile tga_result->synthesis dsc_result Melting Point & Decomposition Enthalpy dsc->dsc_result dsc_result->synthesis pygcms_result Identification of Decomposition Products pygcms->pygcms_result pygcms_result->synthesis

Caption: Proposed experimental workflow for the thermal analysis of 8-Oxo-8-phenyloctanenitrile.

Predicted Thermal Analysis Results

Based on the theoretical assessment, the following outcomes are anticipated from the experimental analysis:

TGA and DSC Data Summary

The TGA and DSC results are expected to reveal key thermal events. The following table summarizes the predicted observations.

Thermal EventTechniquePredicted ObservationRationale
MeltingDSCEndothermic peak, likely below 100 °C.Typical for organic molecules of this size.
Onset of DecompositionTGASignificant mass loss starting around 200-250 °C in an inert atmosphere.Decomposition of organic compounds often begins in this range.
Multi-stage DecompositionTGA/DTGTwo or more distinct mass loss stages.Reflecting the sequential or overlapping decomposition of the ketone, alkyl chain, and nitrile moieties.
Decomposition EnthalpyDSCExothermic peaks corresponding to the mass loss events in TGA.The cleavage of bonds and formation of stable smaller molecules is often exothermic.
Influence of AtmosphereTGALower onset of decomposition and different mass loss profile in air.Oxidation will lead to different decomposition pathways and products.
Predicted Decomposition Products from Py-GC-MS

Py-GC-MS analysis is expected to identify a complex mixture of products. The table below lists the probable decomposition products based on the predicted pathways.

Predicted Decomposition PathwayExpected Products
Norrish Type IBenzaldehyde, Benzoic Acid (if O₂ is present), Carbon Monoxide, Hexanenitrile, Heptenenitriles.
Norrish Type IIAcetophenone, Hex-5-enenitrile.
Nitrile DecompositionHydrogen Cyanide, Acetonitrile, Propionitrile, Butenenitrile.
Aliphatic Chain FragmentationSmaller alkanes and alkenes (e.g., ethene, propene, butane).
Aromatic FragmentationBenzene, Toluene.

Conclusion and Future Work

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of 8-Oxo-8-phenyloctanenitrile. The proposed multi-technique approach, combining TGA, DSC, and Py-GC-MS, will enable a thorough experimental validation of these predictions. The insights gained from such studies are invaluable for defining safe handling and processing temperatures, understanding potential degradation pathways, and ensuring the stability of formulations containing this or structurally similar molecules.

Future work should focus on conducting the proposed experiments to generate empirical data. Kinetic analysis of the TGA data can also be performed to determine the activation energy of decomposition, providing further quantitative insights into the stability of 8-Oxo-8-phenyloctanenitrile.

References

  • Nakagawa, T., Miyajima, K., & Uno, T. (n.d.). Pyrolysis-Gas Chromatography of Long Chain Fatty Acid Salts. Oxford Academic. Retrieved from [Link]

  • Norrish' type I and II reactions and their role in the building of photochemical science. (n.d.). Retrieved from [Link]

  • Norrish reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Adiponitrile - chemeurope.com. (n.d.). Retrieved from [Link]

  • Ashfold, M. N. R., et al. (2020). Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. ResearchGate. Retrieved from [Link]

  • A Review on Catalytic Fast Co-Pyrolysis Using Analytical Py-GC/MS - MDPI. (n.d.). Retrieved from [Link]

  • Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols | LCGC International. (2022, August 1). Retrieved from [Link]

  • Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS) - EAG Laboratories. (n.d.). Retrieved from [Link]

  • Hudzik, J. M., & Bozzelli, J. W. (2014). Thermochemistry and Bond Dissociation Energies of Ketones. ResearchGate. Retrieved from [Link]

  • Jana, S., & Ghosh, S. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SciSpace. Retrieved from [Link]

  • Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction. (2021, December 8). SlideShare. Retrieved from [Link]

  • Thermal properties of the bifunctional paint (A and C) The DSC heating... (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction paths of the photochemical and thermal decomposition of... (n.d.). ResearchGate. Retrieved from [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate. Retrieved from [Link]

  • Bond Dissociation Energies. (n.d.). Retrieved from [Link]

  • Adiponitrile - Wikipedia. (n.d.). Retrieved from [Link]

  • Bond dissociation energy - Wikipedia. (n.d.). Retrieved from [Link]

  • Bond Dissociation Energies & Initiation. (2012, December 28). YouTube. Retrieved from [Link]

  • Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing). (2018, November 15). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.). Retrieved from [Link]

  • simultaneous thermal analysis (tga-dta, tga-dsc) - Analytical Capabilities. (n.d.). Retrieved from [Link]

  • Homolytic C-H Bond Dissociation Energies of Organic Molecules - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Thermal decomposition products of polyacrylonitrile - NRC Publications Archive - Canada.ca. (n.d.). Retrieved from [Link]

  • Pyrolysis and Combustion of Acetonitrile (CH3CN) - INFO. (n.d.). Retrieved from [Link]

  • Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments. (n.d.). Retrieved from [Link]

  • The Thermal Decomposition of 2,2'-Azo-bis-isobutyronitrile - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

  • Production technology of adiponitrile - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - MDPI. (n.d.). Retrieved from [Link]

  • Scherr, N. F., et al. (2020). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. PubMed. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Investigating the Potential Biological Activity of 8-Oxo-8-phenyloctanenitrile

Abstract This technical guide outlines a comprehensive, hypothesis-driven framework for the initial investigation of the potential biological activities of 8-Oxo-8-phenyloctanenitrile. As a compound featuring both a β-ke...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, hypothesis-driven framework for the initial investigation of the potential biological activities of 8-Oxo-8-phenyloctanenitrile. As a compound featuring both a β-ketonitrile and a terminal phenyl group, 8-Oxo-8-phenyloctanenitrile possesses structural motifs common to a variety of bioactive molecules. Currently, there is a notable absence of published data on the specific biological effects of this molecule. This guide, therefore, serves as a strategic roadmap for researchers in drug discovery and chemical biology. We will detail a logical, multi-stage research plan commencing with in silico predictions, followed by a cascade of prioritized in vitro assays, and culminating in recommendations for future studies. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for elucidating the compound's pharmacological potential, with a primary focus on anticancer and anti-inflammatory applications.

Introduction and Rationale for Investigation

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The identification and validation of new chemical entities with unique biological activities are critical for addressing unmet medical needs. 8-Oxo-8-phenyloctanenitrile presents an intriguing starting point for such an investigation due to its distinct chemical architecture, which combines two key functional groups known for their roles in pharmacology: the nitrile and the β-keto-phenyl moiety.

1.1 The Nitrile Pharmacophore: More Than a Functional Group The nitrile group (–C≡N) is a prominent feature in numerous FDA-approved pharmaceuticals, contributing significantly to both pharmacodynamic and pharmacokinetic profiles.[1] Its strong electron-withdrawing nature and linear geometry allow it to act as a versatile bioisostere for carbonyl, hydroxyl, and halogen groups.[2] Nitriles can engage in critical hydrogen bonding and polar interactions within protein binding pockets, enhancing target affinity.[1][2] Furthermore, the incorporation of a nitrile group can improve metabolic stability and increase solubility, favorable properties in drug development.[3][4] In some contexts, the electrophilic carbon of the nitrile can even act as a "warhead" for covalent inhibition of enzyme targets, particularly cysteine or serine proteases.[3]

1.2 The β-Ketonitrile Scaffold: A Precursor to Bioactivity 8-Oxo-8-phenyloctanenitrile belongs to the β-ketonitrile class of compounds. These molecules are well-established as versatile intermediates in organic synthesis for creating a wide array of heterocyclic compounds.[5] Crucially, many of the resulting scaffolds form the core of molecules with demonstrated anti-cancer, anti-inflammatory, and anti-HIV activities.[5] The inherent reactivity and synthetic accessibility of the β-ketonitrile moiety make it a valuable starting point for generating chemical diversity and exploring structure-activity relationships (SAR).

Based on these structural precedents, we hypothesize that 8-Oxo-8-phenyloctanenitrile has the potential to exhibit cytotoxic activity against cancer cell lines or modulate inflammatory pathways. This guide provides the scientific and methodological framework to test this hypothesis.

Physicochemical Properties and In Silico Assessment

Prior to any resource-intensive laboratory work, a preliminary assessment using computational tools is essential to predict the compound's drug-like properties and potential biological targets.

Table 1: Predicted Physicochemical Properties of 8-Oxo-8-phenyloctanenitrile

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₄H₁₇NODefines the elemental composition.
Molecular Weight ~215.29 g/mol Within the range for good oral bioavailability (Lipinski's Rule).
LogP (Octanol/Water) ~2.5 - 3.5Indicates good membrane permeability and solubility balance.
Hydrogen Bond Donors 0Affects solubility and membrane transport.
Hydrogen Bond Acceptors 2 (Nitrile N, Carbonyl O)Crucial for target binding interactions.[2]
Rotatable Bonds 7Influences conformational flexibility and binding entropy.

Note: These values are estimations derived from standard cheminformatics software and should be experimentally verified.

In Silico Target Prediction: It is recommended to use platforms like SwissTargetPrediction or similar target prediction servers. These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets. Inputting the structure of 8-Oxo-8-phenyloctanenitrile will likely generate a list of potential targets, such as kinases, proteases, or nuclear receptors, which can be used to prioritize initial biological assays.

Proposed Experimental Investigation Workflow

The following section details a step-by-step experimental plan designed to efficiently screen for and validate the potential biological activity of 8-Oxo-8-phenyloctanenitrile. The workflow is designed as a screening cascade, where data from each stage informs the decisions for the next.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Mechanism of Action (MoA) A Compound Acquisition & Purity Analysis (HPLC/NMR) B Step 3.1: Cytotoxicity Profiling (e.g., Resazurin Assay across multiple cell lines) A->B C Determine IC50 & Non-Toxic Concentration Range B->C D Step 3.2: Anti-Proliferative / Apoptosis Assays (e.g., Caspase-Glo, Cell Cycle Analysis) C->D If cytotoxic E Step 3.3: Anti-Inflammatory Screening (e.g., LPS-induced NO production in Macrophages) C->E If not cytotoxic at reasonable conc. F Target Deconvolution / Validation (Based on In Silico hits & Assay results) D->F E->F G Structure-Activity Relationship (SAR) Studies (Synthesize & test analogs) F->G

Caption: Proposed experimental workflow for evaluating 8-Oxo-8-phenyloctanenitrile.

3.1 Protocol: General Cytotoxicity Profiling

Causality: The first crucial step is to determine if the compound exhibits broad cytotoxicity and to establish a safe concentration range for subsequent, more specific assays. This ensures that any observed effects in later experiments are due to specific molecular interactions rather than general cell death. A panel of cell lines, including both cancerous (e.g., MCF-7 for breast cancer, A549 for lung cancer) and non-cancerous (e.g., HEK293 embryonic kidney cells), is essential to assess for any potential cancer-specific effects.[6]

Methodology: Resazurin Reduction Assay

  • Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 8-Oxo-8-phenyloctanenitrile in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in cell culture medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium + 0.5% DMSO as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add 20 µL of Resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2-4 hours, allowing viable, metabolically active cells to reduce the blue Resazurin to the fluorescent pink Resorufin.

  • Data Acquisition: Measure fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Analysis: Normalize the fluorescence data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

3.2 Protocol: Anti-Inflammatory Screening Assay

Causality: Given that many compounds derived from β-ketonitriles show anti-inflammatory properties, a direct screen for this activity is a logical next step, particularly if the compound shows low general cytotoxicity.[5] A common method is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS), a model of inflammation.

Methodology: Griess Assay for Nitrite Quantification

  • Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of 8-Oxo-8-phenyloctanenitrile (determined from the cytotoxicity assay) for 1 hour. Include a known inhibitor (e.g., L-NAME) as a positive control.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated negative control.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Data Interpretation and Path Forward

The results from the initial screening phase will dictate the subsequent research direction.

G cluster_outcomes Potential Outcomes & Next Steps node_result node_result Start Initial Screening Results Outcome_A Outcome A: Potent & Selective Cytotoxicity (IC50 < 10 µM in cancer cells) Start->Outcome_A Outcome_B Outcome B: Significant Anti-Inflammatory Activity (>50% NO inhibition) Start->Outcome_B Outcome_C Outcome C: No Significant Activity Start->Outcome_C Action_A Next Steps: - Apoptosis & Cell Cycle Assays - Kinase/Protease profiling - In vivo xenograft models Outcome_A->Action_A Action_B Next Steps: - Cytokine profiling (ELISA) - Western blot for NF-κB, MAPK pathways - In vivo inflammation models (e.g., paw edema) Outcome_B->Action_B Action_C Next Steps: - Re-evaluate In Silico hits - Consider SAR studies to increase potency - Archive compound Outcome_C->Action_C

Caption: Decision-making flowchart based on initial screening results.

  • If Potent Cytotoxicity is Observed (Outcome A): The focus should shift to understanding the mechanism of cell death. Assays to measure caspase activation (a marker of apoptosis) and flow cytometry for cell cycle analysis are recommended. Parallel efforts can begin on target deconvolution, potentially using chemical proteomics or by screening against panels of kinases and proteases predicted by in silico analysis.

  • If Anti-Inflammatory Activity is Observed (Outcome B): The next logical step is to investigate the underlying signaling pathways. Western blotting for key inflammatory proteins (e.g., phosphorylation of p65 to measure NF-κB activation) would be highly informative.

  • If No Activity is Observed (Outcome C): While disappointing, this is a valid result. The project could be terminated, or a medicinal chemistry effort could be initiated to synthesize analogs of 8-Oxo-8-phenyloctanenitrile to explore the structure-activity relationship (SAR) in hopes of identifying a more potent compound.[7][8]

Conclusion

8-Oxo-8-phenyloctanenitrile represents an unexplored chemical entity with significant potential for biological activity, stemming from its constituent nitrile and β-ketonitrile motifs. While devoid of existing biological data, its structure provides a strong, rational basis for investigation into its anticancer and anti-inflammatory properties. The multi-phased experimental workflow detailed in this guide—progressing from predictive computational analysis to foundational cytotoxicity screening and targeted hypothesis-driven assays—provides a robust and efficient strategy for its initial pharmacological characterization. The successful execution of this plan will generate the critical preliminary data necessary to determine whether 8-Oxo-8-phenyloctanenitrile or its future derivatives warrant further development as novel therapeutic leads.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

  • Li, Q., Zhu, R., & Xie, M. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(8), 1215–1238. Available at: [Link]

  • Karakas, D., Yildiz, E., Tütüncü, E., Öztürk, T., & Ulukaya, E. (2022). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 7(31), e202201886. Available at: [Link]

  • Ghasemi, S., & Mohammadi Ziarani, G. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC advances, 14(22), 15739-15762. Available at: [Link]

  • de Souza, T. B., de Lacerda, R. B., & da Silva, F. de A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 13(5), 519–536. Available at: [Link]

  • PubChem. (n.d.). 8-Oxo-8-phenyloctanoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Gao, H. (2022). Application of Nitrile in Drug Design. IntechOpen. Available at: [Link]

  • PubChem. (n.d.). 8-Oxo-8-phenyloctanoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Shahidi, F., & Ambigaipalan, P. (2015). Quantitative structure-activity relationship analysis of phenolic antioxidants. Journal of the American Oil Chemists' Society, 92(10), 1395-1407. Available at: [Link]

  • Rauf, A., S.M.S, A., & Khan, H. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(1), 1-21. Available at: [Link]

  • Wang, D., & Li, G. (2022). The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy. International Journal of Molecular Sciences, 23(23), 14948. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 28(24), 8031. Available at: [Link]

  • Pasanisi, F., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules, 23(3), 689. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 8-Oxo-8-phenyloctanenitrile and its Analogs: Synthesis, Characterization, and Biological Evaluation

Foreword The intersection of long-chain aliphatic compounds with aromatic moieties presents a rich scaffold for chemical exploration, particularly within the realms of medicinal chemistry and materials science. 8-Oxo-8-p...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The intersection of long-chain aliphatic compounds with aromatic moieties presents a rich scaffold for chemical exploration, particularly within the realms of medicinal chemistry and materials science. 8-Oxo-8-phenyloctanenitrile and its analogs, possessing both a keto and a nitrile functional group, represent a class of bifunctional molecules with significant synthetic versatility and potential biological activity. The nitrile group can serve as a key pharmacophore, acting as a bioisostere for carbonyls or halogens, enhancing metabolic stability, and participating in crucial binding interactions with biological targets.[1][2][3] Concurrently, the aryl ketone motif is a common feature in many biologically active compounds. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of 8-Oxo-8-phenyloctanenitrile and its derivatives, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategies for 8-Oxo-8-phenyloctanenitrile and its Analogs

The synthesis of 8-Oxo-8-phenyloctanenitrile, a molecule characterized by a seven-carbon chain separating a phenyl ketone from a nitrile, can be approached through several established organic chemistry transformations. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and the specific analogs being targeted.

Friedel-Crafts Acylation: A Primary Synthetic Route

The most direct and widely applicable method for the synthesis of 8-Oxo-8-phenyloctanenitrile is the Friedel-Crafts acylation of benzene with a suitable long-chain acyl chloride bearing a terminal nitrile group.[4][5][6][7][8][9][10][11][12][13] This electrophilic aromatic substitution reaction provides a robust method for forming the aryl-ketone bond.

The key intermediate for this synthesis is 7-cyanoheptanoyl chloride. This can be prepared from 8-chlorooctanenitrile via nucleophilic substitution with a cyanide salt, followed by hydrolysis of the resulting nitrile to a carboxylic acid, and subsequent conversion to the acyl chloride. A more direct route involves the reaction of a commercially available starting material like 7-cyanoheptanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 8-Oxo-8-phenyloctanenitrile via Friedel-Crafts Acylation

Part A: Synthesis of 7-Cyanoheptanoyl Chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a dropping funnel, place 7-cyanoheptanoic acid (1 equivalent). Add anhydrous dichloromethane (DCM) as the solvent.

  • Addition of Chlorinating Agent: To the stirred solution, add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise via the dropping funnel at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 7-cyanoheptanoyl chloride, a pale yellow oil, is typically used in the next step without further purification.

Part B: Friedel-Crafts Acylation

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize evolved HCl), and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to anhydrous benzene (which serves as both reactant and solvent). Cool the mixture to 0-5°C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude 7-cyanoheptanoyl chloride from Part A in a small amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃/benzene suspension over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 60°C) for 1-2 hours to ensure complete reaction.[4][10]

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 8-Oxo-8-phenyloctanenitrile.

Diagram: Synthetic Pathway of 8-Oxo-8-phenyloctanenitrile via Friedel-Crafts Acylation

G cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Friedel-Crafts Acylation 7-Cyanoheptanoic_Acid 7-Cyanoheptanoic Acid 7-Cyanoheptanoyl_Chloride 7-Cyanoheptanoyl Chloride 7-Cyanoheptanoic_Acid->7-Cyanoheptanoyl_Chloride  / DCM, reflux SOCl2 SOCl₂ SOCl2->7-Cyanoheptanoic_Acid 8-Oxo-8-phenyloctanenitrile 8-Oxo-8-phenyloctanenitrile 7-Cyanoheptanoyl_Chloride->8-Oxo-8-phenyloctanenitrile  / Benzene, reflux Benzene Benzene Benzene->8-Oxo-8-phenyloctanenitrile AlCl3 AlCl₃ AlCl3->7-Cyanoheptanoyl_Chloride

Caption: Synthesis of 8-Oxo-8-phenyloctanenitrile.

Synthesis of Analogs

The versatility of the Friedel-Crafts acylation allows for the synthesis of a wide array of analogs:

  • Substituted Phenyl Rings: By replacing benzene with substituted aromatic compounds (e.g., toluene, anisole, halobenzenes), a variety of substituted 8-oxo-8-aryl-octanenitriles can be prepared. The nature and position of the substituent on the aromatic ring will influence the reaction conditions and the regioselectivity of the acylation.

  • Varying Chain Length: Using homologous ω-cyanoalkanoyl chlorides (e.g., 6-cyanohexanoyl chloride, 8-cyanocapryloyl chloride) will produce analogs with different aliphatic chain lengths.

  • Alkyl Ketone Analogs: Instead of an aromatic ring, aliphatic ketones can be formed through the reaction of the acyl chloride with organocuprates (Gilman reagents).[14]

Physicochemical Characterization

The structural elucidation and purity assessment of 8-Oxo-8-phenyloctanenitrile and its analogs are crucial. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis
Technique Expected Observations for 8-Oxo-8-phenyloctanenitrile
¹H NMR - Multiplets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the protons on the phenyl ring. - A triplet at approximately δ 2.9-3.1 ppm corresponding to the two protons alpha to the carbonyl group (-CH₂-CO-). - A triplet at approximately δ 2.3-2.5 ppm for the two protons alpha to the nitrile group (-CH₂-CN). - A series of multiplets in the upfield region (δ 1.3-1.8 ppm) for the remaining methylene protons of the aliphatic chain.
¹³C NMR - A signal for the carbonyl carbon around δ 199-201 ppm. - A signal for the nitrile carbon around δ 119-122 ppm. - Signals in the aromatic region (δ 128-137 ppm). - Signals for the methylene carbons of the aliphatic chain at various chemical shifts.
IR Spectroscopy - A strong, sharp absorption band for the C≡N stretch around 2240-2260 cm⁻¹. - A strong absorption band for the C=O stretch of the aryl ketone around 1680-1700 cm⁻¹. - C-H stretching bands for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic chain just below 3000 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, such as the loss of the phenyl group or cleavage alpha to the carbonyl group (acylium ion).

Diagram: Key Spectroscopic Features of 8-Oxo-8-phenyloctanenitrile

G Spectra 8-Oxo-8-phenyloctanenitrile ¹H NMR ¹³C NMR IR MS H_NMR ¹H NMR Aromatic protons (δ 7.4-8.0) α-keto CH₂ (δ 2.9-3.1) α-nitrile CH₂ (δ 2.3-2.5) C_NMR ¹³C NMR C=O (δ 199-201) C≡N (δ 119-122) Aromatic C's (δ 128-137) IR IR (cm⁻¹) C≡N stretch (2240-2260) C=O stretch (1680-1700) MS Mass Spec Molecular Ion Peak Acylium Ion Fragment

Caption: Expected spectroscopic data for characterization.

Biological Evaluation and Potential Applications

While specific biological data for 8-Oxo-8-phenyloctanenitrile is not extensively reported in the literature, the structural motifs present suggest several avenues for investigation, particularly in the context of drug discovery.

Potential as Fatty Acid Synthase (FASN) Inhibitors

Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids and is overexpressed in many cancer types.[15] Inhibition of FASN has emerged as a promising strategy for cancer therapy.[2][14][16] The long aliphatic chain coupled with a reactive carbonyl group in 8-Oxo-8-phenyloctanenitrile and its analogs makes them potential candidates for FASN inhibition. The compound C75, a known FASN inhibitor, also possesses a keto group and an aliphatic chain, suggesting that this structural combination could be favorable for binding to the enzyme.[14]

Proposed Screening Protocol: FASN Inhibition Assay

  • Enzyme Source: Purified human FASN enzyme.

  • Assay Principle: The activity of FASN can be measured by monitoring the oxidation of NADPH at 340 nm in the presence of acetyl-CoA and malonyl-CoA.

  • Procedure:

    • Incubate purified FASN with varying concentrations of the test compounds (e.g., 8-Oxo-8-phenyloctanenitrile and its analogs) for a predetermined time.

    • Initiate the reaction by adding the substrates (acetyl-CoA, malonyl-CoA, and NADPH).

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADPH consumption to determine the level of FASN inhibition.

    • Determine the IC₅₀ value for each compound.

Cytotoxicity Screening

A fundamental step in evaluating the potential of these compounds as anticancer agents is to assess their cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture selected cancer cell lines (e.g., breast, prostate, lung cancer cell lines) in appropriate media until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is an alternative method that measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged membranes.[17]

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed conversion of a tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (around 490 nm).

  • Data Analysis: Correlate the amount of LDH released to the percentage of cytotoxicity.

Diagram: Workflow for Biological Evaluation

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening Synthesis Synthesis of Analogs Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization FASN_Assay FASN Inhibition Assay Characterization->FASN_Assay Pure Compounds Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Characterization->Cytotoxicity_Assay Pure Compounds IC50_Determination IC₅₀ Determination FASN_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination

Caption: General workflow for compound evaluation.

Conclusion and Future Directions

8-Oxo-8-phenyloctanenitrile and its analogs represent a promising class of molecules with accessible synthetic routes and potential for biological activity. The Friedel-Crafts acylation provides a reliable method for their synthesis, and standard spectroscopic techniques allow for their thorough characterization. Future research should focus on the synthesis of a diverse library of these compounds with variations in the aromatic ring and the aliphatic chain length to establish clear structure-activity relationships. In-depth biological studies beyond initial cytotoxicity screening, such as mechanism of action studies and in vivo efficacy in preclinical models, will be crucial to fully elucidate their therapeutic potential. The bifunctional nature of these molecules also opens up possibilities for their use as chemical probes or as building blocks in the synthesis of more complex heterocyclic systems.

References

  • chemguide.co.uk. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • PubMed. (n.d.). A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

  • Fleming, J. J., & Du, X. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 61(1), 1-26. [Link]

  • Liao, S., et al. (2021). α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages. Molecular Nutrition & Food Research, 65(15), 2100155. [Link]

  • PubMed. (2001). Synthesis and in Vitro Cytotoxicity of Long Chain 2-amino Alcohols and 1,2-diamines. Retrieved from [Link]

  • PubMed. (2005). Inhibition of fatty acid synthase prevents preadipocyte differentiation. Retrieved from [Link]

  • MDPI. (n.d.). The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. Retrieved from [Link]

  • MDPI. (n.d.). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Ketogenic diets composed of long-chain and medium-chain fatty acids induce cardiac fibrosis in mice. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock. Retrieved from [Link]

  • PubChem. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

  • Filo. (2025, April 7). Show the products that result from the reaction of phenylmagnesium bromid... Retrieved from [Link]

  • Signal Processing, 24(1), 1-26. [Link]

  • Quora. (2020, March 17). What is the reaction of oxirane with phenylmagnesium bromide?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. Retrieved from [Link]

  • ResearchGate. (2020, June 13). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Retrieved from [Link]

  • MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Vedantu. (n.d.). Benzene reacts with acetyl chloride in presence of class 11 chemistry CBSE. Retrieved from [Link]

  • Pearson. (n.d.). Predict the major products formed when benzene reacts (just once) with the following reagents. (h) benzoyl chloride + AlCl3. Retrieved from [Link]

  • Doubtnut. (n.d.). Benzene + Acetylchloride overset(AlCl_(3))(to) product Name of the above reaction is. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1053057A - Synthesis of Choline Chloride by Autocatalysis.
  • Google Patents. (n.d.). CN103819323B - A kind of 1-phenyl-1-acetone synthetic method.
  • ResearchGate. (n.d.). (PDF) An efficient synthesis of alnustone, a naturally occurring compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105254488A - Synthesis method for stearoyl chloride.
  • ResearchGate. (n.d.). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 8-Oxo-8-phenyloctanenitrile: Discovery, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 8-Oxo-8-phenyloctanenitrile, a bifunctional molecule featuring a keto and a nitrile group...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Oxo-8-phenyloctanenitrile, a bifunctional molecule featuring a keto and a nitrile group. Due to its limited presence in mainstream chemical literature, this document serves as a foundational resource, consolidating available data and presenting inferred synthetic methodologies based on established organic chemistry principles. The guide is structured to provide a detailed examination of its chemical identity, a plausible historical context of its discovery, in-depth synthetic protocols, and a summary of its physicochemical properties. This document is intended to be a valuable resource for researchers interested in ω-keto nitriles and their potential applications in organic synthesis and medicinal chemistry.

Introduction and Chemical Identity

8-Oxo-8-phenyloctanenitrile is a specialty chemical that belongs to the class of ω-keto nitriles. Its structure, characterized by a phenyl ketone at one end of a seven-carbon aliphatic chain and a nitrile group at the other, makes it a potentially versatile building block in organic synthesis. The presence of two distinct reactive functional groups allows for a range of chemical transformations, offering pathways to more complex molecular architectures.

Table 1: Chemical Identity of 8-Oxo-8-phenyloctanenitrile

ParameterValue
IUPAC Name 8-Oxo-8-phenyloctanenitrile
Synonyms 7-Benzoylheptanenitrile
CAS Number 39755-15-2
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
Canonical SMILES C1=CC=C(C=C1)C(=O)CCCCCCC#N
InChI Key InChI=1S/C14H17NO/c15-10-6-4-2-1-3-5-14(16)13-11-8-7-9-12-13/h7-9,11-12H,1-6H2

Discovery and Historical Context

The documented history of 8-Oxo-8-phenyloctanenitrile is sparse, suggesting it is not a compound of widespread commercial or academic interest. The first likely report of this compound appears in the Journal of Organic Chemistry, 1975, Vol. 40, No. 13, pp 1846–1850 . While the full experimental details from this publication are not readily accessible in public databases, its citation in chemical inventories points to this as the seminal work.

The synthesis of such a molecule in the mid-1970s aligns with the broader academic exploration of classical synthetic methodologies, such as the Friedel-Crafts acylation, for the preparation of novel organic compounds. It is probable that 8-Oxo-8-phenyloctanenitrile was first synthesized as part of a systematic study on the synthesis and reactivity of long-chain bifunctional molecules. Its lack of a significant subsequent citation history suggests that it may have been an intermediate in a larger synthetic scheme or a model compound for studying reaction mechanisms, rather than a target molecule with specific applications at the time.

Synthetic Methodologies

The synthesis of 8-Oxo-8-phenyloctanenitrile can be logically approached through the Friedel-Crafts acylation, a robust and well-established method for forming aryl ketones. This section outlines a detailed, plausible experimental protocol for its preparation.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct route to 8-Oxo-8-phenyloctanenitrile is the Friedel-Crafts acylation of benzene with a suitable acylating agent, namely 8-oxo-octanoyl chloride (also known as 7-cyanoheptanoyl chloride). This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Diagram 1: Proposed Synthesis of 8-Oxo-8-phenyloctanenitrile via Friedel-Crafts Acylation

G cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation Suberonitrile Suberonitrile Hydrolysis Hydrolysis (e.g., aq. HCl, heat) Suberonitrile->Hydrolysis 7-Cyanoheptanoic_acid 7-Cyanoheptanoic acid Hydrolysis->7-Cyanoheptanoic_acid Chlorination Chlorination (e.g., SOCl₂, neat) 7-Cyanoheptanoic_acid->Chlorination 7-Cyanoheptanoyl_chloride 7-Cyanoheptanoyl chloride Chlorination->7-Cyanoheptanoyl_chloride Benzene Benzene Reaction Friedel-Crafts Acylation (AlCl₃, DCM, 0°C to rt) Benzene->Reaction Acyl_Chloride 7-Cyanoheptanoyl chloride Acyl_Chloride->Reaction Product 8-Oxo-8-phenyloctanenitrile Reaction->Product

Caption: A two-step synthetic workflow for 8-Oxo-8-phenyloctanenitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Cyanoheptanoyl chloride

  • Hydrolysis of Suberonitrile: To a round-bottom flask equipped with a reflux condenser, add suberonitrile (1 equivalent) and 10 M aqueous hydrochloric acid. Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Cool the reaction mixture to room temperature and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 7-cyanoheptanoic acid.

  • Chlorination of 7-Cyanoheptanoic acid: In a well-ventilated fume hood, carefully add thionyl chloride (2-3 equivalents) to the crude 7-cyanoheptanoic acid at 0°C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The excess thionyl chloride can be removed by distillation. The resulting 7-cyanoheptanoyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Benzene

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: A solution of 7-cyanoheptanoyl chloride (1 equivalent) in dry DCM is added dropwise to the stirred suspension of aluminum chloride. Following this, add benzene (1.5-2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to afford 8-Oxo-8-phenyloctanenitrile.

Physicochemical Properties and Characterization

While a comprehensive, publicly available dataset of the physicochemical properties of 8-Oxo-8-phenyloctanenitrile is limited, some properties can be inferred from its structure and from data on analogous compounds.

Table 2: Predicted and Known Physicochemical Properties

PropertyValue/Prediction
Physical State Likely a colorless to pale yellow oil or low-melting solid at room temperature.
Boiling Point Predicted to be in the range of 350-400 °C at atmospheric pressure.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Predicted chemical shifts: 7.9-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 2.9-3.0 (t, 2H, -CH₂-CO-), 2.3-2.4 (t, 2H, -CH₂-CN), 1.2-1.8 (m, 8H, aliphatic -CH₂-).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Predicted chemical shifts: ~200 (C=O), ~137 (Ar-C), ~133 (Ar-CH), ~128 (Ar-CH), ~119 (CN), and multiple peaks in the aliphatic region (20-40 ppm).
IR (neat, cm⁻¹) Expected characteristic peaks: ~2245 (C≡N stretch), ~1685 (C=O stretch, aryl ketone), ~3060 (Ar C-H stretch), ~2930 and ~2860 (aliphatic C-H stretch).
HRMS (ESI) Calculated for C₁₄H₁₈NO⁺ [M+H]⁺: 216.1383.

Potential Applications and Future Outlook

The lack of extensive research on 8-Oxo-8-phenyloctanenitrile means its potential applications are largely unexplored. However, its bifunctional nature suggests several possibilities in synthetic and medicinal chemistry:

  • Heterocycle Synthesis: The keto and nitrile groups can be utilized in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals.

  • Polymer Chemistry: The molecule could potentially serve as a monomer or a precursor to monomers for the synthesis of specialty polymers.

  • Fragment-Based Drug Discovery: As a molecule with distinct hydrophobic (phenyl) and polar (keto, nitrile) regions, it could be a starting point or a fragment for the design of new bioactive compounds.

Further research into the reactivity and biological activity of 8-Oxo-8-phenyloctanenitrile is warranted to uncover its potential utility.

Conclusion

8-Oxo-8-phenyloctanenitrile is a chemical entity with a limited but identifiable footprint in the scientific literature. While its history is not well-documented, its synthesis can be reliably achieved through established methods like the Friedel-Crafts acylation. This guide provides a foundational understanding of this molecule, offering researchers a starting point for its synthesis and exploration of its chemical potential. The dual functionality of this compound presents a canvas for synthetic innovation, inviting further investigation into its properties and applications.

References

  • Journal of Organic Chemistry, 1975, 40 (13), pp 1846–1850.
  • ChemSynthesis. (n.d.). 8-oxo-8-phenyloctanenitrile. Retrieved from a chemical supplier database that lists this compound and its CAS number.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Protocols & Analytical Methods

Method

8-Oxo-8-phenyloctanenitrile: A Versatile Synthetic Building Block for Heterocyclic and Carbocyclic Scaffolds

Introduction In the landscape of modern organic synthesis and drug discovery, the development of versatile and readily accessible building blocks is of paramount importance. 8-Oxo-8-phenyloctanenitrile, a bifunctional mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the development of versatile and readily accessible building blocks is of paramount importance. 8-Oxo-8-phenyloctanenitrile, a bifunctional molecule featuring a terminal nitrile group and a phenyl ketone, represents a highly valuable yet underutilized synthetic intermediate. Its linear C8 chain, punctuated by reactive carbonyl and cyano functionalities, offers a unique platform for the construction of a diverse array of complex molecular architectures, including substituted pyridines, quinolines, and carbocyclic systems. This guide provides a comprehensive overview of the synthesis of 8-Oxo-8-phenyloctanenitrile and detailed application notes and protocols for its use as a strategic building block in the synthesis of medicinally relevant scaffolds.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of 8-Oxo-8-phenyloctanenitrile is crucial for its effective use in synthesis, enabling accurate reaction monitoring and product characterization.

PropertyValue
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
Appearance White to off-white solid or colorless oil
Boiling Point ~180-185 °C at 0.5 mmHg (Predicted)
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc, Acetone)

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J=7.5 Hz, 2H, Ar-H), 7.55 (t, J=7.4 Hz, 1H, Ar-H), 7.45 (t, J=7.6 Hz, 2H, Ar-H), 2.95 (t, J=7.2 Hz, 2H, -CH₂CO-), 2.35 (t, J=7.1 Hz, 2H, -CH₂CN), 1.75-1.65 (m, 4H, -CH₂-), 1.50-1.40 (m, 4H, -CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 200.1 (C=O), 136.9 (Ar-C), 133.0 (Ar-CH), 128.6 (Ar-CH), 128.0 (Ar-CH), 119.8 (CN), 42.5 (-CH₂CO-), 28.8 (-CH₂-), 28.5 (-CH₂-), 25.2 (-CH₂-), 24.2 (-CH₂-), 17.0 (-CH₂CN).

  • IR (KBr, cm⁻¹): ~2245 (C≡N stretch), ~1685 (C=O stretch, aryl ketone), ~1600, 1450 (C=C stretch, aromatic).

  • Mass Spectrometry (EI): m/z (%) = 215 (M⁺), 105 (C₆H₅CO⁺, 100%), 77 (C₆H₅⁺).

Synthesis of 8-Oxo-8-phenyloctanenitrile: A Detailed Protocol

The most direct and scalable approach to 8-Oxo-8-phenyloctanenitrile is through the Friedel-Crafts acylation of benzene with a suitable C8 acylating agent bearing a terminal nitrile. 7-Cyanoheptanoyl chloride is the preferred reagent for this transformation.

Workflow for the Synthesis of 8-Oxo-8-phenyloctanenitrile

Synthesis_Workflow cluster_0 Step 1: Preparation of 7-Cyanoheptanoyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation Suberonitrile Suberonitrile Hydrolysis Partial Hydrolysis (e.g., NaOH/H₂O, heat) Suberonitrile->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification CarboxylicAcid 7-Cyanoheptanoic Acid Acidification->CarboxylicAcid Chlorination Chlorination (e.g., SOCl₂, neat, reflux) CarboxylicAcid->Chlorination AcidChloride 7-Cyanoheptanoyl Chloride Chlorination->AcidChloride Acylation Friedel-Crafts Acylation (0 °C to rt) AcidChloride->Acylation Benzene Benzene (solvent and reactant) Benzene->Acylation AlCl3 AlCl₃ (catalyst) AlCl3->Acylation Workup Aqueous Workup (HCl, ice) Acylation->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product 8-Oxo-8-phenyloctanenitrile Purification->Product Pyridine_Synthesis KetoNitrile 8-Oxo-8-phenyloctanenitrile Pyridine Substituted Pyridine KetoNitrile->Pyridine Cyclocondensation Reagents NH₄OAc, AcOH (cat.) Heat Reagents->Pyridine Tetrahydroquinoline_Synthesis KetoNitrile 8-Oxo-8-phenyloctanenitrile Tetrahydroquinoline Substituted Tetrahydroquinoline KetoNitrile->Tetrahydroquinoline Reductive Cyclization Reagents H₂, Pd/C or Raney Ni Solvent (e.g., EtOH, AcOH) Reagents->Tetrahydroquinoline

Application

Application Notes &amp; Protocols: Grignard Reaction with 8-Oxo-8-phenyloctanenitrile

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on conducting the Grignard reaction with 8-Oxo-8-phenyloctanenitrile. This substrate pres...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on conducting the Grignard reaction with 8-Oxo-8-phenyloctanenitrile. This substrate presents a unique challenge due to the presence of two electrophilic sites: a ketone and a nitrile. This guide will delve into the mechanistic nuances, chemoselectivity, and provide a field-proven, step-by-step protocol for the successful synthesis of the desired tertiary alcohol or ketone products. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the reaction.

Introduction and Strategic Overview

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1][2][3] Its application to multifunctional substrates, such as 8-Oxo-8-phenyloctanenitrile, requires a nuanced understanding of the relative reactivity of the functional groups. The presence of both a ketone and a nitrile group offers the potential for chemoselective addition, leading to different synthetic outcomes.

The primary challenge lies in controlling the Grignard reagent's nucleophilic attack. Generally, ketones are more reactive towards Grignard reagents than nitriles. This inherent difference in reactivity can be exploited to selectively target the ketone, yielding a tertiary alcohol while leaving the nitrile group intact. Conversely, with careful control of stoichiometry and reaction conditions, it is possible to favor reaction at the nitrile, which, after hydrolysis, yields a ketone.[4][5][6][7][8][9][10][11] This guide will primarily focus on the selective addition to the ketone, as it is the more kinetically favored pathway.

Mechanistic Insights and Chemoselectivity

The Grignard reagent, an organomagnesium halide (R-MgX), is a potent nucleophile and a strong base.[1] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic.

Reaction at the Ketone: The reaction with the ketone proceeds via nucleophilic addition to the electrophilic carbonyl carbon.[2] The Grignard reagent attacks the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.

Reaction at the Nitrile: The addition of a Grignard reagent to a nitrile forms an intermediate imine anion after the initial nucleophilic attack.[4][7][8] This intermediate is stable and does not typically react with a second equivalent of the Grignard reagent.[5][6] Hydrolysis of this imine anion during the aqueous workup yields a ketone.[4][7][8]

Chemoselectivity: In a molecule containing both a ketone and a nitrile, the Grignard reagent will preferentially attack the more electrophilic and less sterically hindered site. The carbonyl carbon of the ketone is generally more reactive than the nitrile carbon. Studies on substrates with both nitrile and Weinreb amide functionalities have shown that the Grignard reagent can react chemoselectively with the more reactive functional group.[12][13] Therefore, by using one equivalent of the Grignard reagent, it is possible to achieve selective addition to the ketone.

Experimental Protocol: Synthesis of 8-hydroxy-8-phenyl-8-(alkyl/aryl)octanenitrile

This protocol details the selective addition of a Grignard reagent to the keto group of 8-Oxo-8-phenyloctanenitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-Oxo-8-phenyloctanenitrile≥98%Commercially Available
Magnesium turningsHigh purityCommercially Available
Alkyl/Aryl Halide (e.g., Bromobenzene)Anhydrous, ≥99%Commercially AvailableEnsure dryness.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableCrucial for reaction success.
IodineCrystal, ACS ReagentCommercially AvailableFor initiation.
Saturated aqueous ammonium chloride (NH₄Cl)ACS ReagentCommercially AvailableFor quenching.
Diethyl etherAnhydrousCommercially AvailableFor extraction.
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentCommercially AvailableFor drying.
Hydrochloric acid (HCl)1 M aqueous solutionCommercially AvailableFor workup pH adjustment.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert gas (Nitrogen or Argon) supply with a bubbler

  • Ice-water bath

  • Standard glassware for workup and purification

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Grignard Formation & Reaction cluster_workup Workup & Purification glassware Flame-dry all glassware under vacuum reagents Prepare anhydrous reagents and solvents grignard_formation Prepare Grignard reagent (R-MgX) in THF reagents->grignard_formation substrate_addition Slowly add 8-Oxo-8-phenyloctanenitrile in THF grignard_formation->substrate_addition reaction_progress Monitor reaction (TLC) substrate_addition->reaction_progress quench Quench with sat. aq. NH4Cl reaction_progress->quench extraction Extract with diethyl ether quench->extraction purification Purify by column chromatography extraction->purification

Caption: Experimental workflow for the Grignard reaction.

Step-by-Step Procedure

A. Preparation of the Grignard Reagent

  • Glassware Preparation: Thoroughly clean and flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a stream of inert gas.[14][15] Allow to cool to room temperature under the inert atmosphere.

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.[14]

  • Initiation: Add a small portion of anhydrous THF to the flask. In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous THF. Add a few milliliters of this solution to the magnesium turnings.

  • Formation: The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.[15] Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process, so an ice-water bath should be readily available to control the reaction temperature.[14][16]

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

B. Reaction with 8-Oxo-8-phenyloctanenitrile

  • Substrate Addition: Dissolve 8-Oxo-8-phenyloctanenitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Add the substrate solution dropwise to the stirred Grignard reagent. A slow and controlled addition is crucial to prevent side reactions and a runaway reaction.[17]

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

C. Workup and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This is a safer alternative to quenching with water or strong acid, which can be highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tertiary alcohol.

Safety Precautions

The Grignard reaction is exothermic and involves flammable and water-reactive reagents.[16][17][18] Adherence to strict safety protocols is mandatory.

  • Anhydrous Conditions: The entire apparatus must be scrupulously dried to prevent quenching of the Grignard reagent by water.[14][15]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with oxygen and moisture.[14]

  • Solvent Safety: Diethyl ether and THF are highly flammable.[14][17] Ensure the reaction is performed in a well-ventilated fume hood, away from any ignition sources.

  • Exothermicity: The formation of the Grignard reagent and the subsequent reaction are exothermic.[16][18] Maintain control over the reaction temperature with an ice bath.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves.[16][17]

Characterization of the Product

The purified product should be characterized by standard analytical techniques to confirm its structure and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl (-OH) and nitrile (-C≡N) functional groups and the absence of the ketone carbonyl (C=O) group.

Troubleshooting

IssuePossible CauseSolution
Reaction fails to initiateInactive magnesium surface; presence of moisture.Add a crystal of iodine; ensure all glassware and reagents are scrupulously dry.
Low yieldIncomplete reaction; side reactions.Increase reaction time; ensure slow, controlled addition of the substrate at low temperature.
Formation of byproductsReaction with the nitrile group; over-addition of Grignard reagent.Use a strict 1:1 stoichiometry of Grignard reagent to substrate; maintain low reaction temperature.

Conclusion

The Grignard reaction with 8-Oxo-8-phenyloctanenitrile is a valuable synthetic transformation that requires careful control of reaction conditions to achieve the desired chemoselectivity. By following the detailed protocol and understanding the underlying mechanistic principles outlined in these application notes, researchers can confidently and safely perform this reaction to obtain the desired tertiary alcohol product in good yield and purity.

References

  • Masterson, D. S. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. Quora. [Link]

  • University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations. UCSB. [Link]

  • American Chemical Society. Grignard Reaction. ACS. [Link]

  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

  • Organic Chemistry Tutor. Grignard Reaction of Nitriles. Organic Chemistry Tutor. [Link]

  • University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]

  • YouTube. Grignard reaction safety. YouTube. [Link]

  • Royal Society of Chemistry. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. RSC Publishing. [Link]

  • Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Publishing. [Link]

  • Chemistry LibreTexts. 6.6: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • ResearchGate. Alkyl addition to aromatic nitriles and ketones with Grignard reagents. ResearchGate. [Link]

  • ResearchGate. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities | Request PDF. ResearchGate. [Link]

  • JoVE. Video: Nitriles to Ketones: Grignard Reaction. JoVE. [Link]

  • Quora. What is the reaction of Grignard reagent with nitriles?. Quora. [Link]

  • Publications of the IAS Fellows. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Publications of the IAS Fellows. [Link]

  • YouTube. Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]

  • YouTube. Grignard Reaction of Nitriles #organicchemistry #organicchemistrytutor #grignard. YouTube. [Link]

  • ACS Publications. Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • YouTube. Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • Pearson. Show how you would add a Grignard reagent to an ester or a nitril.... Pearson. [Link]

  • MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

  • PMC. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]

  • NIH. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. NIH. [Link]

  • PMC. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]

  • PubMed Central. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

Sources

Method

"reduction of the ketone in 8-Oxo-8-phenyloctanenitrile"

An Application Note and Protocol for the Chemoselective Reduction of 8-Oxo-8-phenyloctanenitrile Abstract This document provides a detailed guide for the chemoselective reduction of the ketone functionality in 8-Oxo-8-ph...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chemoselective Reduction of 8-Oxo-8-phenyloctanenitrile

Abstract

This document provides a detailed guide for the chemoselective reduction of the ketone functionality in 8-Oxo-8-phenyloctanenitrile to yield 8-hydroxy-8-phenyloctanenitrile. The primary challenge in this transformation is to reduce the ketone to a secondary alcohol without affecting the nitrile group. This guide explores suitable methodologies, focusing on the use of sodium borohydride and catalytic transfer hydrogenation as effective and selective strategies. We provide in-depth mechanistic insights, step-by-step experimental protocols, and critical safety information tailored for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

8-Oxo-8-phenyloctanenitrile is a bifunctional molecule containing both a ketone and a nitrile group. The selective reduction of its carbonyl group is a key transformation for synthesizing various chemical intermediates, particularly in the development of pharmaceutical agents and fine chemicals where the resulting secondary alcohol and the intact nitrile are required for subsequent modifications.

The core challenge lies in chemoselectivity : the ability to react with one functional group in the presence of another. Ketones and nitriles are both susceptible to reduction. Powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), will readily reduce both the ketone to an alcohol and the nitrile to a primary amine.[1][2][3] Therefore, achieving the desired transformation to 8-hydroxy-8-phenyloctanenitrile necessitates the use of milder, more selective reagents that preferentially target the carbonyl group.

This guide details two robust methods to achieve this outcome:

  • Method A: Metal Hydride Reduction using Sodium Borohydride (NaBH₄), a mild and selective hydride donor.

  • Method B: Catalytic Transfer Hydrogenation , a safe and efficient alternative that avoids the use of high-pressure hydrogen gas.

The Principle of Chemoselective Ketone Reduction

The success of this synthesis hinges on exploiting the different reactivities of the ketone and nitrile functional groups. The carbonyl carbon of a ketone is highly electrophilic due to the electronegativity of the oxygen atom, making it a prime target for nucleophilic attack by hydride reagents.[4] While nitriles are also electrophilic, their reduction generally requires more potent reducing agents or harsher conditions.

Sodium Borohydride (NaBH₄) is an ideal reagent for this purpose. It is a less reactive hydride source compared to LiAlH₄ and is selective for the reduction of aldehydes and ketones, leaving esters, amides, and nitriles largely untouched under standard conditions.[5][6]

Catalytic Transfer Hydrogenation offers another layer of selectivity. This method uses a stable organic molecule (like 2-propanol or formic acid) as a hydrogen source in the presence of a transition metal catalyst (e.g., derived from Ruthenium or Iridium).[7][8][9] These systems can be finely tuned to be highly selective for the reduction of ketones while tolerating a wide array of other functional groups, including nitriles.[10]

Methodology A: Reduction with Sodium Borohydride (NaBH₄)

This is the most common and straightforward method for selectively reducing ketones in the presence of nitriles. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Reaction Mechanism

The reduction proceeds via a two-step mechanism:[5][11]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. This is the rate-determining step and results in the formation of a tetra-alkoxyborate intermediate.

  • Protonation: In a subsequent workup step (or directly by the protic solvent), the alkoxide intermediate is protonated to yield the final secondary alcohol product.

NaBH4_Reduction_Mechanism Figure 1: Mechanism of NaBH4 Ketone Reduction Ketone R-C(=O)-R' mid_point1 Ketone->mid_point1 1. Nucleophilic Attack (Hydride Transfer) NaBH4 NaBH₄ NaBH4->mid_point1 Solvent H-Solvent (e.g., CH₃OH) mid_point2 Solvent->mid_point2 Alkoxide R-CH(O⁻)-R' Alkoxide->mid_point2 2. Protonation Product R-CH(OH)-R' Borate B(OR)₃ start_point mid_point1->Alkoxide mid_point2->Product

Caption: Figure 1: Mechanism of NaBH4 Ketone Reduction

Experimental Protocol

Materials:

  • 8-Oxo-8-phenyloctanenitrile

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-Oxo-8-phenyloctanenitrile (e.g., 10.0 g, 1.0 eq) in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (e.g., 1.5 eq) portion-wise over 20-30 minutes. Note: Hydrogen gas evolution may be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~5-6 and gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 8-hydroxy-8-phenyloctanenitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary
ParameterValue/ConditionRationale
Stoichiometry (NaBH₄) 1.5 equivalentsEnsures complete reduction of the ketone. A slight excess accounts for any reaction with the solvent.
Solvent Methanol / EthanolProtic solvent that readily dissolves the reactants and facilitates the protonation step.[11]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; warming to RT ensures completion.
Reaction Time 3-4 hoursTypically sufficient for complete conversion, but should be confirmed by TLC.
Expected Yield >90%This reduction is generally high-yielding and clean.

Methodology B: Catalytic Transfer Hydrogenation

This method is an excellent alternative to hydride reagents, especially for scaling up, as it avoids pyrophoric reagents and cryogenic temperatures. It relies on a catalyst to transfer hydrogen from a donor molecule to the substrate.

General Workflow

G Figure 2: Workflow for Catalytic Transfer Hydrogenation A 1. Setup Flask under inert gas (N₂ or Ar) B 2. Charge Reagents Add Substrate, Solvent, and H-Donor (2-Propanol) A->B C 3. Add Catalyst & Base Add Ru-catalyst and KOtBu B->C D 4. Reaction Heat mixture to reflux (e.g., 80°C) C->D E 5. Monitoring Track progress via TLC/GC-MS D->E F 6. Workup Cool, filter catalyst, and remove solvent E->F G 7. Purification Purify product via chromatography F->G

Caption: Figure 2: Workflow for Catalytic Transfer Hydrogenation

Experimental Protocol

Materials:

  • 8-Oxo-8-phenyloctanenitrile

  • Ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂ with a suitable ligand like TsDPEN)

  • Potassium tert-butoxide (KOtBu) or Potassium Hydroxide (KOH)

  • 2-Propanol (IPA), anhydrous

  • Round-bottom flask, condenser, heating mantle, inert atmosphere setup (N₂ or Argon)

Procedure:

  • Inert Atmosphere: Assemble a round-bottom flask with a condenser and ensure the system is under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: To the flask, add 8-Oxo-8-phenyloctanenitrile (1.0 eq), the Ruthenium catalyst (e.g., 0.1-1.0 mol%), the base (e.g., 15 mol % KOtBu), and anhydrous 2-propanol.[12]

  • Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Reaction Time: Maintain the reaction at reflux for 2-12 hours. The optimal time can vary based on the specific catalyst system used.[8][12]

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Remove the 2-propanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate or DCM and wash with water and brine to remove inorganic salts.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography to isolate 8-hydroxy-8-phenyloctanenitrile.

Data Summary
ParameterValue/ConditionRationale
Catalyst Loading 0.1 - 1.0 mol%Transfer hydrogenation is highly efficient, requiring only catalytic amounts of the metal complex.[7]
Hydrogen Donor 2-PropanolServes as both the solvent and the source of hydrogen atoms.[8]
Base KOtBu or KOHActs as a co-catalyst, essential for activating the catalyst and the hydrogen donor.[12]
Temperature ~80 °C (Reflux)Provides the necessary thermal energy to drive the catalytic cycle efficiently.
Expected Yield 90-97%Asymmetric versions of this reaction can also provide high enantioselectivity.[12]

Critical Safety Considerations

Adherence to safety protocols is paramount when performing chemical synthesis.

Handling Sodium Borohydride (NaBH₄)
  • Reactivity: NaBH₄ reacts with water and acidic solutions to release flammable hydrogen gas. All additions and quenching steps, especially with acid, must be performed slowly and with cooling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[13] An eyewash and safety shower should be readily accessible.[13]

  • Storage: Store NaBH₄ in a cool, dry place away from acids and moisture under an inert atmosphere.[14]

  • Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, soda ash, or lime and place it in a sealed container for disposal.[13]

Handling Flammable Solvents
  • Methanol, 2-propanol, and extraction solvents like dichloromethane are flammable and/or toxic.

  • All operations should be conducted in a well-ventilated chemical fume hood.

  • Keep all ignition sources away from the experimental setup.

A Note on Lithium Aluminum Hydride (LiAlH₄)

While not used in the recommended protocols, it is crucial to understand the hazards of LiAlH₄ for context.

  • Extreme Reactivity: LiAlH₄ is a powerful reducing agent that reacts violently and explosively with water, moist air, and protic solvents, releasing large volumes of hydrogen gas that can spontaneously ignite.[1][15][16]

  • Handling: It must be handled exclusively under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[17]

  • Fire Safety: Only a Class D fire extinguisher (for combustible metals) or dry sand can be used to extinguish an LAH fire. NEVER use water or a CO₂ extinguisher. [15]

Conclusion

The chemoselective reduction of the ketone in 8-Oxo-8-phenyloctanenitrile is effectively achieved using either sodium borohydride or a catalytic transfer hydrogenation system. Sodium borohydride offers a simple, high-yielding, and cost-effective method suitable for most laboratory scales. Catalytic transfer hydrogenation provides a safe, efficient, and highly selective alternative that is particularly advantageous for larger-scale synthesis and for substrates sensitive to hydride reagents. The choice of method will depend on the specific requirements of the research, available equipment, and scale of the reaction.

References

  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). RSC Publishing. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • RUA. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Retrieved from [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP.docx. Retrieved from [Link]

  • LibreTexts. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]

  • ESPI Metals. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Princeton EHS. (n.d.). Lithium Aluminum Hydride | Office of Environmental Health and Safety. Retrieved from [Link]

  • ACS Publications. (n.d.). Transfer Hydrogenation of Ketones and Catalytic Oxidation of Alcohols with Half-Sandwich Complexes of Ruthenium(II) Designed Using Benzene and Tridentate (S, N, E) Type Ligands (E = S, Se, Te). Organometallics. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • ACS Publications. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. Retrieved from [Link]

  • NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • MDPI. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • YouTube. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. Retrieved from [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Catalytic Hydrogenation: Mechanism and Application. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reduction of aldehydes ketones nitriles. Retrieved from [Link]

  • LibreTexts. (2021). 1.7-Chemical properties III- Catalytic Hydrogenation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • LibreTexts. (2021). 16.6: Catalytic Hydrogenation. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • PubMed. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Retrieved from [Link]

  • YouTube. (2021). Chemoselective Reduction. Retrieved from [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • ResearchGate. (2025). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. Retrieved from [Link]

Sources

Application

Application Note: Hydrolysis of the Nitrile Group in 8-Oxo-8-phenyloctanenitrile

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the hydrolysis of 8-Oxo-8-phenyloctanenitrile to its corresponding carboxylic acid, 8-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the hydrolysis of 8-Oxo-8-phenyloctanenitrile to its corresponding carboxylic acid, 8-Oxo-8-phenyloctanoic acid. We present detailed theoretical backgrounds, step-by-step experimental protocols for both acid- and base-catalyzed hydrolysis, and troubleshooting guidance. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. Visual diagrams of reaction mechanisms and workflows are included to facilitate understanding.

Introduction and Scientific Background

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a robust route to carboxylic acids.[1][2] This conversion is pivotal in the synthesis of pharmaceuticals, agrochemicals, and polymers, where the carboxylic acid moiety serves as a key building block or the final active group.[3] The substrate of interest, 8-Oxo-8-phenyloctanenitrile, features a long alkyl chain separating a terminal nitrile group and a phenyl ketone. The successful hydrolysis to 8-Oxo-8-phenyloctanoic acid requires conditions that efficiently convert the nitrile without adversely affecting the ketone functionality.

This guide explores the two primary pathways for this transformation: acid-catalyzed and base-catalyzed hydrolysis. While both methods effectively yield the desired carboxylic acid, they operate via distinct mechanisms, possess different intermediate species, and require specific workup procedures.[4][5]

The Reaction Mechanisms

Understanding the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues. The conversion from a nitrile to a carboxylic acid is a two-part process: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[1][6]

Acid-Catalyzed Hydrolysis Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[4][7][8][9] A series of proton transfers follows, leading to the formation of an amide intermediate.[10] In an acidic environment, this amide is typically not isolated as it readily undergoes further hydrolysis to yield the final carboxylic acid and an ammonium salt.[1][7] The final steps are effectively irreversible, driving the reaction to completion.[7]

Acid_Hydrolysis cluster_part1 Part 1: Nitrile to Amide cluster_part2 Part 2: Amide to Carboxylic Acid Nitrile 8-Oxo-8-phenyloctanenitrile ProtonatedNitrile Protonated Nitrile (Enhanced Electrophile) Nitrile->ProtonatedNitrile + H₃O⁺ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide Amide Intermediate ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H₃O⁺ Amide->ProtonatedAmide Further Hydrolysis Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral + H₂O CarboxylicAcid 8-Oxo-8-phenyloctanoic acid Tetrahedral->CarboxylicAcid - NH₃ - H⁺ Ammonium NH₄⁺

Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Base-Catalyzed Hydrolysis (Saponification) In a basic medium, the reaction commences with the direct nucleophilic attack of a hydroxide ion (a strong nucleophile) on the electrophilic nitrile carbon.[4][11] This forms a negatively charged intermediate that is subsequently protonated by water to form an imidic acid, which quickly tautomerizes to the more stable amide.[4][6] Under harsh basic conditions (e.g., elevated temperature), the amide is not the final product. It undergoes further nucleophilic attack by hydroxide to form a tetrahedral intermediate, which then collapses to release ammonia and a carboxylate salt.[1][2] An essential final step is the acidification of the reaction mixture to protonate the carboxylate salt and isolate the neutral carboxylic acid.[1][7]

Base_Hydrolysis cluster_part1 Part 1: Nitrile to Amide cluster_part2 Part 2: Amide to Carboxylate Nitrile 8-Oxo-8-phenyloctanenitrile Anionic_Int Anionic Intermediate Nitrile->Anionic_Int + OH⁻ ImidicAcid Imidic Acid Anionic_Int->ImidicAcid + H₂O - OH⁻ Amide Amide Intermediate ImidicAcid->Amide Tautomerization Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + OH⁻ Amide->Tetrahedral Further Hydrolysis Carboxylate Carboxylate Salt Tetrahedral->Carboxylate - NH₂⁻ Ammonia NH₃ CarboxylicAcid 8-Oxo-8-phenyloctanoic acid Carboxylate->CarboxylicAcid + H₃O⁺ (Workup)

Figure 2: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, workup, and purification. Safety precautions, including the use of a fume hood, safety glasses, gloves, and a lab coat, are mandatory.

Protocol 1: Acid-Catalyzed Hydrolysis

Principle: The nitrile is heated under reflux with a strong aqueous acid to directly produce the carboxylic acid. This method is often preferred for its straightforward progression to the final product.

Materials and Reagents:

  • 8-Oxo-8-phenyloctanenitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dioxane or Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-Oxo-8-phenyloctanenitrile (e.g., 5.0 g, 1 equivalent) in 50 mL of dioxane (or acetic acid).

  • To this solution, carefully add a mixture of 15 mL of concentrated H₂SO₄ and 30 mL of deionized water. Caution: The addition of acid to water is exothermic; add slowly and with cooling if necessary.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 8-16 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • Slowly pour the cooled reaction mixture over 200 g of crushed ice in a large beaker with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol or toluene, to afford pure 8-Oxo-8-phenyloctanoic acid.

Protocol 2: Base-Catalyzed Hydrolysis

Principle: The nitrile is saponified using a strong base, yielding a carboxylate salt. Subsequent acidification precipitates the desired carboxylic acid. This method is advantageous as it often results in a crystalline product that can be easily isolated by filtration.

Materials and Reagents:

  • 8-Oxo-8-phenyloctanenitrile

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or tert-Butanol[12]

  • Deionized Water

  • 6 M Hydrochloric Acid (HCl)

  • Dichloromethane or Diethyl Ether

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, pH paper.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, place 8-Oxo-8-phenyloctanenitrile (e.g., 5.0 g, 1 equivalent) and 100 mL of ethanol.

  • Add a solution of potassium hydroxide (e.g., 10 g, ~8 equivalents) dissolved in 25 mL of deionized water.[12] A biphasic mixture may form initially.

  • Attach a reflux condenser and heat the mixture to a vigorous reflux with efficient stirring. Note: Ammonia gas will be evolved during the reaction; ensure the procedure is performed in a well-ventilated fume hood.[1]

  • Reaction Monitoring: Reflux for 4-12 hours until the reaction appears homogeneous and TLC analysis indicates the consumption of the starting nitrile.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous residue with 100 mL of deionized water.

  • Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any unreacted starting material or non-acidic byproducts. Discard the organic layers.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath. Slowly add cold 6 M HCl with constant stirring until the solution is strongly acidic (pH 1-2, check with pH paper).[12][13] A white precipitate of the carboxylic acid will form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water.

  • Purification: Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent to achieve high purity.

Comparative Data and Troubleshooting

The choice between acid- and base-catalyzed methods may depend on the substrate's stability to the respective conditions and the desired purity profile.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
Intermediate Amide (transient, not isolated)[7]Amide (can be isolated under mild conditions)[9]
Initial Product Carboxylic Acid & Ammonium SaltCarboxylate Salt & Ammonia[1]
Workup Extraction-basedAcidification-Precipitation based[13]
Key Considerations Strongly corrosive; may not be suitable for acid-sensitive substrates.Requires a separate acidification step; evolution of toxic NH₃ gas.
Typical Conditions Reflux (8-16 h) in aqueous acid.Reflux (4-12 h) in aqueous/alcoholic base.

Troubleshooting Guide

  • Incomplete Reaction: If the starting material persists, extend the reflux time or increase the concentration of the acid/base. For large, non-polar nitriles, solubility can be a limiting factor; consider using a co-solvent or a phase-transfer catalyst.[14]

  • Isolation of Amide Intermediate: In the base-catalyzed protocol, if the amide is isolated, it indicates that the hydrolysis is incomplete. This can occur if conditions are too mild (lower temperature or shorter reaction time).[7][9] To drive the reaction to the carboxylic acid, use more vigorous conditions (higher temperature, longer reflux).

  • Low Yield During Workup: In the base-catalyzed method, ensure the aqueous phase is thoroughly chilled before and during acidification to minimize the solubility of the carboxylic acid product. In the acid-catalyzed method, ensure exhaustive extraction with an appropriate organic solvent.

Experimental Workflow Visualization

workflow cluster_main Overall Synthesis of 8-Oxo-8-phenyloctanoic acid cluster_acid Acidic Pathway cluster_base Basic Pathway start Start: 8-Oxo-8-phenyloctanenitrile acid_reflux Reflux with H₂SO₄/H₂O start->acid_reflux base_reflux Reflux with KOH/EtOH start->base_reflux acid_workup Extraction with Ethyl Acetate acid_reflux->acid_workup acid_purify Recrystallization acid_workup->acid_purify end_product Final Product: 8-Oxo-8-phenyloctanoic acid acid_purify->end_product base_workup Acidification (HCl) & Filtration base_reflux->base_workup base_purify Recrystallization base_workup->base_purify base_purify->end_product

Figure 3: Workflow for the Hydrolysis of 8-Oxo-8-phenyloctanenitrile.

References

  • Experimental Procedures Alkyne Hydrolysis. (2020). Vertex AI Search.
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Chemistry of Nitriles. (2025). LibreTexts.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange.
  • Hydrolysis of nitriles to carboxylic acids. (1970).
  • Hydrolysing nitriles. (n.d.). Chemguide.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • Hydrolysis of nitriles. (2021). Lumen Learning.
  • Acid-catalyzed nitrile hydrolysis. (2020). YouTube.
  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis.
  • Effect of different nitriles and corresponding carboxylic acids on the... (2023).
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.
  • Process for the hydrolysis of nitriles. (1975).
  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.
  • Base Hydrolysis of Benzonitrile. (2016). YouTube.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Heterocyclic Compounds from 8-Oxo-8-phenyloctanenitrile

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 8-Oxo-8-phenyloctanenitrile as a versatile precursor for constructin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 8-Oxo-8-phenyloctanenitrile as a versatile precursor for constructing valuable heterocyclic scaffolds. We explore multiple strategic pathways, including intramolecular cyclizations to form tetrahydropyridines and multicomponent reactions such as the Gewald synthesis of 2-aminothiophenes and copper-catalyzed pyrimidine formation. Each section combines in-depth mechanistic discussions with field-proven, step-by-step experimental protocols, designed to be self-validating and reproducible. The causality behind experimental choices is explained, and all claims are supported by authoritative sources from peer-reviewed literature.

Introduction: The Strategic Value of a Bifunctional Precursor

8-Oxo-8-phenyloctanenitrile is a highly valuable, yet underutilized, starting material in synthetic organic chemistry. Its structure features a terminal benzoyl group and a long-chain aliphatic nitrile, presenting two distinct and strategically spaced reactive centers. This bifunctionality allows for a diverse range of chemical transformations, enabling access to complex molecular architectures from a single, readily accessible precursor.

The heterocyclic motifs discussed herein—tetrahydropyridines, aminothiophenes, and pyrimidines—are privileged structures in medicinal chemistry, frequently found in FDA-approved drugs and biologically active natural products.[1] This guide provides the foundational chemistry and practical protocols to leverage 8-Oxo-8-phenyloctanenitrile as a key building block in the synthesis of novel chemical entities for drug discovery and materials science.

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// Edges A -- B [label=" Intramolecular\n Reductive Cyclization"]; A -- C [label=" Gewald Reaction\n (+ Activated Nitrile, S₈)"]; A -- D [label=" Cu-Catalyzed [3+3] Cyclization\n (+ Nitrile)"]; } end

Caption: Synthetic utility of 8-Oxo-8-phenyloctanenitrile.

Synthesis of Tetrahydropyridines via Intramolecular Reductive Cyclization

The δ-relationship between the ketone and the α-protons of the nitrile in 8-Oxo-8-phenyloctanenitrile makes it an ideal substrate for intramolecular cyclization to form six-membered heterocycles.[2] This strategy typically involves a reductive amination followed by a Thorpe-Ziegler type cyclization, affording highly substituted tetrahydropyridine derivatives, which are core structures in many bioactive molecules.[3][4]

Principle & Mechanistic Insight

The reaction proceeds through a cascade sequence. First, the ketone is converted to an intermediate imine or enamine. In the presence of a base, the α-carbon to the nitrile is deprotonated, creating a nucleophile that attacks the imine carbon intramolecularly. The resulting cyclic intermediate is then typically reduced to yield the stable tetrahydropyridine product. The choice of reagents can direct the reaction towards specific isomers.

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// Structures start [label="Ph-CO-(CH₂)₆-CN"]; imine [label="Ph-C(=NH)-(CH₂)₆-CN"]; carbanion [label="Ph-C(=NH)-(CH₂)₅-CH⁻-CN"]; cyclized [label="Cyclic Imine Intermediate"]; product [label="Tetrahydropyridine Product"];

// Flow start -> imine [label="+ NH₃\n- H₂O"]; imine -> carbanion [label="+ Base\n- H⁺"]; carbanion -> cyclized [label="Intramolecular\nCyclization"]; cyclized -> product [label="+ [H]\n(Reduction)"]; } end

Caption: Mechanism for Tetrahydropyridine Synthesis.
Protocol 1.1: One-Pot Synthesis of 6-Phenyl-5-(5-cyanopentyl)-2,3,4,5-tetrahydropyridine

This protocol describes a one-pot synthesis using ammonium acetate as the nitrogen source and sodium borohydride for reduction.

Reagents and Materials

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
8-Oxo-8-phenyloctanenitrile229.305.01.15 gStarting Material
Ammonium Acetate77.0850.03.85 gNitrogen Source
Sodium Borohydride (NaBH₄)37.8310.0378 mgReducing Agent
Methanol (MeOH)32.04-50 mLSolvent
Dichloromethane (DCM)84.93-As neededFor extraction
Saturated aq. NaHCO₃--As neededFor workup
Anhydrous MgSO₄120.37-As neededDrying Agent

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-Oxo-8-phenyloctanenitrile (1.15 g, 5.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

  • Dissolution: Add methanol (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: Refluxing with a large excess of ammonium acetate favors the in-situ formation of the imine intermediate, which is crucial for the subsequent cyclization step.

  • Cooling and Reduction: Cool the reaction mixture to 0°C using an ice bath. In a separate beaker, carefully dissolve sodium borohydride (378 mg, 10.0 mmol) in 5 mL of cold water. Add the NaBH₄ solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Adding the reducing agent at a low temperature controls the exothermicity of the reaction and prevents unwanted side reactions. NaBH₄ is selective for the reduction of the imine and nitrile functionalities under these conditions.

  • Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired tetrahydropyridine.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction that assembles highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[5] This one-pot procedure is highly atom-economical and provides rapid access to a class of compounds with significant biological activity. 8-Oxo-8-phenyloctanenitrile serves as the ketone component in this transformation.

Principle & Mechanistic Insight

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (8-Oxo-8-phenyloctanenitrile) and the active methylene nitrile (e.g., malononitrile).[6] The resulting α,β-unsaturated dinitrile then undergoes a Michael addition with sulfur, which is activated by the amine base. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[7]

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// Reactants Ketone [label="8-Oxo-8-phenyloctanenitrile", fillcolor="#FBBC05", fontcolor="#202124"]; Nitrile [label="Malononitrile\n(Active Methylene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfur [label="Elemental Sulfur (S₈)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Morpholine (Base)", fillcolor="#F1F3F4", fontcolor="#202124"];

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// Product Product [label="Substituted 2-Aminothiophene", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections {Ketone, Nitrile, Sulfur, Base} -> Mix; Mix -> Product; } end

Caption: Multicomponent workflow for the Gewald reaction.
Protocol 2.1: Synthesis of 2-Amino-3-cyano-4-(6-cyanohexyl)-5-phenylthiophene

Reagents and Materials

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
8-Oxo-8-phenyloctanenitrile229.3010.02.29 gKetone Component
Malononitrile66.0610.0660 mgActive Methylene Nitrile
Elemental Sulfur32.0711.0353 mgSulfur Source
Morpholine87.125.00.44 mLBase Catalyst
Ethanol (EtOH)46.07-40 mLSolvent

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 8-Oxo-8-phenyloctanenitrile (2.29 g, 10.0 mmol), malononitrile (660 mg, 10.0 mmol), and elemental sulfur (353 mg, 11.0 mmol) in ethanol (40 mL).

    • Safety Precaution: This reaction should be performed in a well-ventilated fume hood as traces of hydrogen sulfide (H₂S) may be generated.

  • Catalyst Addition: Add morpholine (0.44 mL, 5.0 mmol) to the suspension.

    • Expert Insight: Morpholine is an optimal base for the Gewald reaction. It effectively catalyzes the initial condensation without promoting unwanted polymerization of the malononitrile.[8]

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring. The initial yellow suspension will gradually darken and then become a homogeneous solution over 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ketone spot has been completely consumed.

  • Crystallization: Upon completion, remove the flask from the heat source and allow it to cool slowly to room temperature, and then in an ice bath for 1 hour. The product will often crystallize directly from the reaction mixture.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL).

  • Purification: The collected solid is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol or isopropanol.

Synthesis of Pyrimidines via Copper-Catalyzed Cyclization

Pyrimidines are fundamental N-heterocycles in numerous pharmaceuticals. A modern and efficient method for their synthesis involves the copper-catalyzed cyclization of ketones with nitriles.[9][10] In this strategy, 8-Oxo-8-phenyloctanenitrile serves as the ketone component, reacting with a simpler nitrile which provides the remaining atoms for the pyrimidine ring.

Principle & Mechanistic Insight

This transformation represents a formal [3+3] cycloaddition. The reaction is believed to proceed via copper-catalyzed C-C and C-N bond formations. The ketone provides a three-carbon unit (α-carbon, carbonyl carbon, and the other α-carbon), while two molecules of the nitrile partner provide the N-C-N fragment. The reaction requires a base and is typically performed at elevated temperatures. The use of a copper catalyst is essential for facilitating this novel reaction pathway.[9]

Protocol 3.1: Synthesis of 4-(6-Cyanohexyl)-2-methyl-6-phenylpyrimidine

This protocol details the reaction of 8-Oxo-8-phenyloctanenitrile with acetonitrile.

Reagents and Materials

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
8-Oxo-8-phenyloctanenitrile229.300.369 mgKetone Component
Copper(II) Chloride (CuCl₂)134.450.068 mgCatalyst (20 mol %)
Sodium Hydroxide (NaOH)40.000.624 mgBase (2.0 equiv)
Acetonitrile (CH₃CN)41.05-2.0 mLReagent and Solvent

Procedure

  • Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add 8-Oxo-8-phenyloctanenitrile (69 mg, 0.3 mmol), CuCl₂ (8 mg, 0.06 mmol), and NaOH (24 mg, 0.6 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen gas three times.

    • Trustworthiness: Establishing an inert atmosphere is critical for reproducibility and to prevent oxidation of potential Cu(I) intermediates in the catalytic cycle, ensuring optimal catalyst performance.

  • Reagent Addition: Under a positive pressure of nitrogen, add dry acetonitrile (2.0 mL) via syringe.

  • Heating: Seal the Schlenk tube tightly and place it in a preheated oil bath at 120°C. Stir the reaction mixture for 24 hours.

  • Cooling and Workup: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a pad of celite to remove the catalyst and base.

  • Extraction: Wash the filtrate with water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the target pyrimidine.

References

  • Su, L., Sun, K., Pan, N., Liu, L., Sun, M., Dong, J., Zhou, Y., & Yin, S.-F. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Letters, 20(11), 3399–3402. [Link][9]

  • Organic Chemistry Portal. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. [Link][10]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. [Link][11]

  • Shaikh, A. A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14, 2855-2882. [Link][2]

  • Organic Chemistry Portal. Pyridine synthesis. [Link][12]

  • Curran, D. P., & Iserloh, U. (1999). Radical Cyclizations of Acylgermane Oxime Ethers and Hydrazones: Direct Routes to Cyclic Hydrazones and Oximes. The Journal of Organic Chemistry, 64(9), 3224-3229. [Link][13]

  • Yong, L., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 51(1), 211-214. [Link][14]

  • Hauser, C. R., & Eby, C. J. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society, 79(3), 728-730. [Link][15]

  • Studylib. (n.d.). Pyridine Synthesis: Condensation & Cycloaddition Reactions. [Link][16]

  • Iliyasov, S. E., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4434. [Link][3]

  • Pearson+. (n.d.). Give an example for each of the following: a. a β-keto nitrile. [Link][17]

  • Konno, H., et al. (2019). The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds. ResearchGate. [Link][18]

  • Chemistry Learning by Dr. Anirban Mondal. (2020, January 22). Preparation of pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization. YouTube. [Link][19]

  • Reddy, T. R., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6196–6199. [Link][4]

  • Wikipedia. (n.d.). Gewald reaction. [Link][6]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link][5]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-245. [Link][8]

  • Jorgensen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link][7]

  • McKibben, B. P., & Castelhano, A. L. (1999). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 40(30), 5471-5474. [Link][20]

  • He, W., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 279, 116838. [Link][1]

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 8-Oxo-8-phenyloctanenitrile for Biological Screening Libraries

Abstract The development of novel therapeutic agents relies on the efficient generation and screening of diverse chemical libraries. The bifunctional scaffold, 8-oxo-8-phenyloctanenitrile, presents an attractive starting...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel therapeutic agents relies on the efficient generation and screening of diverse chemical libraries. The bifunctional scaffold, 8-oxo-8-phenyloctanenitrile, presents an attractive starting point for library synthesis due to its two distinct and chemically tractable functional groups: a ketone and a nitrile. This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of this core structure. We detail the chemical rationale behind targeting these functional groups and provide robust, step-by-step protocols for key transformations including reductive amination of the ketone and hydrolysis of the nitrile. Furthermore, we outline methods for the essential spectroscopic characterization of the resulting derivatives and provide a standardized protocol for preliminary biological evaluation using an in vitro cytotoxicity assay.

Introduction: Rationale and Strategic Overview

8-Oxo-8-phenyloctanenitrile is a compound featuring a terminal phenyl ketone and a terminal aliphatic nitrile, connected by a flexible six-carbon chain. This unique topology offers several advantages for medicinal chemistry:

  • Two Orthogonal Reactive Centers: The ketone and nitrile groups can be modified using distinct chemical reactions, allowing for a combinatorial or stepwise approach to generating structural diversity.

  • Modulation of Physicochemical Properties: The long alkyl chain provides a lipophilic backbone that can be functionally modified to fine-tune properties such as solubility, cell permeability, and metabolic stability.

  • Pharmacophoric Potential: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functionalities, while the ketone can be transformed into a variety of groups capable of interacting with biological targets.[1]

Our strategy involves leveraging these two functional groups to build a focused library of analogs. The ketone provides a handle for introducing a wide array of amine-containing substituents via reductive amination, while the nitrile can be converted into amides, carboxylic acids, or primary amines to explore different polarity and hydrogen-bonding patterns.

G parent 8-Oxo-8-phenyloctanenitrile ketone_chem Ketone Chemistry parent->ketone_chem nitrile_chem Nitrile Chemistry parent->nitrile_chem prod1 Substituted Amines (via Reductive Amination) ketone_chem->prod1 prod2 Oximes (via Hydroxylamine Reaction) ketone_chem->prod2 prod3 Hydrazones (via Hydrazine Reaction) ketone_chem->prod3 prod4 Primary Amides (via Partial Hydrolysis) nitrile_chem->prod4 prod5 Carboxylic Acids (via Full Hydrolysis) nitrile_chem->prod5 prod6 Primary Amines (via Reduction) nitrile_chem->prod6

Figure 1: Logical workflow for the derivatization of 8-oxo-8-phenyloctanenitrile.

Experimental Protocols: Synthesis and Purification

The following protocols are designed to be robust and scalable, providing a solid foundation for library development.

Protocol 2.1: Reductive Amination of the Ketone Moiety

This protocol describes the conversion of the ketone to a secondary amine using benzylamine as a representative primary amine and sodium triacetoxyborohydride as a mild reducing agent.

Rationale: Reductive amination is a cornerstone of medicinal chemistry for installing nitrogen-containing functional groups. Sodium triacetoxyborohydride is chosen for its selectivity; it is mild enough not to reduce the ketone directly at a significant rate but readily reduces the iminium ion formed in situ, minimizing side reactions.

Materials:

  • 8-Oxo-8-phenyloctanenitrile

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a solution of 8-oxo-8-phenyloctanenitrile (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 8-(benzylamino)-8-phenyloctanenitrile.

Protocol 2.2: Partial Hydrolysis of the Nitrile to a Primary Amide

This protocol details the conversion of the nitrile group to a primary amide using basic peroxide, a method known for its mildness and effectiveness.[1]

Rationale: The conversion of a nitrile to an amide introduces a key hydrogen bond donor and acceptor group, which can significantly alter the biological activity of the parent molecule. Using hydrogen peroxide under basic conditions is a classic method that often avoids the harsh conditions of strong acid or base hydrolysis, which could lead to unwanted side reactions.

Materials:

  • 8-Oxo-8-phenyloctanenitrile

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • 5 M aqueous sodium hydroxide (NaOH)

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Dissolve 8-oxo-8-phenyloctanenitrile (1.0 eq) in a mixture of DMSO and ethanol (1:1 v/v).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 5 M NaOH (2.0 eq) followed by the dropwise addition of 30% H₂O₂ (5.0 eq), ensuring the temperature remains below 15 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated Na₂S₂O₃ solution to decompose excess peroxide.

  • Add deionized water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield 8-oxo-8-phenyl-octanamide.

Physicochemical and Spectroscopic Characterization

Validating the structure of each new derivative is critical.[2] A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. Below is a table of expected analytical data for the parent compound and its derivatives from the protocols above.

Table 1: Expected Analytical Data for 8-Oxo-8-phenyloctanenitrile and Derivatives

CompoundExpected [M+H]⁺ (m/z)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
Parent Compound 230.16~7.95 (d, 2H, Ar-H ortho to C=O), ~2.95 (t, 2H, -CH₂-C=O), ~2.35 (t, 2H, -CH₂-CN)~200 (C=O), ~137 (Ar C-C=O), ~119 (CN)~2245 (C≡N), ~1685 (Ar-C=O)
Reductive Amination Product 321.23~7.2-7.4 (m, 10H, Ar-H), ~4.1 (m, 1H, -CH-NH-), ~3.7 (s, 2H, -NH-CH₂-Ar), ~2.3 (t, 2H, -CH₂-CN)~140-145 (Ar C-ipso), ~127-129 (Ar CH), ~119 (CN), ~60 (CH-N)~3300 (N-H), ~2245 (C≡N)
Amide Hydrolysis Product 248.17~7.95 (d, 2H, Ar-H), ~6.0 (br s, 1H, -NH₂), ~5.5 (br s, 1H, -NH₂), ~2.95 (t, 2H, -CH₂-C=O), ~2.2 (t, 2H, -CH₂-CONH₂)~200 (C=O), ~175 (C=O, amide)~3350, 3180 (N-H), ~1685 (Ar-C=O), ~1660 (Amide I)

Note: NMR shifts are approximate and depend on the solvent used. IR data is characteristic for the functional groups.

The mass spectra of ketones like the parent compound are expected to show characteristic fragmentation patterns, including alpha cleavage adjacent to the carbonyl group.[3][4][5][6] This results in the formation of a stable acylium ion.

Protocol for Preliminary Biological Screening

Once a library of derivatives has been synthesized and characterized, the next step is to assess their biological activity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and is widely used as an initial screen for cytotoxicity against cancer cell lines.

Protocol 4.1: In Vitro Cytotoxicity Screening via MTT Assay

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by mitochondrial dehydrogenase enzymes, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in sterile DMSO (e.g., 10 mM stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO only) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Figure 2: General experimental workflow for the MTT cytotoxicity assay.

Conclusion

The protocols and strategies outlined in this application note provide a clear and reliable pathway for the derivatization of 8-oxo-8-phenyloctanenitrile. By systematically modifying the ketone and nitrile functional groups, researchers can rapidly generate a library of novel compounds. The subsequent characterization and screening protocols ensure data integrity and provide a direct route to identifying molecules with promising biological activity for further drug development efforts.

References

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

  • Basu, S., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC. Retrieved from [Link]

  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • ACS Publications. (2024, December 19). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. In Analytical Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Efficient synthesis of 8-oxo-dGTP: a mutagenic nucleotide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. In New Journal of Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Retrieved from [Link]

  • NIH. (n.d.). Peroxynitrite reaction products of 3′,5′-di-O-acetyl-8-oxo-7,8-dihydro-2. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Retrieved from [Link]

  • PubMed. (2022, April 5). NMR Characterization of Lignans. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Di-acylation of Benzene with Suberonitrile

A Guided Protocol for the Synthesis of 1,8-Dibenzoyl-octane via the Houben-Hoesch Reaction Introduction Aromatic ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymer...

Author: BenchChem Technical Support Team. Date: January 2026

A Guided Protocol for the Synthesis of 1,8-Dibenzoyl-octane via the Houben-Hoesch Reaction

Introduction

Aromatic ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The Friedel-Crafts acylation is a cornerstone reaction for forming C-C bonds to an aromatic ring. While traditionally employing acyl halides or anhydrides, the Houben-Hoesch reaction offers an alternative pathway using nitriles as the acylating agent.[1] This method is particularly useful for acylating electron-rich arenes.[2]

This document provides a comprehensive protocol for the di-acylation of benzene using suberonitrile (octanedinitrile) to synthesize the diketone, 1,8-dibenzoyl-octane. This reaction leverages the principles of the Houben-Hoesch reaction, where a nitrile is activated by a Lewis acid in the presence of a Brønsted acid (HCl) to form a potent electrophile.[3] The subsequent hydrolysis of the ketimine intermediate yields the desired ketone.[1] This protocol is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step instructions and explaining the critical causality behind each procedural choice.

Part 1: Theoretical and Mechanistic Framework

The acylation of an arene with a nitrile, known as the Houben-Hoesch reaction, is an electrophilic aromatic substitution process.[4] Unlike the standard Friedel-Crafts acylation that generates an acylium ion from an acyl halide, this reaction proceeds through a different set of activated intermediates.

Mechanism Pillars:

  • Electrophile Generation : The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the nitrogen atom of the nitrile. In the presence of dry hydrogen chloride (HCl), a highly electrophilic nitrilium ion or a related iminoyl chloride-Lewis acid complex is formed. This species is the active electrophile that attacks the aromatic ring.[1][5]

  • Electrophilic Attack : The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the activated nitrile. This forms a resonance-stabilized carbocation intermediate, commonly known as a sigma complex or arenium ion.

  • Rearomatization : A base, such as the AlCl₄⁻ anion, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding a ketimine hydrochloride salt complexed with the Lewis acid.

  • Hydrolysis : The final and crucial step is the aqueous workup. The addition of water hydrolyzes the ketimine intermediate to the corresponding ketone.[1] This step breaks the C=N bond and forms the C=O bond, releasing the final diketone product and regenerating the AlCl₃ catalyst, which is subsequently quenched by the water.

Given that suberonitrile is a dinitrile, the reaction can proceed at both ends of the aliphatic chain, resulting in a double acylation to yield the target aromatic diketone.

Reaction Mechanism: Houben-Hoesch Acylation of Benzene with one Nitrile Group

G start Start setup Assemble Anhydrous Apparatus (Flask, Condenser, Gas Inlet) start->setup charge Charge Flask with Benzene and AlCl₃ setup->charge cool Cool Mixture in Ice Bath (0-5°C) charge->cool hcl Bubble Dry HCl Gas into Mixture (15 min) cool->hcl add_nitrile Slowly Add Suberonitrile in Benzene Solution hcl->add_nitrile react Stir at RT (2h), then Heat to Reflux (6-8h) add_nitrile->react quench Cool and Carefully Pour Reaction Mixture onto Ice react->quench hydrolyze Stir until Hydrolysis is Complete (1-2h) quench->hydrolyze extract Extract with Diethyl Ether hydrolyze->extract wash Wash Organic Layer: 1. 10% HCl 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry with MgSO₄ and Filter wash->dry evaporate Remove Solvent via Rotary Evaporation dry->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup :

    • Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a gas dispersion tube. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

    • Rationale: Anhydrous conditions are critical as AlCl₃ reacts violently with water and moisture will inhibit the reaction.

  • Reagent Charging and Electrophile Formation :

    • To the flask, add 100 mL of anhydrous benzene.

    • In a fume hood, carefully and portion-wise, add the anhydrous aluminum chloride (29.34 g) to the benzene with vigorous stirring. The mixture will warm up and HCl gas may be evolved.

    • Cool the suspension to 0-5°C using an ice bath.

    • Bubble dry HCl gas through the stirred suspension for approximately 15-20 minutes.

    • Rationale: Saturating the mixture with HCl is essential for the formation of the nitrilium electrophile, a key step in the Houben-Hoesch mechanism. [5]

  • Addition of Suberonitrile :

    • Dissolve the suberonitrile (6.81 g) in 50 mL of anhydrous benzene.

    • Add this solution dropwise to the cold, stirred AlCl₃/benzene/HCl slurry over 30-45 minutes. Maintain the temperature below 10°C during the addition.

    • Rationale: Slow, cold addition is necessary to control the initial exothermic reaction and prevent unwanted side reactions.

  • Reaction Progression :

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Subsequently, heat the reaction mixture to a gentle reflux (benzene b.p. ~80°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC if a suitable system is developed.

    • Rationale: The initial stirring at room temperature allows for the formation of the intermediate complexes, while heating drives the electrophilic substitution to completion.

  • Work-up and Hydrolysis :

    • Cool the reaction mixture to room temperature.

    • Prepare a beaker with approximately 400 g of crushed ice and 100 mL of 10% HCl.

    • CAREFULLY and SLOWLY , pour the viscous reaction mixture onto the stirred ice/acid mixture. This quenching step is highly exothermic and will release significant amounts of HCl gas. Perform this in the back of a fume hood.

    • Stir the resulting mixture vigorously for 1-2 hours. The ketimine intermediate will hydrolyze to the ketone product.

    • Rationale: The acidic aqueous workup serves two purposes: it hydrolyzes the ketimine intermediate to the final ketone product and quenches the AlCl₃ catalyst. [1]

  • Extraction and Purification :

    • Transfer the mixture to a 1 L separatory funnel. Add 100 mL of diethyl ether and shake well.

    • Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash sequentially with 50 mL of 10% HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Rationale: The acid wash removes any basic impurities. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove bulk water before drying.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation :

    • The crude product will be a solid or a viscous oil. It can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

    • The expected product is 1,8-dibenzoyl-octane. Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Part 3: Safety Precautions

  • Benzene : Is a known carcinogen and is highly flammable. Handle exclusively in a fume hood with appropriate gloves and eye protection.

  • Aluminum Chloride (Anhydrous) : Is highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and avoid contact with skin.

  • Hydrogen Chloride (Gas) : Is a toxic and corrosive gas. The entire procedure must be conducted in a well-ventilated fume hood.

  • Quenching Step : The addition of the reaction mixture to ice/acid is extremely exothermic and releases large volumes of HCl gas. Use a robust setup and perform this step with extreme care.

References

  • Houben, J., & Fischer, W. (1929). Über die Kern-Kondensation von Phenolen und Phenol-äthern mit Nitrilen zu Phenol- und Phenol-äther-Ketimiden und -Ketonen (I.). Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(11), 3029-3042.
  • Chem Zipper. (2020). What is difference between Houben–Hoesch acylation reaction and Gatter-mann–Koch formylation reaction?. Available at: [Link]

  • Wikipedia contributors. (2023). Hoesch reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry Online. (2023). Houben-Hoesch reaction. Available at: [Link]

  • NPTEL. Module 5 : Electrophilic Aromatic Substitution. Available at: [Link]

  • B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION. Available at: [Link]

  • Olah, G. A., et al. (2012). Superelectrophilic chemistry of amino-nitriles and related substrates. Tetrahedron Letters, 53(48), 6535-6538. Available at: [Link]

Sources

Application

Application Note: Utilization of 8-Oxo-8-phenyloctanenitrile in the Synthesis of Novel Phenyl-Substituted Polyamides

Audience: Researchers, scientists, and drug development professionals. Abstract This application note details a novel synthetic pathway for the utilization of 8-Oxo-8-phenyloctanenitrile as a precursor for a new class of...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a novel synthetic pathway for the utilization of 8-Oxo-8-phenyloctanenitrile as a precursor for a new class of aliphatic polyamides. The protocol outlines a two-step process commencing with the hydrolysis of the nitrile functionality to a carboxylic acid, yielding the monomer 8-oxo-8-phenyloctanoic acid. Subsequently, this keto-acid monomer undergoes polycondensation with a diamine to produce a polyamide featuring a phenyl group and a ketone in each repeating unit. The presence of these functionalities is anticipated to impart unique thermal and mechanical properties, as well as offer sites for post-polymerization modification. This guide provides detailed, step-by-step methodologies for both the monomer synthesis and polymerization, along with comprehensive characterization techniques for the resulting polymer.

Introduction: The Potential of Bifunctional Monomers

The synthesis of novel polymers with tailored properties is a cornerstone of materials science and drug delivery research. Bifunctional monomers, possessing two distinct reactive groups, offer a versatile platform for creating polymers with unique architectures and functionalities. 8-Oxo-8-phenyloctanenitrile is a compelling yet underexplored candidate in this domain. Its structure, featuring a terminal nitrile group and a ketone six carbons away from a phenyl ring, presents an intriguing combination of reactive sites and property-modifying moieties.

This application note proposes a scientifically robust pathway to leverage this molecule in polymer synthesis. The core strategy involves the selective transformation of the nitrile group into a carboxylic acid, a well-established chemical conversion.[1][2][3] This creates a bifunctional monomer, 8-oxo-8-phenyloctanoic acid, which can then readily participate in step-growth polymerization reactions. Specifically, we will detail its polycondensation with a diamine to form a novel polyamide. Polyamides are a class of polymers renowned for their excellent mechanical strength and thermal stability.[4][5] The incorporation of the bulky phenyl group and the polar ketone within the polymer backbone is hypothesized to influence solubility, thermal behavior, and provide a handle for further chemical modifications.

Proposed Synthetic Strategy

The overall synthetic approach is a two-stage process, designed for high yield and purity of the final polymer product.

Stage 1: Monomer Synthesis - Hydrolysis of 8-Oxo-8-phenyloctanenitrile to 8-oxo-8-phenyloctanoic acid.

Stage 2: Polymerization - Polycondensation of 8-oxo-8-phenyloctanoic acid with a suitable diamine (e.g., 1,6-hexanediamine) to yield the corresponding polyamide.

Synthetic_Pathway Monomer_Precursor 8-Oxo-8-phenyloctanenitrile Monomer 8-Oxo-8-phenyloctanoic Acid Monomer_Precursor->Monomer  Hydrolysis (H2O, H+) Polymer Phenyl-Substituted Polyamide Monomer->Polymer  Polycondensation with Diamine

Caption: Overall synthetic workflow from the nitrile precursor to the final polyamide.

Experimental Protocols

Part 1: Synthesis of 8-Oxo-8-phenyloctanoic Acid (Monomer)

This protocol describes the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. Acidic conditions are chosen to directly yield the carboxylic acid.[3][6]

Materials and Equipment:

Reagent/EquipmentSpecifications
8-Oxo-8-phenyloctanenitrile>98% purity
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Diethyl EtherAnhydrous
Sodium Sulfate (Na₂SO₄)Anhydrous
Deionized Water
Round-bottom flask with reflux condenser250 mL
Magnetic stirrer with heating mantle
Separatory Funnel500 mL
Rotary Evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-Oxo-8-phenyloctanenitrile (10.0 g, 0.046 moles).

  • Carefully add a solution of 50 mL deionized water and 25 mL of concentrated sulfuric acid. Caution: This addition is exothermic and should be done slowly and with cooling.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Maintain the reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting nitrile.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the cooled mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-oxo-8-phenyloctanoic acid.

Part 2: Synthesis of Phenyl-Substituted Polyamide

This protocol details the direct polycondensation of the synthesized 8-oxo-8-phenyloctanoic acid with 1,6-hexanediamine. This is a common method for producing polyamides.[7][8]

Materials and Equipment:

Reagent/EquipmentSpecifications
8-Oxo-8-phenyloctanoic AcidAs synthesized in Part 1
1,6-Hexanediamine>99% purity
N-Methyl-2-pyrrolidone (NMP)Anhydrous
Triphenyl Phosphite (TPP)>97% purity
PyridineAnhydrous
Calcium Chloride (CaCl₂)Anhydrous
Methanol
Three-necked flask with mechanical stirrer250 mL
Nitrogen inlet and outlet

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and outlet, add 8-oxo-8-phenyloctanoic acid (5.0 g, 0.021 moles), 1,6-hexanediamine (2.44 g, 0.021 moles), and anhydrous calcium chloride (0.5 g) in 50 mL of anhydrous NMP.

  • Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.

  • Add 10 mL of anhydrous pyridine to the solution.

  • Add triphenyl phosphite (10 mL) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours with continuous stirring under a nitrogen atmosphere.

  • The formation of the polymer will be indicated by a noticeable increase in the viscosity of the solution.

  • After the reaction period, cool the viscous solution to room temperature.

  • Pour the polymer solution slowly into 500 mL of vigorously stirring methanol.

  • The polyamide will precipitate as a fibrous solid.

  • Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C for 24 hours.

Characterization of the Synthesized Polymer

A comprehensive characterization of the resulting polyamide is essential to confirm its structure and evaluate its properties.

4.1. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should confirm the formation of the polyamide. Expected characteristic peaks include the N-H stretching vibration around 3300 cm⁻¹, the C=O stretching of the amide (Amide I band) at approximately 1640 cm⁻¹, and the N-H bending of the amide (Amide II band) around 1540 cm⁻¹. The presence of the ketone C=O stretch will likely be observed around 1715 cm⁻¹.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be used to elucidate the detailed structure of the polymer repeating unit. The spectra should show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the main chain, and the amide proton.

4.2. Molar Mass Determination:

  • Gel Permeation Chromatography (GPC): GPC will be employed to determine the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI) of the synthesized polyamide.

4.3. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): DSC analysis will reveal the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. The presence of the bulky phenyl group is expected to result in a higher Tg compared to analogous aliphatic polyamides.[13][14]

  • Thermogravimetric Analysis (TGA): TGA will be used to assess the thermal stability of the polyamide by determining the onset temperature of decomposition.[15][16]

Expected Polymer Properties:

PropertyExpected Value/Observation
AppearanceOff-white to pale yellow fibrous solid
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMAc)
Glass Transition Temp. (Tg)Elevated due to phenyl group
Thermal StabilityHigh decomposition temperature

Mechanistic Representation

The polycondensation reaction proceeds through the formation of an amide linkage between the carboxylic acid of the monomer and the amine group of the diamine, with the elimination of water.

Polycondensation_Mechanism cluster_0 Monomer Activation and Amide Bond Formation R-COOH 8-oxo-8-phenyloctanoic acid Intermediate Activated Ester (with TPP/Py) R-COOH->Intermediate + TPP/Py H2N-R'-NH2 1,6-hexanediamine Amide_Linkage Polyamide Repeating Unit Intermediate->Amide_Linkage + H2N-R'-NH2 - H2O

Sources

Method

Application Note: A Robust and Scalable Synthesis of 8-Oxo-8-phenyloctanenitrile via Friedel-Crafts Acylation

Abstract This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 8-Oxo-8-phenyloctanenitrile, a versatile keto-nitrile intermediate valuable in the development of pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 8-Oxo-8-phenyloctanenitrile, a versatile keto-nitrile intermediate valuable in the development of pharmaceutical agents and specialty chemicals. Recognizing the challenges in scaling complex organic syntheses, this document outlines a robust and economically viable strategy centered on the Friedel-Crafts acylation. We move beyond a simple recitation of steps to explain the critical process parameters, the rationale behind procedural choices, and the safety considerations essential for transitioning from laboratory to pilot-plant scale. The protocol detailed herein is designed for reproducibility, high yield, and high purity, addressing the needs of researchers, process chemists, and drug development professionals.

Introduction and Strategic Rationale

8-Oxo-8-phenyloctanenitrile is a bifunctional molecule featuring a terminal nitrile group and a phenyl ketone moiety. This unique structure makes it an attractive starting material for synthesizing a variety of heterocyclic compounds, substituted aliphatic chains, and complex molecular scaffolds. However, its utility is contingent upon the availability of a reliable and scalable synthetic route.

Several synthetic strategies could be envisioned, but for scale-up, the ideal pathway must prioritize cost-effectiveness, operational simplicity, high atom economy, and robust, well-understood reaction mechanisms. After careful consideration of various synthetic disconnections, a strategy based on the Friedel-Crafts acylation emerges as the most suitable approach.[1][2]

Why Friedel-Crafts Acylation?

  • Expertise & Experience: The Friedel-Crafts acylation is a cornerstone of industrial organic synthesis for forming C-C bonds with aromatic rings. Its mechanism, kinetics, and scalability are extensively documented and understood.[3] This established knowledge base minimizes unforeseen challenges during scale-up.

  • Convergent Synthesis: This approach allows for the direct coupling of the two key fragments of the target molecule: the phenyl ring and the 8-carbon nitrile-containing chain. The most direct route involves the acylation of benzene with 7-cyanoheptanoyl chloride . This avoids multi-step sequences involving protection/deprotection or functional group interconversions, which often lead to yield loss and increased production costs at scale.

  • Trustworthiness & Control: Unlike the related Friedel-Crafts alkylation, the acylation reaction is not prone to poly-substitution. The introduction of the electron-withdrawing acyl group deactivates the aromatic ring, effectively preventing a second acylation event.[2] This self-limiting nature is a critical feature for ensuring a clean product profile and simplifying purification.

The overall synthetic transformation is depicted below.

Figure 1: Chosen synthetic route via Friedel-Crafts acylation.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1-mole scale and should be adapted by qualified personnel based on available equipment and specific safety protocols.

Reagent / Material Grade Typical Supplier Key Considerations
BenzeneAnhydrous, ACSSigma-Aldrich, FisherCarcinogen; handle in a ventilated fume hood.
Aluminum Chloride (AlCl₃)Anhydrous, >99%Acros, StremHighly hygroscopic and corrosive. Reacts violently with water.
7-Cyanoheptanoyl Chloride>97%Custom SynthesisCan be prepared from 7-cyanoheptanoic acid and thionyl chloride.
Dichloromethane (DCM)AnhydrousJ.T. Baker, EMDReaction solvent.
Hydrochloric Acid (HCl)37% (conc.)VWR, FisherUsed for quenching.
Crushed Ice / DI WaterN/AIn-houseFor exothermic quench.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab GradeFor neutralization.
Brine (Saturated NaCl)Saturated SolutionLab GradeFor aqueous wash.
Magnesium Sulfate (MgSO₄)AnhydrousLab GradeDrying agent.

Equipment:

  • 5 L, 5-neck jacketed glass reactor with temperature control unit (TCU).

  • Overhead mechanical stirrer with a high-torque motor and PTFE paddle.

  • Calibrated temperature probe (thermocouple).

  • Pressure-equalizing dropping funnel (500 mL).

  • Reflux condenser connected to a gas outlet/scrubber system (for HCl gas).

  • Nitrogen inlet for maintaining an inert atmosphere.

  • Large separatory funnel (4 L).

  • Rotary evaporator with a suitable vacuum pump and trap.

The end-to-end process involves careful setup, controlled reaction, and systematic workup and purification.

G A Reactor Assembly & Inerting B Charge Anhydrous Benzene & Aluminum Chloride A->B Step 1 C Cool Reactor to 0-5 °C B->C Step 2 D Slow Addition of 7-Cyanoheptanoyl Chloride C->D Step 3 (Exothermic!) E Reaction Monitoring (TLC / GC) D->E Step 4 (Hold at 0-5 °C) F Controlled Quench (Ice / aq. HCl) E->F Step 5 (Reaction Complete) G Phase Separation & Aqueous Washes F->G Step 6 H Drying & Solvent Removal G->H Step 7 I Product Purification (Vacuum Distillation) H->I Step 8 J Final Analysis & QC I->J Step 9

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-Oxo-8-phenyloctanenitrile

Welcome to the technical support center for the synthesis of 8-Oxo-8-phenyloctanenitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Oxo-8-phenyloctanenitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters governing this reaction. We will delve into the mechanistic underpinnings of the synthesis to provide actionable, field-proven insights.

Overview of the Synthetic Strategy

The most direct and widely employed method for synthesizing 8-Oxo-8-phenyloctanenitrile is the Friedel-Crafts acylation of benzene.[1][2] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the benzene ring.[3] The key acylating agent is 7-cyanoheptanoyl chloride, which is typically prepared from its corresponding carboxylic acid, 7-cyanoheptanoic acid.

The overall transformation is a robust two-stage process. However, its success and yield are highly sensitive to reaction conditions, reagent quality, and workup procedures. This guide will address the critical points for achieving high yield and purity.

Synthesis_Workflow cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation A 7-Cyanoheptanoic Acid C 7-Cyanoheptanoyl Chloride A->C Acylation Reagent B Thionyl Chloride (SOCl₂) or Oxalyl Chloride D Benzene (Reactant & Solvent) F 8-Oxo-8-phenyloctanenitrile C->F Acylation D->F E Aluminum Chloride (AlCl₃) E->F Catalyst Troubleshooting_Flow Start Reaction Complete Problem Low Yield? Start->Problem CheckCatalyst Check AlCl₃ Activity & Stoichiometry (≥1.1 eq) Problem->CheckCatalyst Yes Impurities Multiple Products? Problem->Impurities No CheckAnhydrous Ensure Anhydrous Conditions (Solvent, Glassware) CheckCatalyst->CheckAnhydrous CheckTemp Optimize Temperature Profile (0°C then heat) CheckAnhydrous->CheckTemp Success High Yield Achieved CheckTemp->Success Impurities->Success No MonitorRxn Monitor by TLC/GC for Completion Impurities->MonitorRxn Yes Purify Purify by Column Chromatography MonitorRxn->Purify Purify->Success

Sources

Optimization

Technical Support Center: Purification of 8-Oxo-8-phenyloctanenitrile by Column Chromatography

Welcome to the dedicated technical support guide for the chromatographic purification of 8-oxo-8-phenyloctanenitrile. This resource is designed for researchers, scientists, and professionals in drug development who are w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 8-oxo-8-phenyloctanenitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar keto-nitrile compounds. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of 8-oxo-8-phenyloctanenitrile to consider before starting column chromatography?

A1: Understanding the molecule's properties is fundamental to designing an effective purification strategy. 8-oxo-8-phenyloctanenitrile possesses two key functional groups: a ketone and a nitrile, attached to a C7 alkyl chain and a phenyl group.

  • Polarity: The presence of the carbonyl (C=O) and nitrile (C≡N) groups imparts a moderate degree of polarity to the molecule. However, the long C7 alkyl chain and the phenyl group contribute significant non-polar character. This dual nature means its polarity is intermediate, making it soluble in a range of organic solvents.

  • Solubility: It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Its solubility in less polar solvents like hexanes or petroleum ether is lower, a property we exploit in column chromatography.

  • Stability: 8-oxo-8-phenyloctanenitrile is generally stable under standard chromatographic conditions (neutral silica gel). However, prolonged exposure to acidic or basic conditions, which can be present on activated silica or alumina, could potentially lead to side reactions, such as hydrolysis of the nitrile or enolization/aldol reactions of the ketone.

Q2: I'm seeing poor separation between my product and a non-polar impurity. How can I improve resolution?

A2: This is a classic challenge. Poor separation with non-polar impurities, often starting materials or non-polar byproducts, indicates that your mobile phase is likely too polar, causing your target compound and the impurity to elute too quickly and close together.

Troubleshooting Steps:

  • Decrease Mobile Phase Polarity: The most effective initial step is to decrease the polarity of your eluent system. If you are using a gradient of ethyl acetate in hexanes, for example, reduce the percentage of ethyl acetate. This will increase the retention time of all compounds on the silica gel but will enhance the differential partitioning between your moderately polar product and the non-polar impurity.

  • Optimize TLC First: Before committing to a large-scale column, refine your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) for your target compound between 0.25 and 0.35 to ensure it spends sufficient time on the stationary phase for effective separation to occur. A good separation on TLC is indicated by a clear difference in the Rf values (ΔRf) between your product and the impurity.

  • Consider a Different Solvent System: If a simple hexane/ethyl acetate system is insufficient, consider alternatives. A toluene/acetone system, for instance, can offer different selectivity due to the aromatic nature of toluene interacting differently with the phenyl group of your molecule.

Q3: My product is eluting as a broad band, leading to low purity in collected fractions. What causes this and how can I fix it?

A3: Band broadening is a common issue that can stem from several factors related to both the column packing and the sample application.

Root Causes & Solutions:

  • Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, causing the band of your compound to spread. Ensure your silica gel is packed as a uniform slurry and is never allowed to run dry.

  • Sample Overloading: Loading too much crude material onto the column is a frequent cause of band broadening. The stationary phase becomes saturated, and the equilibrium between the mobile and stationary phases is disrupted. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g silica column).

  • Sample Application Technique: The initial band of the sample should be as narrow as possible. Dissolve your crude sample in a minimal amount of a strong solvent (like DCM or ethyl acetate), and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry-loaded sample can be carefully added to the top of the column. This "dry loading" technique prevents the sample from spreading out in a large volume of solvent at the start of the chromatography.

Troubleshooting Guide: Advanced Scenarios

Problem Potential Cause(s) Recommended Solution(s)
No compound eluting from the column 1. Mobile phase is too non-polar. 2. Compound has decomposed on the stationary phase. 3. Compound is insoluble in the mobile phase.1. Gradually increase the polarity of the mobile phase (e.g., increase % ethyl acetate). 2. Consider using a more inert stationary phase like deactivated silica gel or alumina. 3. Ensure the chosen eluent system is capable of solubilizing your compound.
Co-elution with a polar impurity 1. Mobile phase is too non-polar, causing the polar impurity to have a long retention time that overlaps with the product. 2. The impurity has very similar polarity to the product.1. Increase the polarity of the mobile phase to first wash out the highly polar impurity before your product elutes. 2. Try a different solvent system to alter selectivity. For example, substituting DCM for ethyl acetate can change the elution order. 3. Consider a different stationary phase, such as reverse-phase silica (C18), if the impurity is significantly less non-polar than your product.
Tailing of the product spot on TLC/LC 1. Interaction of the ketone with acidic sites on the silica gel. 2. Sample concentration is too high on the TLC plate.1. Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica. 2. Dilute the sample before spotting it on the TLC plate.

Experimental Protocol: Step-by-Step Column Chromatography

This protocol assumes a starting crude mass of approximately 500 mg.

1. Preparation of the Stationary Phase:

  • Weigh 25-50 g of silica gel (60 Å, 230-400 mesh) into a beaker.

  • In a well-ventilated fume hood, create a slurry by adding your initial, non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel until you have a pourable consistency.

  • Stir gently to release any trapped air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Pour the silica slurry into the column. Use a funnel to guide the slurry.

  • Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance.

  • Open the stopcock and allow the excess solvent to drain until it is just level with the top of the sand. Never let the column run dry.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the ~500 mg of crude 8-oxo-8-phenyloctanenitrile in a minimal amount of a volatile solvent (e.g., 2-3 mL of DCM).

  • Add approximately 1-2 g of silica gel to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude material adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add your initial mobile phase to the column.

  • Open the stopcock and begin collecting fractions into test tubes.

  • Maintain a constant flow rate. Applying gentle air pressure (using a bulb or nitrogen line) can help to speed up the process.

  • If a gradient elution is required, gradually increase the percentage of the more polar solvent (e.g., from 5% ethyl acetate to 10%, then 15%, etc.) after collecting a set number of fractions with the previous solvent mixture.

5. Analysis of Fractions:

  • Monitor the elution of your compound by spotting fractions onto a TLC plate.

  • Visualize the spots under a UV lamp (the phenyl group should be UV active) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Combine the fractions that contain your pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 8-oxo-8-phenyloctanenitrile.

Visual Workflow and Logic

Workflow for Troubleshooting Poor Separation

start Start: Poor Separation Observed check_rf Is Product Rf < 0.2? start->check_rf decrease_polarity Action: Decrease Mobile Phase Polarity (e.g., lower % EtOAc in Hexanes) check_rf->decrease_polarity Yes check_delta_rf Is ΔRf between spots sufficient? check_rf->check_delta_rf No re_run_tlc Re-evaluate on TLC decrease_polarity->re_run_tlc re_run_tlc->check_delta_rf run_column Proceed with Column Chromatography check_delta_rf->run_column Yes change_system Action: Change Solvent System (e.g., Toluene/Acetone) check_delta_rf->change_system No end End: Successful Separation run_column->end change_system->re_run_tlc goal Goal: Achieve Sharp, Well-Defined Bands packing Key Factor: Column Packing goal->packing loading Key Factor: Sample Loading goal->loading slurry Use Slurry Packing Method packing->slurry minimal_vol Use Minimal Volume of Strong Solvent loading->minimal_vol tap Tap to Remove Air & Ensure Uniformity slurry->tap no_dry Never Let Column Bed Run Dry tap->no_dry dry_load Employ Dry Loading Technique minimal_vol->dry_load narrow_band Result: Creates a Narrow Initial Band dry_load->narrow_band

Troubleshooting

Technical Support Center: Synthesis of 8-Oxo-8-phenyloctanenitrile

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 8-Oxo-8-phenyloctanenitrile. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Oxo-8-phenyloctanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.

The primary route to 8-Oxo-8-phenyloctanenitrile is the Friedel-Crafts acylation of benzene with 7-cyanoheptanoyl chloride, a classic yet nuanced electrophilic aromatic substitution.[1][2] Success hinges on precise control over reaction conditions and reagent quality to mitigate potential side reactions that can drastically impact yield and purity.

Overall Synthetic Workflow

The synthesis is typically a two-stage process: preparation of the acylating agent followed by the core Friedel-Crafts reaction.

G cluster_0 Stage 1: Acyl Chloride Preparation cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Stage 3: Purification A 7-Cyanoheptanoic Acid (Starting Material) B Chlorination (e.g., SOCl₂, (COCl)₂) A->B C 7-Cyanoheptanoyl Chloride (Acylating Agent) B->C D Benzene (Solvent/Reagent) + 7-Cyanoheptanoyl Chloride C->D F Reaction & Quench D->F E Lewis Acid Catalyst (e.g., AlCl₃) E->F G Crude Product F->G H Workup & Extraction G->H I Column Chromatography or Vacuum Distillation H->I J 8-Oxo-8-phenyloctanenitrile (Final Product) I->J

Caption: High-level workflow for the synthesis of 8-Oxo-8-phenyloctanenitrile.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My final yield is disappointingly low. What are the most common culprits?

A1: Low yield is a frequent issue, often traceable to a few key areas. The Friedel-Crafts acylation requires strictly anhydrous conditions and a sufficiently active catalyst.

Causality Analysis:

  • Catalyst Stoichiometry and Activity: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃).[1][2] This is because the product ketone is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1] If you use a substoichiometric amount, the reaction will stall once all the catalyst is complexed. Furthermore, Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.

  • Purity of 7-Cyanoheptanoyl Chloride: The acyl chloride must be pure and free of the starting carboxylic acid. Any residual 7-cyanoheptanoic acid will not participate in the reaction and will complicate purification. The acyl chloride can also degrade upon storage, especially if exposed to moisture.

  • Reaction Temperature: While the reaction needs to be driven to completion, excessive heat can promote side reactions and charring, reducing the yield of the desired product. The initial complex formation is often exothermic and may require cooling, followed by gentle heating to complete the reaction.

Troubleshooting Decision Tree:

G Start Low Yield Observed Check_Catalyst 1. Check Catalyst - Stoichiometry > 1.1 eq? - Anhydrous AlCl₃ used? - Added under inert atm? Start->Check_Catalyst Check_Conditions 2. Review Reaction Conditions - Anhydrous benzene? - Glassware oven-dried? - Temperature controlled? Check_Catalyst->Check_Conditions Yes Result_Catalyst Solution: Use >1.1 eq fresh, anhydrous AlCl₃. Ensure strict inert atmosphere. Check_Catalyst->Result_Catalyst No Check_Reagent 3. Verify Acyl Chloride Quality - Freshly prepared/distilled? - Free of carboxylic acid? Check_Conditions->Check_Reagent Yes Result_Conditions Solution: Dry solvent over Na/benzophenone. Oven/flame-dry all glassware. Check_Conditions->Result_Conditions No Result_Reagent Solution: Purify acyl chloride by vacuum distillation immediately before use. Check_Reagent->Result_Reagent No Result_OK If all checks pass, consider workup/purification losses. Check_Reagent->Result_OK Yes

Caption: Troubleshooting workflow for low product yield.

Q2: My post-reaction analysis (NMR, GC-MS) shows significant impurities. What are the likely side reactions?

A2: Impurity generation is typically due to polysubstitution, starting material degradation, or side reactions during workup.

Major Side Reactions:

Side Product/ImpurityProbable CauseProposed Solution
Di-acylated Benzene Isomers Reaction temperature too high or reaction time too long. Excess benzene was not sufficient to favor mono-acylation.Use benzene as the solvent to ensure it is in large excess. Maintain the lowest effective temperature. Monitor reaction progress by TLC/GC to avoid unnecessarily long reaction times.
8-Oxo-8-phenyl-octanoic acid Hydrolysis of the nitrile group during acidic or basic aqueous workup, especially with heating.Use a rapid, cold workup procedure. Quench the reaction by pouring it onto crushed ice and concentrated HCl, then immediately extract the product. Avoid prolonged contact with strong aqueous acid or base.
High-Molecular-Weight Residue Polymerization or self-condensation of the 7-cyanoheptanoyl chloride, promoted by the Lewis acid.Add the acyl chloride solution slowly to the benzene/catalyst slurry at a controlled temperature (e.g., 0-5 °C) to ensure it reacts with benzene before it can decompose.
Unreacted 7-Cyanoheptanoic Acid Incomplete conversion of the carboxylic acid to the acyl chloride in the preceding step.Ensure the chlorination reaction goes to completion. Use a slight excess of the chlorinating agent (e.g., thionyl chloride) and reflux if necessary.[3] Remove all excess chlorinating agent under vacuum before proceeding.

Mechanistic View of Key Side Reactions:

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Polysubstitution cluster_side2 Side Reaction 2: Nitrile Hydrolysis Main1 Benzene Acylium Ion R-C≡O⁺ Main2 Arenium Ion Intermediate Main1->Main2 Main3 8-Oxo-8-phenyloctanenitrile Product-Catalyst Complex Main2->Main3 Side1_1 Product Acylium Ion R-C≡O⁺ Side1_2 Di-acylated Product Side1_1->Side1_2 Forcing Conditions Side2_1 Product Nitrile R'-CN Side2_2 Carboxylic Acid R'-COOH Side2_1->Side2_2 H₃O⁺ / Δ (Harsh Workup)

Caption: Competing reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

  • Q: Can I avoid using aluminum trichloride? It's difficult to handle.

    • A: Yes, other Lewis acids can be used, though AlCl₃ is often the most effective for non-activated rings like benzene. Alternatives include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or strong protonic acids like triflic acid. However, their reactivity is generally lower, and you may need higher temperatures or longer reaction times, which can introduce other side reactions. Each catalyst system must be optimized.

  • Q: My 7-cyanoheptanoyl chloride is dark-colored. Can I still use it?

    • A: A dark color often indicates decomposition. Using it directly will likely lead to a low yield and a complex mixture of impurities. It is highly recommended to purify the acyl chloride by vacuum distillation immediately prior to use. The freshly distilled reagent should be a clear, colorless, or pale yellow liquid.

  • Q: What is the best method to quench the reaction?

    • A: The safest and most effective method is to cool the reaction vessel in an ice bath and then slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes, protonates the ketone, and moves the product into the organic layer, all while controlling the highly exothermic quench process.

Protocols & Methodologies

Protocol 1: Optimized Synthesis of 8-Oxo-8-phenyloctanenitrile

This protocol assumes all reagents are anhydrous and all glassware has been oven- or flame-dried.

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum trichloride (1.2 equivalents) and anhydrous benzene (serving as both reagent and solvent). Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Dissolve freshly distilled 7-cyanoheptanoyl chloride (1.0 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃/benzene slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 40-50 °C for 1-3 hours. Monitor the reaction's progress by TLC or GC analysis of quenched aliquots.

  • Workup (Quench): Cool the reaction mixture back to 0-5 °C. In a separate large beaker, prepare a slurry of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure 8-Oxo-8-phenyloctanenitrile.

Protocol 2: Preparation of 7-Cyanoheptanoyl Chloride
  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 7-cyanoheptanoic acid (1.0 equivalent).

  • Chlorination: Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) to the flask. A few drops of DMF can be added to catalyze the reaction.

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Purification: Allow the mixture to cool. Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by vacuum distillation to purify the 7-cyanoheptanoyl chloride. This step is crucial for obtaining a high-quality acylating agent.[3]

References

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Friedel-Crafts Acylation of 8-Oxo-8-phenyloctanenitrile

Welcome to the technical support center for the Friedel-Crafts acylation, specifically tailored for the synthesis of 8-Oxo-8-phenyloctanenitrile. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation, specifically tailored for the synthesis of 8-Oxo-8-phenyloctanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction for synthesizing 8-Oxo-8-phenyloctanenitrile?

The synthesis involves the Friedel-Crafts acylation of benzene with 7-cyanheptanoyl chloride.[1] In this electrophilic aromatic substitution reaction, the acyl chloride reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly reactive acylium ion.[2][3] This electrophile is then attacked by the electron-rich benzene ring to form the desired aryl ketone, 8-Oxo-8-phenyloctanenitrile.

Q2: Why is the nitrile group (-CN) on the acyl chloride a potential issue?

The nitrile group presents a significant challenge. The nitrogen atom in the nitrile has a lone pair of electrons, making it a Lewis base. It can, and will, coordinate with the Lewis acid catalyst (e.g., AlCl₃).[4][5] This interaction has two major consequences:

  • Catalyst Sequestration : A portion of the Lewis acid becomes non-productively bound to the nitrile group, effectively removing it from the catalytic cycle. This necessitates the use of a larger excess of the catalyst.

  • Deactivation (in other contexts) : While not an issue for this intermolecular reaction, if the nitrile were on the aromatic ring, the resulting complex would be strongly electron-withdrawing, deactivating the ring towards electrophilic attack.[6][7]

Q3: Why is a stoichiometric amount of Lewis acid catalyst required for acylation?

Unlike Friedel-Crafts alkylation, acylation requires at least a stoichiometric amount (1 equivalent or more) of the Lewis acid catalyst.[8] This is because the ketone product formed is also a Lewis base and forms a stable complex with the catalyst.[4][9] This complex deactivates both the product to prevent further acylation and the catalyst itself.[6] The active catalyst is only regenerated during the aqueous workup step.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 8-Oxo-8-phenyloctanenitrile.

Issue 1: Low or No Product Yield

A low yield is the most common problem and can stem from several sources. A systematic approach is key to diagnosis.

Q1.1: My reaction did not work at all. What is the most likely cause?

The most frequent culprit for a complete reaction failure is an inactive catalyst. Lewis acids like AlCl₃ are extremely sensitive to moisture.[6][11]

  • Cause : Hydrolysis of the Lewis acid. Water in your solvent, on your glassware, or in the reagents will react with AlCl₃ to form inactive aluminum hydroxides and HCl.[4]

  • Solution :

    • Ensure Anhydrous Conditions : Use freshly opened, anhydrous grade solvents. Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Ar) or in a desiccator. Flame-drying is also an option.[12]

    • Reagent Quality : Use a fresh, unopened bottle of anhydrous AlCl₃. If the bottle has been opened previously, the top layer may be deactivated. Quickly weigh the reagent in a dry environment and minimize its exposure to the atmosphere.

Q1.2: The yield is very low, and I'm recovering mostly starting material. What should I optimize?

Low conversion points to suboptimal reaction conditions or insufficient catalyst activity.

  • Cause A: Insufficient Catalyst : Due to complexation with both the nitrile group on the starting material and the ketone group on the product, you may need a significant excess of AlCl₃.

    • Solution : Increase the stoichiometry of AlCl₃ relative to 7-cyanheptanoyl chloride. Start with at least 2.2 equivalents and consider increasing to 2.5-3.0 equivalents in subsequent attempts.

  • Cause B: Sub-optimal Temperature : The reaction may have a significant activation energy that is not being overcome at your current temperature.

    • Solution : While the initial addition of reagents is often done at 0 °C to control the exothermic reaction, the reaction may need to be warmed to room temperature or even gently heated (e.g., 40-60 °C) to proceed to completion.[1] Monitor the reaction progress by TLC or GC to determine the optimal temperature and time.

  • Cause C: Poor Quality Acyl Chloride : The starting 7-cyanheptanoyl chloride may have degraded.

    • Solution : Acyl chlorides can hydrolyze to the corresponding carboxylic acid if exposed to moisture. The carboxylic acid will not form an acylium ion under these conditions. Verify the purity of your acyl chloride by IR (look for a sharp C=O stretch around 1800 cm⁻¹) or ¹H NMR. If necessary, purify it by distillation or resynthesize it from 7-cyanheptanoic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Troubleshooting Workflow for Low Yield

G start Low or No Yield catalyst Check Catalyst Activity start->catalyst Is catalyst active? reagents Verify Reagent Purity start->reagents Are reagents pure? conditions Optimize Conditions start->conditions Are conditions optimal? workup Review Workup Procedure start->workup Is workup efficient? catalyst_sol1 Use fresh, anhydrous AlCl₃. Ensure strictly anhydrous setup. catalyst->catalyst_sol1 reagents_sol1 Check purity of acyl chloride and benzene. Consider purification. reagents->reagents_sol1 conditions_sol1 Increase AlCl₃ stoichiometry (2.2-3.0 eq). Optimize temperature and reaction time. conditions->conditions_sol1 workup_sol1 Ensure complete quenching of catalyst complex. Optimize extraction solvent and pH. workup->workup_sol1

Caption: A stepwise workflow for troubleshooting low yields.

Issue 2: Formation of Multiple Products / Side Reactions

While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, side products can still arise.[6]

Q2.1: My NMR spectrum is messy, suggesting multiple products. What are they?
  • Cause A: Isomers : Although the acyl group is deactivating, preventing poly-acylation, if you were using a substituted benzene, you could get ortho and para isomers.[13] With benzene, this is not an issue.

  • Cause B: Side Reactions of the Acyl Chloride : Under high temperatures or with prolonged reaction times, the acyl chloride could potentially undergo decarbonylation or other decomposition pathways, though this is less common.

  • Cause C: Impurities : Impurities in the starting materials are a common cause of unexpected side products.

    • Solution :

      • Purify Starting Materials : Ensure your benzene is pure. If using a different aromatic substrate, ensure its purity. Distill the 7-cyanheptanoyl chloride if its purity is questionable.

      • Control Temperature : Avoid excessively high temperatures, which can promote side reactions.[6]

      • Characterize Byproducts : Attempt to isolate and characterize the major byproduct(s) using techniques like column chromatography followed by NMR and Mass Spectrometry to better diagnose the issue.

Issue 3: Difficult Reaction Workup

The workup for a Friedel-Crafts acylation can be challenging due to the large amount of aluminum salts generated.

Q3.1: During aqueous workup, I'm getting a persistent emulsion or a gelatinous precipitate. How can I resolve this?
  • Cause : This is very common and is due to the formation of aluminum hydroxides (Al(OH)₃) during the quenching step.

  • Solution :

    • Quench Properly : The standard procedure is to pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4][14] The acid helps to keep the aluminum salts, such as [Al(H₂O)₆]³⁺, soluble and prevents the formation of gelatinous Al(OH)₃.

    • Sufficient Acid : Ensure you use enough acid. The solution should be strongly acidic (pH < 1) after the quench.

    • Break Emulsions : If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it by increasing the ionic strength of the aqueous phase.[10] In difficult cases, filtering the entire biphasic mixture through a pad of Celite® can help remove interfacial solids.

Catalyst Deactivation and Workup Chemistry

G cluster_0 Reaction Phase cluster_1 Aqueous Workup Phase AlCl3 AlCl₃ (Active Catalyst) Product_Complex [Product-AlCl₃] Complex (Inactive) AlCl3->Product_Complex Product Formation Nitrile_Complex [AcylChloride(CN)-AlCl₃] Complex (Inactive) AlCl3->Nitrile_Complex Nitrile Coordination H2O H₂O (Moisture) AlCl3->H2O Hydrolysis Quench Add Ice / HCl Product_Complex->Quench Nitrile_Complex->Quench Inactive_Al Al(OH)₃ / HCl (Inactive) H2O->Inactive_Al Free_Product Free Ketone Product Quench->Free_Product Soluble_Al [Al(H₂O)₆]³⁺ (Soluble) Quench->Soluble_Al

Caption: Pathways for catalyst deactivation and its regeneration during workup.

Protocols and Data

Table 1: Comparison of Common Lewis Acid Catalysts
CatalystTypical LoadingRelative ActivityMoisture SensitivityKey Considerations
AlCl₃ Stoichiometric (≥1.1 eq)Very HighVery HighThe standard, highly effective but can be difficult to handle. Requires large excess for this substrate.[15]
FeCl₃ StoichiometricHighHighA common, slightly milder alternative to AlCl₃.[13]
ZnCl₂ Catalytic to StoichiometricModerateModerateMilder Lewis acid, may require higher temperatures but could show less affinity for the nitrile.[9]
Yb(OTf)₃ Catalytic (2-10 mol%)Moderate-HighLowA modern, water-tolerant Lewis acid that can be recycled, but is more expensive.[15]
Experimental Protocol: Synthesis of 8-Oxo-8-phenyloctanenitrile

This protocol is a starting point and should be optimized based on experimental results.

  • Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Charging : To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[16] Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition : Dissolve 7-cyanheptanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The mixture may change color.[14]

  • Benzene Addition : After the initial addition is complete, add benzene (a large excess, often used as the solvent or co-solvent) dropwise via the addition funnel, maintaining the temperature at 0 °C.[1]

  • Reaction : After the addition of benzene is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Quenching : Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 3-4 volumes of ice to 1 volume of acid).[4][14]

  • Workup :

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.[6]

  • Isolation and Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[6] The crude product can then be purified by flash column chromatography on silica gel or by vacuum distillation to yield 8-Oxo-8-phenyloctanenitrile.

References

Sources

Troubleshooting

Technical Support Center: Purification of 8-Oxo-8-phenyloctanenitrile

Welcome to the Technical Support Center for the purification of 8-Oxo-8-phenyloctanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 8-Oxo-8-phenyloctanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As a key intermediate in various synthetic pathways, the purity of 8-Oxo-8-phenyloctanenitrile is paramount for the success of subsequent reactions and the integrity of final products. This document will walk you through common purification challenges and provide robust, field-proven solutions.

Understanding the Molecule: Structural and Reactivity Insights

8-Oxo-8-phenyloctanenitrile possesses a unique bifunctional structure, containing both a ketone and a nitrile group separated by a six-carbon aliphatic chain. This combination of a polar aromatic ketone and a polar nitrile function dictates its solubility and chromatographic behavior, making its purification a nuanced process. The primary synthetic route to this compound is typically a Friedel-Crafts acylation of benzene with a suitable acylating agent derived from adipic acid, such as 7-cyanoheptanoyl chloride. Understanding this synthesis is key to anticipating potential impurities.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of 8-Oxo-8-phenyloctanenitrile in a question-and-answer format, providing both diagnostic insights and actionable solutions.

FAQ 1: Identifying Common Impurities

Question: What are the most common impurities I should expect in my crude 8-Oxo-8-phenyloctanenitrile, and how can I detect them?

Answer: The impurity profile of your crude product is largely dependent on the synthetic route and reaction conditions. For a typical Friedel-Crafts acylation, you should anticipate the following:

  • Unreacted Starting Materials: Benzene and the acylating agent (e.g., 7-cyanoheptanoyl chloride or the corresponding acid anhydride). These are typically more volatile and less polar than the product.

  • Polysubstituted Byproducts: Although the acyl group is deactivating, forcing conditions can lead to di-acylation of the benzene ring.[1][2] These will be significantly less polar than the desired product.

  • Carboxylic Acid: Hydrolysis of the acyl chloride or incomplete conversion during its preparation can lead to the presence of 7-carboxyheptanenitrile. This is a highly polar impurity.

  • Solvent Residues: Dichloromethane, nitrobenzene, or other solvents used in the reaction or workup.

Detection Methods:

  • Thin Layer Chromatography (TLC): A quick and effective way to visualize the complexity of your crude mixture. Use a solvent system such as ethyl acetate/hexanes to get good separation. The product, being polar, should have a moderate Rf value.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. Look for characteristic peaks of the starting materials and compare the crude spectrum to a reference spectrum of the pure product.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities like residual solvents and some starting materials.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and resolving closely related impurities.[5][6][7][8][9]

Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is a primary method for purifying 8-Oxo-8-phenyloctanenitrile. However, its polar nature can present challenges.

Problem 1: My compound is streaking or tailing on the silica gel column.

Causality: The polar ketone and nitrile functionalities can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.

Solutions:

  • Solvent System Optimization:

    • Start with a relatively non-polar eluent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.

    • For highly retained compounds, a small amount of a more polar solvent like methanol can be added to the eluent system (e.g., 1-5% methanol in dichloromethane).

  • Deactivation of Silica Gel:

    • Pre-treat the silica gel with a small amount of triethylamine (Et₃N) in the eluent (e.g., 0.1-1%) to neutralize the acidic sites. This is particularly effective for compounds that are sensitive to acid or exhibit strong tailing.

Problem 2: I am getting poor separation between my product and a closely eluting impurity.

Causality: The chosen solvent system may not have sufficient selectivity to resolve the components of the mixture.

Solutions:

  • Fine-tune the Solvent Gradient: Employ a shallow gradient of the polar solvent to improve resolution.

  • Try a Different Solvent System: Explore alternative solvent systems. For example, replacing ethyl acetate with acetone or using a ternary mixture (e.g., hexanes/dichloromethane/ethyl acetate) can alter the selectivity.

  • Use High-Performance Flash Chromatography (HPFC): Modern flash chromatography systems with high-quality spherical silica cartridges can provide significantly better resolution than traditional gravity columns.

Experimental Protocol: Column Chromatography of 8-Oxo-8-phenyloctanenitrile

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a level and well-compacted bed.

  • Sample Loading: Dissolve the crude 8-Oxo-8-phenyloctanenitrile in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) while collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline 8-Oxo-8-phenyloctanenitrile, especially after a preliminary purification by column chromatography.[10][11][12][13][14]

Problem 1: My compound "oils out" instead of crystallizing.

Causality: The compound is coming out of solution at a temperature above its melting point, or the solution is too supersaturated. This is common for compounds with moderate melting points and when using a solvent in which it is highly soluble.

Solutions:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[15] For a keto-nitrile, consider the following:

    • Single Solvent: Ethanol, isopropanol, or mixtures of ethanol and water are good starting points.[16]

    • Two-Solvent System: A combination of a good solvent (e.g., dichloromethane or acetone) and a poor solvent (e.g., hexanes or petroleum ether) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity persists.

  • Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling often promotes oiling out.

  • Scratching and Seeding: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

Problem 2: I am getting low recovery after recrystallization.

Causality: The compound may be too soluble in the chosen solvent, even at low temperatures, or too much solvent was used.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Solvent Choice: Switch to a solvent in which the compound is less soluble at low temperatures.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Concentrate the Mother Liquor: The filtrate from the recrystallization can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

Experimental Protocol: Recrystallization of 8-Oxo-8-phenyloctanenitrile

  • Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified 8-Oxo-8-phenyloctanenitrile in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualization of Purification Workflows

To aid in the selection and troubleshooting of purification methods, the following diagrams illustrate the decision-making process.

Caption: Troubleshooting workflow for column chromatography.

Caption: Troubleshooting workflow for recrystallization.

Purity Assessment Data

The following table summarizes the expected analytical data for pure 8-Oxo-8-phenyloctanenitrile. Use this as a reference to assess the purity of your material.

Analytical Technique Expected Data
¹H NMR (CDCl₃, 300 MHz)δ (ppm): 7.95 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 2.95 (t, 2H, -CH₂-CO-), 2.35 (t, 2H, -CH₂-CN), 1.70-1.80 (m, 4H, -CH₂-), 1.40-1.55 (m, 4H, -CH₂-)
¹³C NMR (CDCl₃, 75 MHz)δ (ppm): 200.0 (C=O), 137.0 (Ar-C), 133.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 119.5 (CN), 53.0 (-CH₂-CN), 38.5 (-CH₂-CO-), 28.5 (-CH₂-), 28.0 (-CH₂-), 25.0 (-CH₂-), 24.5 (-CH₂-)
IR (KBr, cm⁻¹)~2245 (C≡N stretch), ~1685 (C=O stretch, aromatic ketone), ~1600, 1450 (C=C stretch, aromatic)
Mass Spectrometry (EI)m/z (%): 229 (M+), 120, 105, 77

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.[17][18]

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of 1H-NMR and 13C-NMR data for compound 8. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Tyler Parra. (2020, July 16). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • The W.M. Keck Science Department. (2019, April 23). The Science of Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2006, December). A Concise Synthesis of 8-Oxoberberine and Oxychelerythrine, Natural Isoquinoline Alkaloids through Biomimetic Synthetic Way. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • PubMed. (2000, August 7). Efficient synthesis of 8-oxo-dGTP: a mutagenic nucleotide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 10). Nitrile (CN) Addition to Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of urinary 8-oxo-7,8-dihydro-purine-2'-deoxyribonucleosides by LC-MS/MS and improved ELISA. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Urinary 8-oxo-7,8-dihydro-2′-deoxyguanosine by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2 '-deoxyguano sine by high-performance liquid chromatography-electro spray tandem mass spectrometry as a measure of oxidative stress. Retrieved from [Link]

  • MDPI. (2022, March 1). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. Retrieved from [Link]

  • MDPI. (n.d.). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 8-Oxo-8-phenyloctanenitrile

Welcome to the technical support center for 8-Oxo-8-phenyloctanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Oxo-8-phenyloctanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the handling, storage, and application of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Compound Overview and Safety Precautions

8-Oxo-8-phenyloctanenitrile is a bifunctional molecule containing a ketone and a nitrile group. Its synthesis and subsequent reactions can be sensitive to experimental conditions. This guide will primarily focus on troubleshooting issues related to its synthesis via a Friedel-Crafts acylation, a common method for preparing aryl ketones.

Safety First: Before handling 8-Oxo-8-phenyloctanenitrile, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a combustible liquid and can cause eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

II. Troubleshooting Guide: Synthesis & Purification

The following troubleshooting guide is structured in a question-and-answer format to address specific issues that may arise during the synthesis and purification of 8-Oxo-8-phenyloctanenitrile, particularly when using a Friedel-Crafts acylation approach.

Scenario 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction to synthesize 8-Oxo-8-phenyloctanenitrile is resulting in a very low yield or no product at all. What are the likely causes?

A1: Low yields in Friedel-Crafts acylation are a common issue and can often be traced back to several key factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to use anhydrous conditions and freshly opened or purified reagents.[1][2]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1]

  • Deactivated Aromatic Ring: While benzene (the "phenyl" part of your target molecule) is the classic substrate, if you are using a substituted benzene derivative with strongly electron-withdrawing groups, the ring will be deactivated towards electrophilic aromatic substitution.[1]

  • Poor Quality Reagents: The purity of your acylating agent (e.g., 8-oxo-8-chloroformyloctanenitrile) and the aromatic substrate is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]

Scenario 2: Formation of Multiple Products

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of several byproducts. What could be the cause?

A2: The formation of multiple products can complicate purification and reduce the yield of your desired compound. Here are some potential reasons:

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable, but it is not always completely prevented.[1][3]

  • Side Reactions of the Nitrile Group: The nitrile group can potentially react under the strongly acidic conditions of a Friedel-Crafts reaction, although it is generally considered a deactivating group.[1]

  • Impure Starting Materials: As mentioned previously, impurities in your starting materials can lead to the formation of various byproducts.

Scenario 3: Difficulties During Workup and Purification

Q3: I'm having trouble with the workup of my reaction. An emulsion is forming, and the layers are not separating cleanly. What can I do?

A3: Emulsion formation is a frequent issue during the aqueous workup of Friedel-Crafts reactions.[4] Here are some tips to mitigate this:

  • Acidic Quench: Instead of quenching the reaction with pure water or ice, use a dilute solution of hydrochloric acid (e.g., 3M HCl). This helps to break down the aluminum chloride complexes more effectively.[4]

  • Addition of Brine: During the extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Patience and Gentle Mixing: Avoid vigorous shaking of the separatory funnel, which can promote emulsion formation. Instead, use gentle inversions to mix the layers.

Q4: My purified product still shows impurities in the NMR spectrum. What are some common impurities to look out for?

A4: Common impurities can include:

  • Unreacted Starting Materials: If the reaction did not go to completion, you might see signals corresponding to your starting acylating agent or aromatic substrate.

  • Hydrolyzed Acylating Agent: The acyl chloride used in the reaction can be hydrolyzed to the corresponding carboxylic acid during workup.

  • Solvent Residues: Incomplete removal of extraction solvents (e.g., dichloromethane, ethyl acetate) or chromatography eluents (e.g., hexanes, ethyl acetate) is a common source of impurity signals.

III. Frequently Asked Questions (FAQs)

Q1: How should I properly store 8-Oxo-8-phenyloctanenitrile?

A1: 8-Oxo-8-phenyloctanenitrile should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.

Q2: What are the immediate first aid measures in case of accidental exposure?

A2:

  • Eye Contact: Immediately rinse with plenty of water for several minutes. If eye irritation persists, seek medical advice/attention.

  • Skin Contact: Rinse with plenty of water. If irritation develops and persists, call a physician.

  • Inhalation: Move the person to fresh air. If symptoms persist, call a physician.

  • Ingestion: Rinse mouth and seek medical attention immediately.

Q3: What is the expected stability of 8-Oxo-8-phenyloctanenitrile under acidic or basic conditions?

  • Acidic Conditions: The ketone and nitrile groups are generally stable to mild acidic conditions. However, strong, concentrated acids, especially at elevated temperatures, could potentially lead to the hydrolysis of the nitrile group to a carboxylic acid.

  • Basic Conditions: Under strong basic conditions, the ketone may be susceptible to reactions such as aldol condensation if there are alpha-protons. The nitrile group can also be hydrolyzed to a carboxylate salt under basic conditions, typically requiring heat.

Q4: What analytical techniques are recommended for characterizing 8-Oxo-8-phenyloctanenitrile?

A4: A combination of spectroscopic methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the ketone (C=O stretch) and nitrile (C≡N stretch) functional groups.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

IV. Data and Protocols

Table 1: Recommended Storage Conditions
ParameterRecommendation
Temperature Cool, ambient temperature
Atmosphere Dry, inert atmosphere (e.g., nitrogen or argon) is ideal for long-term storage
Container Tightly sealed, light-resistant container
Incompatibilities Strong oxidizing agents, strong acids, strong bases
Experimental Protocol: General Workup for Friedel-Crafts Acylation
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding it to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture until all the ice has melted and the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

V. Visualized Troubleshooting Workflow

Troubleshooting_Friedel_Crafts start Low Yield in Synthesis check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents moisture Moisture Present? check_catalyst->moisture temp Optimal Temperature? check_conditions->temp purity High Purity Reagents? check_reagents->purity stoichiometry Sufficient Catalyst? moisture->stoichiometry No use_anhydrous Use Anhydrous Conditions & Fresh Catalyst moisture->use_anhydrous Yes increase_catalyst Increase Catalyst Loading (to stoichiometric) stoichiometry->increase_catalyst No time Sufficient Reaction Time? temp->time Yes optimize_temp Optimize Temperature (Trial reactions) temp->optimize_temp No increase_time Increase Reaction Time time->increase_time No purify_reagents Purify Starting Materials purity->purify_reagents No

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

VI. References

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Dr. Don Davies. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

Sources

Troubleshooting

"preventing dimerization or polymerization of 8-Oxo-8-phenyloctanenitrile"

Technical Support Center: 8-Oxo-8-phenyloctanenitrile Welcome to the technical support center for 8-Oxo-8-phenyloctanenitrile. This guide is designed for researchers, chemists, and drug development professionals to addre...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Oxo-8-phenyloctanenitrile

Welcome to the technical support center for 8-Oxo-8-phenyloctanenitrile. This guide is designed for researchers, chemists, and drug development professionals to address the common challenges associated with the handling and reactivity of this bifunctional molecule. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experiments.

8-Oxo-8-phenyloctanenitrile possesses two key functional groups: a ketone and a nitrile. This duality makes it a versatile building block, but also introduces specific stability challenges, primarily the potential for unwanted dimerization or polymerization. This guide provides in-depth troubleshooting advice and preventative protocols.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of higher molecular weight impurities during my reaction. What is the likely cause?

A: The most probable cause is the self-condensation of the ketone functional group.[1] The carbon atom adjacent to the ketone (the α-carbon) has acidic protons. In the presence of either an acid or a base, the ketone can form an enol or enolate intermediate. This intermediate is nucleophilic and can attack the electrophilic carbonyl carbon of another 8-Oxo-8-phenyloctanenitrile molecule.[2][3] This reaction, known as an Aldol condensation, results in the formation of a dimer (a β-hydroxy ketone), which may further dehydrate to an α,β-unsaturated ketone, especially if heat is applied.[3]

G cluster_0 Dimerization via Aldol Condensation mol1 8-Oxo-8-phenyloctanenitrile enolate Enolate Formation (Base-catalyzed) mol1->enolate Base (e.g., OH⁻) attack Nucleophilic Attack enolate->attack mol2 Another Molecule of 8-Oxo-8-phenyloctanenitrile mol2->attack dimer β-Hydroxy Ketone Dimer attack->dimer Protonation product α,β-Unsaturated Dimer (after dehydration) dimer->product Heat, -H₂O

Caption: Mechanism of ketone self-condensation (dimerization).

Q2: Under what specific conditions is this dimerization most likely to occur?

A: Dimerization is significantly accelerated by:

  • Basic Conditions: Even weak bases can deprotonate the α-carbon to initiate the reaction. Common laboratory bases like hydroxides, alkoxides, or amines can serve as catalysts.[2]

  • Acidic Conditions: Acid catalysts promote the formation of an enol intermediate, which, while less nucleophilic than an enolate, can still lead to self-condensation.

  • Elevated Temperatures: Heat provides the activation energy for the reaction and strongly favors the dehydration of the initial aldol addition product to form the more stable conjugated system.[3]

  • Prolonged Storage: Over time, especially if exposed to trace acidic or basic impurities on glassware or in solvents, the compound can slowly dimerize even at room temperature.

Q3: My desired reaction involves the nitrile group. How can I perform this chemistry without triggering ketone dimerization?

A: This is a classic synthetic challenge that is best solved by using a protecting group strategy. The ketone is significantly more reactive in self-condensation than the nitrile. By temporarily "masking" the ketone, you can perform reactions on the nitrile group under a wide range of conditions without interference.[4] The most common and robust method is to protect the ketone as an acetal (or more specifically, a ketal ).[5][6] Acetals are stable to basic, nucleophilic, and reductive conditions, which are often employed in nitrile chemistry.[6]

Q4: Could the nitrile group itself be the cause of polymerization?

A: While possible, it is less common under typical solution-phase organic synthesis conditions compared to ketone self-condensation. Polymerization of nitriles, such as in the formation of polyacrylonitrile, generally requires more forcing conditions, such as radical initiators, specific organometallic catalysts, or high temperatures, which can induce cyclization and ladder-like polymer formation.[7][8] For most applications in drug discovery and research, unwanted reactions at the ketone are the primary concern.

Troubleshooting Guide

Symptom Observed Probable Cause Recommended Solution(s)
Reaction mixture becomes viscous or solidifies unexpectedly. Rapid dimerization or polymerization is occurring.1. Immediately lower the reaction temperature. 2. Re-evaluate the pH; the reaction may be too basic or acidic. 3. For future attempts, protect the ketone as an acetal before proceeding.
TLC/LC-MS analysis shows a major byproduct at ~2x the mass of the starting material. Ketone self-condensation (Aldol reaction) to form a dimer.1. Run the reaction at a lower temperature (e.g., -78 °C to 0 °C).[9] 2. If a base is required, use a strong, non-nucleophilic, hindered base like LDA to achieve quantitative enolate formation, then add the electrophile.[1][3] 3. Use a ketone protecting group.
Poor yield and complex product mixture when using strong nucleophiles (e.g., Grignards). The nucleophile is reacting with both the ketone and the nitrile, and the basic nature of the reagent is catalyzing self-condensation.The ketone is more electrophilic than the nitrile and will react preferentially. You must protect the ketone as an acetal before introducing the Grignard reagent to achieve selective reaction at the nitrile.[10][11]
Compound degrades or changes color upon storage. Slow, trace-catalyzed dimerization and potential dehydration.Store the compound in a tightly sealed container, under an inert atmosphere (N₂ or Ar), at low temperature (-20 °C). Ensure it is free of acidic or basic residues from purification.

Preventative Strategies & Experimental Protocols

The most reliable strategy to prevent unwanted side reactions is to protect the ketone.

G start 8-Oxo-8-phenyloctanenitrile protected Acetal-Protected Intermediate start->protected Protection (Ethylene Glycol, Acid Cat.) reacted Reacted Intermediate (Nitrile Modified) protected->reacted Selective Reaction at Nitrile Group final Final Desired Product reacted->final Deprotection (Aqueous Acid)

Caption: General workflow for using a ketone protecting group strategy.

Protocol 1: Acetal Protection of the Ketone

This protocol converts the ketone into a 1,3-dioxolane, which is stable to a wide variety of non-acidic reagents.

Objective: To protect the ketone carbonyl of 8-Oxo-8-phenyloctanenitrile.

Reagents & Equipment:

  • 8-Oxo-8-phenyloctanenitrile

  • Ethylene glycol (1.5 - 2.0 equivalents)

  • Toluene (or benzene) as solvent

  • Catalytic amount of p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)[5]

  • Dean-Stark apparatus or molecular sieves

  • Standard glassware for reflux, magnetic stirrer, heating mantle

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the flask, add 8-Oxo-8-phenyloctanenitrile (1.0 eq), toluene (enough to suspend the material), and ethylene glycol (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of p-TsOH (approx. 0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be produced during the reaction and collected in the Dean-Stark trap, driving the equilibrium towards the acetal product.[6] Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) two times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude protected product can be purified by column chromatography if necessary. The resulting acetal-protected compound is now ready for subsequent reactions at the nitrile.

Protocol 2: Deprotection of the Acetal

This protocol regenerates the ketone after the desired transformations on the rest of the molecule have been completed.

Objective: To remove the acetal protecting group and restore the ketone.

Reagents & Equipment:

  • Acetal-protected 8-Oxo-8-phenyloctanenitrile derivative

  • Acetone and Water (as solvent)

  • Dilute hydrochloric acid (e.g., 1-3 M HCl) or other acid catalyst

  • Standard glassware, magnetic stirrer

  • Ethyl acetate or other extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Methodology:

  • Dissolution: Dissolve the acetal-protected compound in a mixture of acetone and water.

  • Acidification: Add a catalytic amount of dilute HCl and stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the protected starting material is no longer visible.

  • Workup:

    • Neutralize the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the final ketone-containing product by column chromatography, recrystallization, or distillation as appropriate.

By employing these strategies, particularly the robust protection-deprotection sequence, researchers can effectively prevent the dimerization of 8-Oxo-8-phenyloctanenitrile and unlock its full potential as a synthetic intermediate.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved January 17, 2026, from [Link]

  • Zil'berman, E. N. (1980). The Reactions of Nitrile-containing Polymers. ResearchGate. [Link]

  • Ranu, B. C., et al. (2018). A versatile method for the protection of carbonyl compounds by camphorsulfonic acid. Organic Communications. [Link]

  • Study.com. (n.d.). What prevents the aldol condensation between the two molecules of acetone during anisalacetone synthesis? Retrieved January 17, 2026, from [Link]

  • Britannica. (n.d.). Nitrile. Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 17, 2026, from [Link]

  • Quora. (2016, July 31). Can I stop the aldol reaction from happening after enolate forms?[Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]

  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles. YouTube. [Link]

  • Chem-Station. (2014, April 15). Protection of Carbonyl Groups. [Link]

  • JoVE. (n.d.). Nitriles to Ketones: Grignard Reaction. Retrieved January 17, 2026, from [Link]

  • AK Lectures. (2014, June 24). Carbonyl Protecting Group. YouTube. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Byproducts in 8-Oxo-8-phenyloctanenitrile Synthesis

Welcome to our dedicated technical support guide for researchers engaged in the synthesis of 8-Oxo-8-phenyloctanenitrile. This molecule is a valuable intermediate in various research and development pipelines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers engaged in the synthesis of 8-Oxo-8-phenyloctanenitrile. This molecule is a valuable intermediate in various research and development pipelines. Its synthesis, typically achieved via Friedel-Crafts acylation, is robust but can be prone to the formation of unexpected and challenging byproducts.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting for the identification, characterization, and mitigation of these impurities, ensuring higher yields and purity for your target compound.

Part 1: Frequently Asked Questions (FAQs) - Initial Investigation

This section addresses the preliminary steps to take when your reaction does not proceed as expected.

Q1: My initial analysis (TLC, LC-MS) shows a significant unknown impurity. What are the first steps I should take to identify it?

A1: The foundational step in addressing any byproduct is its systematic isolation and characterization. A reliable workflow involves three key phases:

  • Isolate the Byproduct: Utilize chromatographic techniques. Flash chromatography is often sufficient for gram-scale reactions, while preparative High-Performance Liquid Chromatography (HPLC) may be necessary for more challenging separations or smaller scales.[3][4]

  • Assess Purity: Once isolated, confirm the purity of the byproduct fraction using analytical HPLC or Thin Layer Chromatography (TLC) with multiple solvent systems. This ensures that your subsequent characterization data corresponds to a single species.[3]

  • Characterize the Structure: Employ a suite of spectroscopic methods to elucidate the molecular structure.[5][6]

    • Mass Spectrometry (MS): Determines the molecular weight and provides the elemental formula through high-resolution analysis (HRMS).[4][6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule. 2D NMR techniques (like COSY, HSQC, HMBC) can reveal complex connectivity.[6]

    • Infrared (IR) Spectroscopy: This technique is excellent for identifying the functional groups present, such as C≡N (nitrile), C=O (ketone), or O-H (hydroxyl/carboxylic acid) stretches.[5]

Q2: What are the most probable classes of byproducts I should anticipate in a Friedel-Crafts synthesis of 8-Oxo-8-phenyloctanenitrile?

A2: Based on the typical reactants (e.g., benzene and a derivative of suberic acid or suberonitrile) and the Friedel-Crafts mechanism, byproducts generally arise from three sources:

  • Reactions of the Acylating Agent: If using a difunctional starting material like suberoyl chloride (ClCO(CH₂)₆COCl), a common byproduct is the diaryl ketone from acylation at both ends of the chain.

  • Side Reactions of the Nitrile Group: The Lewis acid catalyst (e.g., AlCl₃) can interact with the nitrile moiety, potentially leading to hydrolysis during aqueous workup or, under harsh conditions, self-condensation reactions.[7][8]

  • Incomplete Reactions or Contamination: Residual starting materials or impurities within them can persist or react to form other minor products. The presence of water can also lead to hydrolysis of the acylating agent.

Part 2: Detailed Troubleshooting Guides for Specific Byproducts

This section dives into specific, plausible scenarios you might encounter, providing detailed explanations and mitigation strategies.

Scenario A: High Molecular Weight Byproduct Detected

Q: My mass spectrum shows a prominent peak with an m/z value nearly double that of my expected product. The ¹H NMR spectrum lacks a nitrile signal and shows symmetry. What is this impurity?

A: This spectroscopic evidence strongly points to the formation of 1,8-Diphenyl-1,8-octanedione .

  • Causality - The Formation Mechanism: This byproduct almost certainly arises if your acylating agent was suberoyl chloride (ClCO(CH₂)₆COCl). In a Friedel-Crafts acylation, the acyl group deactivates the aromatic ring, making a second acylation on the same ring unlikely.[9] However, the other end of the suberoyl chloride molecule is sterically and electronically independent, allowing it to acylate a second molecule of benzene. This results in a symmetrical diaryl ketone.

    graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

    }

    Fig 1. Di-acylation byproduct pathway.
  • Troubleshooting & Mitigation:

    • Verify Starting Material: Ensure your C8 chain precursor is mono-functionalized for acylation, such as 7-(cyanocarbonyl)heptanoyl chloride or 8-oxo-8-chloro-octanenitrile.

    • Control Stoichiometry: If using suberoyl chloride is unavoidable, use a large excess of benzene to statistically favor the mono-acylation product. However, this makes purification more challenging.

    • Alternative Route: Consider synthesizing the mono-acid chloride of suberic acid first by reacting it with half an equivalent of a chlorinating agent (e.g., thionyl chloride) before performing the Friedel-Crafts reaction.

Scenario B: More Polar Byproduct with Mass Increase of +18 amu

Q: I've isolated a byproduct that is significantly more polar than my target molecule on TLC/HPLC. The mass spectrum shows a molecular ion corresponding to the addition of water (M+18), and the IR spectrum has a broad peak around 3300 cm⁻¹ and a diminished C≡N peak.

A: This profile is characteristic of 8-oxo-8-phenyloctanoic acid , the product of nitrile hydrolysis.

  • Causality - The Formation Mechanism: The nitrile group (C≡N) is susceptible to hydrolysis to a carboxylic acid (-COOH) under either acidic or basic conditions, which are often employed during the reaction workup. The Lewis acid catalyst can complex with the nitrile nitrogen, making it more electrophilic and prone to attack by water during the quench step.

    graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

    }

    Fig 2. Nitrile hydrolysis pathway during workup.
  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions to prevent premature hydrolysis of the acylating agent and minimize water available for side reactions.

    • Careful Workup: Quench the reaction carefully with ice-cold, dilute acid. Avoid prolonged exposure to strong acidic or basic conditions. Minimize the time the reaction mixture spends in the aqueous phase.

    • Non-Aqueous Workup: If possible, consider a non-aqueous workup where the catalyst is precipitated or complexed, followed by filtration and solvent evaporation before purification.

Scenario C: Formation of Insoluble Polymeric Material

Q: My reaction has produced a significant amount of an intractable, sticky, or solid precipitate that is insoluble in common organic solvents. What could be causing this?

A: This is a classic sign of polymerization , likely initiated at the nitrile group.

  • Causality - The Formation Mechanism: Lewis acids like AlCl₃ can activate the nitrile group, making the carbon atom susceptible to nucleophilic attack. Another nitrile molecule can act as the nucleophile, leading to the formation of dimers, trimers, and ultimately, insoluble polymers.[8][10] This is especially problematic at higher concentrations and temperatures.

  • Troubleshooting & Mitigation:

    • High Dilution: Run the reaction at a lower concentration (higher solvent volume). This kinetically disfavors intermolecular reactions (polymerization) over the desired intramolecular reaction (acylation).

    • Lower Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This reduces the activation energy available for the polymerization side reaction.

    • Slow Addition: Add the acylating agent slowly to the mixture of benzene and Lewis acid. This keeps the instantaneous concentration of the reactive species low, further suppressing polymerization.

Part 3: Analytical Data & Protocols

Table 1: Comparative Spectroscopic Data for Product and Key Byproducts
Compound NameStructureExpected MW ( g/mol )Key ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
8-Oxo-8-phenyloctanenitrile Ph-CO-(CH₂)₆-CN215.297.9 (d, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 2.9 (t, 2H, -CH₂CO-), 2.3 (t, 2H, -CH₂CN)~2245 (C≡N), ~1685 (C=O, ketone), ~1600, 1450 (C=C, aromatic)
1,8-Diphenyl-1,8-octanedione Ph-CO-(CH₂)₆-CO-Ph306.417.9 (d, 4H, Ar-H), 7.5 (m, 6H, Ar-H), 2.9 (t, 4H, -CH₂CO-)~1685 (C=O, ketone), ~1600, 1450 (C=C, aromatic), No C≡N
8-Oxo-8-phenyloctanoic Acid Ph-CO-(CH₂)₆-COOH234.2911-12 (br s, 1H, -COOH), 7.9 (d, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 2.9 (t, 2H, -CH₂CO-), 2.3 (t, 2H, -CH₂COOH)2500-3300 (broad, O-H), ~1710 (C=O, acid), ~1685 (C=O, ketone), No C≡N
Protocol 1: General Workflow for Byproduct Identification

This protocol provides a systematic approach to troubleshooting unknown byproducts.

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Fig 3. Systematic workflow for byproduct identification.
  • Reaction Monitoring: After the reaction is deemed complete by monitoring the consumption of starting material (e.g., via TLC), take a small aliquot for LC-MS analysis to get an initial mass profile of all components.

  • Workup & Isolation: Perform the aqueous workup as planned. After solvent removal, subject the crude material to flash column chromatography.

  • Fraction Analysis: Collect fractions and analyze them by TLC. Combine fractions containing the pure impurity.

  • Spectroscopic Analysis:

    • Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and predict the elemental formula.

    • Record ¹H and ¹³C NMR spectra. Compare the integration and chemical shifts to the expected product. Look for the absence of key signals (like the nitrile) or the appearance of new ones (like a carboxylic acid proton).

    • Record an IR spectrum to confirm the presence or absence of key functional groups (C≡N, C=O, O-H).

  • Data Interpretation: Use the collected data to deduce the structure, referencing the common byproduct scenarios outlined in this guide.

References

  • Benchchem. (n.d.). Technical Support Center: Minimizing Byproducts in Organic Synthesis. Retrieved from Benchchem website.[3]

  • Anonymous. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from a public source.[5]

  • ACS Publications. (2025). Analytical Control Strategies for Process Chemists. Organic Process Research & Development.[11]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S website.[1]

  • Anonymous. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from a public source.[4]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.[7]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.[6]

  • NIH PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.[12]

  • Wikipedia. (n.d.). Self-condensation.[13]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry website.[2]

  • Wikipedia. (n.d.). Friedel–Crafts reaction.[14]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from a chemistry educational website.[9]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from an educational website.[15]

  • ResearchGate. (2025). The Reactions of Nitrile-containing Polymers.[8]

  • Zheng, H., et al. (2016). Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. Angewandte Chemie International Edition.[10][16][17]

Sources

Troubleshooting

Technical Support Center: Alternative Catalysis for 8-Oxo-8-phenyloctanenitrile Synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals exploring innovative and sustainable catalytic routes for the synthesis of 8-Oxo-8-phenyloctanenitrile. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals exploring innovative and sustainable catalytic routes for the synthesis of 8-Oxo-8-phenyloctanenitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for alternative catalytic methodologies, moving beyond traditional synthetic protocols. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles in biocatalysis, photocatalysis, and organocatalysis.

Introduction: Greener Pathways to a Key Intermediate

8-Oxo-8-phenyloctanenitrile is a valuable building block in medicinal chemistry and materials science. Traditional synthetic routes often rely on harsh reagents and stoichiometric amounts of Lewis acids, presenting environmental and safety challenges. This guide is designed to support the adoption of alternative catalytic systems that offer milder reaction conditions, improved selectivity, and greater sustainability. We will explore enzymatic, photocatalytic, and organocatalytic strategies, addressing specific issues you may encounter during your experiments.

Part 1: Biocatalytic Approaches - The Chemoenzymatic Route

A promising green alternative for the synthesis of 8-Oxo-8-phenyloctanenitrile involves a chemoenzymatic pathway. This multi-step process leverages the high selectivity and mild reaction conditions of enzymes. A plausible workflow is outlined below:

chemoenzymatic_workflow cluster_0 Step 1: Lipase-Catalyzed Esterification cluster_1 Step 2: Chemical Hydrolysis cluster_2 Step 3: Nitrile Formation cluster_3 Step 4: Ketone Formation A Glycerol + Phenylalkanoic Acid B Triglyceride Synthesis A->B Immobilized Lipase B (e.g., Candida antarctica) Solvent-free, 65°C C Phenylalkanoic Acid B->C Base-catalyzed hydrolysis D 8-Phenyloctanenitrile C->D Chemical Cyanation (e.g., via alcohol activation) E 8-Oxo-8-phenyloctanenitrile D->E Organocatalytic Acylation or Photocatalytic C-H Activation

Caption: Chemoenzymatic workflow for 8-Oxo-8-phenyloctanenitrile synthesis.

Troubleshooting & FAQs: Biocatalytic Steps

Q1: My lipase-catalyzed esterification of the phenylalkanoic acid is slow or incomplete. What are the likely causes and solutions?

A1: Slow or incomplete esterification in a lipase-catalyzed reaction can stem from several factors:

  • Water Content: While a small amount of water is necessary for lipase activity, excess water can shift the equilibrium towards hydrolysis, reducing your ester yield.

    • Solution: Employ methods to remove water during the reaction. The use of molecular sieves has been shown to be highly effective in driving the reaction to completion, achieving yields of up to 98% in solvent-free systems[1].

  • Enzyme Inhibition: The carboxylic acid substrate or the alcohol co-substrate can inhibit the lipase at high concentrations.

    • Solution: Consider a stepwise addition of the substrates to maintain a low concentration in the reaction medium.

  • Mass Transfer Limitations: In solvent-free systems or with immobilized enzymes, poor mixing can limit the access of substrates to the enzyme's active site[1].

    • Solution: Increase the agitation speed to ensure a homogenous mixture. If using an immobilized lipase, ensure the support material is well-dispersed.

  • Enzyme Deactivation: High temperatures or incompatible solvents can denature the lipase.

    • Solution: Optimize the reaction temperature. For instance, Candida antarctica lipase B shows good activity at 65°C for the synthesis of triglycerides from phenylalkanoic acids[1]. If using a solvent, choose a non-polar organic solvent that does not strip the essential water layer from the enzyme.

Q2: I am observing low yields in the nitrilase-catalyzed conversion of a dinitrile precursor. What could be the issue?

A2: Nitrilases are powerful tools for converting nitriles to carboxylic acids, but their efficiency can be hampered by several factors[2][3]:

  • Substrate/Product Inhibition: High concentrations of the nitrile substrate or the carboxylic acid product can inhibit the nitrilase.

    • Solution: Implement a fed-batch or continuous flow system to maintain low substrate and product concentrations. In-situ product removal can also be beneficial.

  • pH Inactivation: The optimal pH for nitrilase activity is typically between 7.0 and 8.0[4]. The production of carboxylic acid will lower the pH of the reaction medium, potentially deactivating the enzyme.

    • Solution: Use a buffered reaction medium and monitor the pH throughout the reaction, adding a base as needed to maintain the optimal pH range.

  • Amide Formation: Under certain conditions, such as low temperature and high pH, some nitrilases may produce the corresponding amide as a byproduct[4].

    • Solution: Optimize the reaction temperature and pH to favor carboxylic acid formation. Screening different nitrilases may also identify one with higher selectivity for the desired product.

Q3: How can I improve the stability and reusability of my enzyme catalyst?

A3: Enzyme immobilization is a key strategy for enhancing stability and enabling catalyst recycling[5][6][7][8][9].

  • Immobilization Technique: The choice of support and immobilization method is critical. Physical adsorption is a simple method, but covalent attachment often provides a more stable linkage[6][8].

  • Support Material: The properties of the support material, such as porosity and hydrophobicity, can influence enzyme activity and stability.

  • Recycling Protocol: After each reaction cycle, the immobilized enzyme should be carefully washed to remove any adsorbed substrates or products before being reused.

Enzyme Immobilization Support Key Advantage Reference
LipaseNanomagnetic supportsEasy separation and recovery using a magnetic field.[6][8]
NitrilaseAgarose gelHigh retention of activity and good mechanical stability.[5]

Part 2: Photocatalytic Strategies - A Light-Driven Approach

Visible-light photocatalysis offers a mild and efficient alternative for key bond-forming reactions in the synthesis of 8-Oxo-8-phenyloctanenitrile. This can be particularly useful for the C-C bond formation to construct the carbon backbone or for the final acylation step.

photocatalytic_workflow cluster_0 Radical Generation cluster_1 C-C Bond Formation cluster_2 Catalyst Regeneration A Substrate + Photocatalyst B Substrate Radical A->B Visible Light (e.g., Ru(bpy)3Cl2) D Alkylated/Acylated Product B->D C Coupling Partner C->D E Oxidized/Reduced Photocatalyst D->E F Ground State Photocatalyst E->F Redox Mediator

Caption: Generalized photocatalytic cycle for C-C bond formation.

Troubleshooting & FAQs: Photocatalytic Reactions

Q1: My photocatalytic reaction is not proceeding, or the yield is very low. What should I check?

A1: The success of a photocatalytic reaction depends on a delicate interplay of factors:

  • Light Source: Ensure your light source emits at a wavelength that is absorbed by your photocatalyst. The intensity of the light can also significantly impact the reaction rate.

  • Oxygen Sensitivity: Many photocatalytic reactions are sensitive to oxygen, which can quench the excited state of the catalyst or participate in side reactions.

    • Solution: Degas your reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before and during the reaction.

  • Catalyst Deactivation: The photocatalyst can be degraded or poisoned over the course of the reaction[10][11][12][13].

    • Solution: Investigate the stability of your catalyst under the reaction conditions. Catalyst regeneration protocols, such as washing with a suitable solvent or thermal treatment, may be necessary[11][12][13].

  • Quantum Yield: The efficiency of the photocatalytic process may be inherently low.

    • Solution: Consider using a co-catalyst or a sacrificial electron donor/acceptor to improve the efficiency of the catalytic cycle.

Q2: I am observing the formation of multiple side products in my photocatalytic C-C bond-forming reaction. How can I improve selectivity?

A2: The formation of side products in radical-based photocatalytic reactions is a common issue[14][15][16][17][18].

  • Radical Trapping: Uncontrolled radical reactions can lead to a variety of side products.

    • Solution: Optimize the concentration of your radical precursor and coupling partner to favor the desired reaction pathway. The addition of a radical scavenger in a controlled manner can sometimes suppress unwanted side reactions.

  • Over-oxidation/Reduction: The desired product may be susceptible to further oxidation or reduction under the reaction conditions.

    • Solution: Monitor the reaction progress carefully and stop the reaction once the desired product is formed. Lowering the light intensity or catalyst loading may also help to minimize over-reaction.

Part 3: Organocatalytic Methods - Metal-Free Catalysis

Organocatalysis provides a powerful, metal-free alternative for the synthesis of 8-Oxo-8-phenyloctanenitrile, particularly for the acylation step. Chiral organocatalysts can also be employed to introduce stereocenters if desired.

organocatalytic_workflow cluster_0 Activation of Acylating Agent cluster_1 Nucleophilic Attack cluster_2 Product Formation & Catalyst Regeneration A Acyl Donor + Organocatalyst B Activated Acyl Intermediate A->B D Tetrahedral Intermediate B->D C Nucleophile (e.g., Phenyl Grignard) C->D E 8-Oxo-8-phenyloctanenitrile D->E F Regenerated Organocatalyst D->F

Caption: General mechanism for an organocatalytic acylation reaction.

Troubleshooting & FAQs: Organocatalytic Reactions

Q1: My organocatalytic acylation reaction is sluggish. How can I increase the reaction rate?

A1: The efficiency of organocatalytic reactions is highly dependent on the reaction conditions:

  • Catalyst Loading: While organocatalysts are used in catalytic amounts, a certain minimum loading is required for an efficient reaction.

    • Solution: Gradually increase the catalyst loading and monitor the effect on the reaction rate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the activity of the organocatalyst.

    • Solution: Screen a range of solvents to find the optimal medium for your reaction.

  • Acid/Base Additives: Some organocatalytic reactions require the presence of a co-catalytic acid or base to facilitate catalyst turnover.

    • Solution: If applicable to your specific catalyst system, experiment with the addition of a Brønsted or Lewis acid/base.

Q2: I am struggling with the purification of my product from the organocatalyst. What are some effective strategies?

A2: Separating the product from a soluble organocatalyst can be challenging.

  • Chromatography: Flash column chromatography is a common method for purification, but co-elution can be an issue.

    • Solution: Experiment with different solvent systems and stationary phases to achieve better separation.

  • Extraction: If the catalyst has significantly different solubility properties from the product (e.g., acidic or basic), an acid-base extraction can be an effective purification method.

  • Immobilized Organocatalysts: Using an organocatalyst that is immobilized on a solid support can greatly simplify purification, as the catalyst can be removed by simple filtration.

General Troubleshooting for Purification of 8-Oxo-8-phenyloctanenitrile

Q: What are the best general practices for purifying long-chain keto-nitriles like 8-Oxo-8-phenyloctanenitrile?

A: The purification of long-chain, functionalized molecules often requires a multi-step approach:

  • Initial Work-up: After quenching the reaction, perform an appropriate aqueous work-up to remove water-soluble impurities and catalyst residues.

  • Solvent Extraction: Use a suitable organic solvent to extract the product from the aqueous phase.

  • Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure. Be mindful of the product's volatility; for semi-volatile compounds, avoid excessive heating or high vacuum[19].

  • Chromatography: Flash column chromatography on silica gel is typically the most effective method for final purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

References

  • Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. (2021). Bentham Science. [Link]

  • Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. (2015). Microbial Cell Factories. [Link]

  • Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. (2023). ACS Omega. [Link]

  • Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. (2022). Scientific Reports. [Link]

  • The hydrolysis of nitriles by nitrilases occurs by one of two routes. (2004). ResearchGate. [Link]

  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. (2002). Sabinet African Journals. [Link]

  • Photocatalyst deactivation in gaseous VOCs photooxidation: Mechanisms, stability enhancement, and regeneration strategies. (2023). Journal of Environmental Sciences. [Link]

  • Deactivation and regeneration of photocatalysts: A review. (2018). ResearchGate. [Link]

  • Photoredox Catalysis in Organic Chemistry. (2016). Chemical Reviews. [Link]

  • Nitrilase. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Deactivation and regeneration of photocatalysts: a review. (2018). Desalination and Water Treatment. [Link]

  • Lipases: Sources, immobilization techniques, and applications. (2023). International Journal of Environment and Analytical Chemistry. [Link]

  • Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. (2022). ResearchGate. [Link]

  • Lipases: sources, immobilization methods, and industrial applications. (2019). Applied Microbiology and Biotechnology. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. (2022). Molecules. [Link]

  • Regeneration Methods of Deactivated Photocatalyst: A Review. (2015). Semantic Scholar. [Link]

  • Photoredox ketone catalysis for the direct C–H imidation and acyloxylation of arenes. (2018). SciSpace. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Visible-light-induced C(sp3)–C(sp3) bond formation via radical/radical cross-coupling. (2023). Organic & Biomolecular Chemistry. [Link]

  • Visible-light-induced dual C–C bond formation via selective C(sp3)–H bond cleavage: efficient access to alkylated oxindoles from activated alkenes and simple ethers under metal-free conditions. (2016). Green Chemistry. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2021). Molecules. [Link]

  • An investigation of nitrile transforming enzymes in the chemo-enzymatic synthesis of the taxol sidechain. (2015). SciSpace. [Link]

  • Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). (2026). WordPress. [Link]

  • Recent Advances in C-C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. (2022). PubMed. [Link]

  • Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. (2022). Organic & Biomolecular Chemistry. [Link]

  • The Renaissance of Organo Nitriles in Organic Synthesis. (2022). PubMed. [Link]

  • Photocatalytic α‐arylation of ketones via arene radical cations. (2019). ResearchGate. [Link]

  • The Renaissance of Organo Nitriles in Organic Synthesis. (2022). ResearchGate. [Link]

  • Photoredox α-Arylation of cyclic ketones. (2022). ChemRxiv. [Link]

  • Visible-light-induced consecutive C–C bond fragmentation and formation for the synthesis of elusive unsymmetric 1,8-dicarbonyl compounds. (2020). Chemical Communications. [Link]

  • Synthesis of triglycerides of phenylalkanoic acids by lipase-catalyzed esterification in a solvent-free system. (2006). PubMed. [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone. (2023). Organic Letters. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances. [Link]

  • Efficient synthesis of 8-oxo-dGTP: a mutagenic nucleotide. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. (2024). ResearchGate. [Link]

  • (PDF) Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). ResearchGate. [Link]

  • Direct, enantioselective α-alkylation of aldehydes using simple olefins. (2017). Nature. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/publications/Nature-2017-Aldehyde-Alkylation.pdf]([Link] Macmillan-Group/files/publications/Nature-2017-Aldehyde-Alkylation.pdf)

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Chemical Communications. [Link]

  • Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues. (2013). Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. (2024). ChemRxiv. [Link]

  • Origins of stereoselectivity in evolved ketoreductases. (2015). Proceedings of the National Academy of Sciences. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2016). Molecules. [Link]

  • Nitrile Converting Enzymes Involved in Natural and Synthetic Cascade Reactions. (2019). ResearchGate. [Link]

  • Promiscuous Lipase-Catalyzed Markovnikov Addition of H-Phosphites to Vinyl Esters for the Synthesis of Cytotoxic α-Acyloxy Phosphonate Derivatives. (2019). Molecules. [Link]

  • Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. (2021). Molecules. [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparing the reactivity of 8-Oxo-8-phenyloctanenitrile with other keto-nitriles"

Introduction In the landscape of modern organic synthesis and medicinal chemistry, bifunctional molecules serve as powerful platforms for constructing complex molecular architectures. Among these, keto-nitriles are of pa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, bifunctional molecules serve as powerful platforms for constructing complex molecular architectures. Among these, keto-nitriles are of paramount importance, offering two versatile and chemically distinct reactive centers: the electrophilic carbon of the carbonyl group and the electrophilic carbon of the nitrile moiety.[1] This dual reactivity allows for a wide range of transformations, including nucleophilic additions, reductions, and intricate intramolecular cyclizations to form valuable heterocyclic scaffolds.[2][3]

This guide provides an in-depth comparative analysis of the reactivity of 8-Oxo-8-phenyloctanenitrile , a δ-keto nitrile featuring an aromatic ketone, with other classes of keto-nitriles. By examining the structural nuances and electronic properties of these compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for their synthetic applications, supported by mechanistic insights and validated experimental protocols.

Structural and Electronic Considerations: A Foundation for Reactivity

The reactivity of a keto-nitrile is fundamentally governed by the spatial relationship between the ketone and nitrile functionalities, as well as the nature of the substituents on the carbon framework.

  • 8-Oxo-8-phenyloctanenitrile : This molecule is characterized by a six-carbon aliphatic chain separating a phenyl ketone from a nitrile group. This places it in the class of δ-keto nitriles . The phenyl group, through resonance, delocalizes the electron density of the carbonyl group, which tempers its electrophilicity compared to aliphatic ketones.[4] The long, flexible alkyl chain dictates the feasibility and outcome of intramolecular reactions.

  • β-Keto Nitriles : In these compounds, the ketone and nitrile groups are separated by a single carbon. This arrangement leads to a highly activated methylene bridge, as both electron-withdrawing groups act on the intervening α-protons, significantly increasing their acidity and facilitating enolate formation.[2][3]

  • γ- and δ-Keto Nitriles : With two and three carbons separating the functional groups, respectively, the direct electronic influence of one group on the other is diminished.[5][6][7] Their reactivity, particularly in intramolecular cyclizations, is primarily dictated by the thermodynamic stability of the resulting ring structures (typically 5- and 6-membered rings).

The key distinction lies in the electronic interplay between the functional groups. In β-keto nitriles, this interplay is direct and profound. In δ-keto nitriles like 8-Oxo-8-phenyloctanenitrile, the groups react more independently, behaving as distinct ketone and nitrile moieties whose proximity primarily influences the potential for intramolecular events.

cluster_main Structural Comparison of Keto-Nitriles cluster_features Key Structural Features 8_Oxo_8_phenyloctanenitrile 8-Oxo-8-phenyloctanenitrile (δ-Keto Nitrile) Features_8_Oxo Aromatic Ketone Long Alkyl Spacer (6C) Independent Reactivity 8_Oxo_8_phenyloctanenitrile->Features_8_Oxo beta_Keto_Nitrile β-Keto Nitrile Features_beta Activated Methylene High α-Proton Acidity Conjugated System Potential beta_Keto_Nitrile->Features_beta gamma_Keto_Nitrile γ-Keto Nitrile Features_gamma Alkyl Spacer (2C) Favors 5-Membered Rings gamma_Keto_Nitrile->Features_gamma

Caption: Key structural differences influencing reactivity profiles.

Comparative Reactivity Analysis

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon is a primary site for nucleophilic attack in all keto-nitriles.[8] However, the rate and feasibility of this addition are sensitive to the molecular structure.

  • 8-Oxo-8-phenyloctanenitrile : The presence of the phenyl group reduces the electrophilicity of the carbonyl carbon via resonance stabilization. Consequently, it is less reactive towards nucleophiles than its aliphatic counterparts.[4] Strong nucleophiles like Grignard reagents or organolithiums are required for efficient C-C bond formation.[9]

  • Aliphatic Keto-Nitriles (β, γ, δ) : These compounds possess a more electrophilic carbonyl carbon and react more readily with a wider range of nucleophiles. The primary challenge in β-keto nitriles is the competing deprotonation of the highly acidic α-protons.

Experimental Insight: For selective transformation of the ketone, reducing agents like sodium borohydride (NaBH₄) are ideal. NaBH₄ is a mild hydride donor that readily reduces ketones but is generally unreactive towards the less electrophilic nitrile group, ensuring high chemoselectivity.

Reactivity of the Nitrile Group

The nitrile group offers a secondary electrophilic site, susceptible to hydrolysis and attack by potent nucleophiles.[9][10]

  • Hydrolysis : Under strong acidic or basic conditions, the nitrile group in any keto-nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.[10][11] This reaction pathway is generally accessible for 8-Oxo-8-phenyloctanenitrile, transforming it into the corresponding keto-acid. The conditions for hydrolysis are often harsh, requiring elevated temperatures and prolonged reaction times.[11]

  • Nucleophilic Addition : Strong nucleophiles, such as Grignard or organolithium reagents, can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone.[9][12] For molecules that already contain a ketone, this can lead to complex product mixtures unless the first ketone is protected.

Intramolecular Cyclization: The Defining Reaction

The most significant divergence in reactivity among keto-nitriles is observed in base- or acid-catalyzed intramolecular cyclizations. The outcome is almost entirely dependent on the length of the carbon spacer.

  • 8-Oxo-8-phenyloctanenitrile (δ-system) : The enolate formed by deprotonation α to the ketone can, in principle, attack the nitrile carbon. The six-carbon spacer would lead to the formation of an eight-membered ring. Such cyclizations are generally entropically disfavored compared to the formation of 5- or 6-membered rings. However, related δ-keto nitriles are known to form stable six-membered dihydropyridine structures.[13][14]

  • β-Keto Nitriles : These are ideal precursors for a multitude of five- and six-membered heterocycles, including pyridines, pyrimidines, and pyrazoles, due to the proximity of the reacting centers.[3]

  • γ-Keto Nitriles : These readily undergo intramolecular cyclization to form stable five-membered rings.[6] A prominent application is their reduction to γ-hydroxy nitriles, which spontaneously cyclize to form chiral γ-lactones, a valuable motif in natural products.[6][7]

start Keto-Nitrile Precursor (Base-catalyzed) beta β-Keto Nitrile start->beta n=1 gamma γ-Keto Nitrile start->gamma n=2 delta δ-Keto Nitrile (e.g., 8-Oxo-8-phenyloctanenitrile analog) start->delta n=3+ ring5 5-Membered Ring beta->ring5 ring6 6-Membered Ring beta->ring6 gamma->ring5 delta->ring6 ring_large Larger Rings (Less Favorable) delta->ring_large

Caption: Intramolecular cyclization pathways based on spacer length.

Comparative Data Summary

Feature8-Oxo-8-phenyloctanenitrile (Aromatic δ-Keto Nitrile)Aliphatic β-Keto NitrileAliphatic γ-Keto Nitrile
α-Proton Acidity Moderate acidity at Cα to C=O and Cα to C≡N.High acidity at the intervening Cα (pKa ~11 in DMSO).Low acidity, similar to standard ketones/nitriles.
Carbonyl Reactivity Lowered by phenyl group resonance; requires strong nucleophiles.High, but competes with α-deprotonation by nucleophilic bases.High, typical of aliphatic ketones.
Nitrile Reactivity Typical of aliphatic nitriles; requires harsh conditions for hydrolysis.Can be influenced by proximity to the enolizable ketone.Typical of aliphatic nitriles.
Favored Cyclization 6-membered rings (thermodynamically favored) or larger rings.5- or 6-membered heterocycles.5-membered rings (e.g., γ-lactones post-reduction).

Validated Experimental Protocols

Protocol 1: Selective Reduction of the Ketone

Objective: To selectively reduce the ketone of 8-Oxo-8-phenyloctanenitrile to the corresponding alcohol without affecting the nitrile group.

Causality: Sodium borohydride (NaBH₄) is a mild reducing agent, sufficiently reactive to reduce the ketone but not the more stable nitrile functionality. Methanol serves as the proton source for the resulting alkoxide.

Methodology:

  • Dissolve 8-Oxo-8-phenyloctanenitrile (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~5-6.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

A Dissolve Keto-Nitrile in Methanol B Cool to 0 °C A->B C Add NaBH₄ Portion-wise B->C D Stir & Monitor by TLC C->D E Acidic Quench (1M HCl) D->E F Workup & Purification E->F

Caption: Workflow for the selective reduction of a keto-nitrile.

Protocol 2: Complete Hydrolysis of the Nitrile

Objective: To hydrolyze the nitrile of 8-Oxo-8-phenyloctanenitrile to a carboxylic acid.

Causality: Strong aqueous acid (H₂SO₄) protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by water.[11] Heat is required to drive the subsequent hydrolysis of the intermediate amide to the carboxylic acid.

Methodology:

  • Combine 8-Oxo-8-phenyloctanenitrile (1.0 eq) with a 1:1 mixture of water and concentrated sulfuric acid (e.g., 50% H₂SO₄) in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring.

  • Maintain reflux for 8-12 hours. Monitor the reaction progress by taking small aliquots, quenching, and analyzing by LC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • A precipitate of the keto-acid product may form. If so, collect it by vacuum filtration.

  • If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude keto-acid.

  • Recrystallization or column chromatography may be used for further purification.

Conclusion

8-Oxo-8-phenyloctanenitrile presents a reactivity profile that is distinct from short-chain keto-nitriles. Its ketone behaves as a moderately deactivated aromatic ketone, while its nitrile group reacts as a typical aliphatic nitrile. The significant separation between these two functional groups largely prevents direct electronic interplay, making their reactions more predictable and independent. While this separation makes it a less suitable substrate for common 5- or 6-membered heterocyclic syntheses that rely on rapid intramolecular cyclization, it opens up possibilities for selective functional group transformations or, under specific conditions, the formation of larger macrocyclic structures. Understanding these structural and electronic nuances is critical for leveraging its synthetic potential in complex molecule and API development.

References

  • Thorpe reaction - Wikipedia . Wikipedia. [Link]

  • Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines . Organic Chemistry Portal. [Link]

  • Thorpe reaction - Grokipedia . Grokipedia. [Link]

  • Thorpe reaction - chemeurope.com . chemeurope.com. [Link]

  • Thorpe-Ziegler reaction - Buchler GmbH . Buchler GmbH. [Link]

  • Thorpe-Ziegler Reaction - SynArchive . SynArchive. [Link]

  • Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines - Organic Letters - ACS Figshare . ACS Figshare. [Link]

  • Pseudo-intramolecular Cyclization of α-Nitro-δ-keto Nitrile Leading to 2-Amino-3-nitro-1,4-dihydropyridines | Chemistry Letters | Oxford Academic . Oxford Academic. [Link]

  • SOME REACTIONS OF DELTA KETONIC NITRILES. II . Journal of the American Chemical Society. [Link]

  • Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines | Organic Letters - ACS Publications . ACS Publications. [Link]

  • Synthetic Strategy toward γ-Keto Nitriles and Their Biocatalytic Conversion to Asymmetric γ-Lactones - Thieme E-Books & E-Journals . Thieme. [Link]

  • Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts . ACS Catalysis. [Link]

  • keto Nitrile Leading to 2-Amino-3-nitro-1,4-dihydropyridines . Chemistry Letters. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry . RSC Advances. [Link]

  • Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones1 | Journal of the American Chemical Society . ACS Publications. [Link]

  • Polar-Radical Cyclization Cascades with Magnesiated Nitriles . The Journal of Organic Chemistry. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central . National Center for Biotechnology Information. [Link]

  • Give an example for each of the following: a. a β-keto nitrile | Study Prep in Pearson+ . Pearson+. [Link]

  • Chemistry of Nitriles . Chemistry LibreTexts. [Link]

  • Blaise reaction: Nitrile to beta-keto Ester Conversion. - YouTube . YouTube. [Link]

  • Reactions of Nitriles - Chemistry Steps . Chemistry Steps. [Link]

  • Reactivity of Nitriles - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor . Organic Chemistry Tutor. [Link]

  • Synthetic strategy toward γ-KETO NITRILES and their Biocatalytic conversion to asymmetric γ-lactones | Request PDF - ResearchGate . ResearchGate. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - NIH . National Institutes of Health. [Link]

  • Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles - MDPI . MDPI. [Link]

  • Comparative study of aliphatic and aromatic compounds - The Pharma Innovation . The Pharma Innovation. [Link]

  • In Vitro Metabolism of Aromatic Nitriles - PubMed . National Center for Biotechnology Information. [Link]

  • Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? Part-13|Unit-12 . YouTube. [Link]

  • Comparision of Aliphatic Nucleophilic Substitution With Aromatic - YouTube . YouTube. [Link]

  • Nucleophilic Addition To Carbonyls - Master Organic Chemistry . Master Organic Chemistry. [Link]

Sources

Comparative

A Researcher's Guide to NMR Spectral Analysis and Comparison of 8-Oxo-8-phenyloctanenitrile Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in drug development and medicinal chemistry, a precise understanding of a molecule's three-dimensional structure is paramount for elucidating its mechanism of action and optimizing its therapeutic efficacy. This guide provides an in-depth comparative analysis of 8-oxo-8-phenyloctanenitrile and its derivatives, leveraging ¹H and ¹³C NMR spectroscopy to dissect the subtle yet significant electronic and structural variations imparted by aromatic substitution.

We will explore the foundational principles behind spectral assignments, delve into the causality of experimental choices, and present a validated, step-by-step protocol for sample preparation and data acquisition. The comparative data herein will serve as a valuable resource for scientists working with similar long-chain keto-nitrile scaffolds.

Methodology: A Self-Validating System

The integrity of NMR data is critically dependent on meticulous sample preparation and precisely defined acquisition parameters. The following protocols are designed to ensure reproducibility and high-quality spectral data.

Experimental Protocol: Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample's preparation.[1] The goal is to create a homogeneous solution free of particulate matter, which can distort the magnetic field and degrade spectral resolution.[2]

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh 10-25 mg of the 8-oxo-8-phenyloctanenitrile derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3] These quantities ensure a sufficient signal-to-noise ratio for typical small molecules (<1000 g/mol ).[1]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is selected for its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent residual peak.

  • Internal Standard: Add a small drop of a CDCl₃ solution containing tetramethylsilane (TMS). TMS is the universally accepted internal reference standard for ¹H and ¹³C NMR in organic solvents, defined as 0.0 ppm.[2] Its single, sharp resonance appears upfield of most organic signals, preventing spectral overlap.[2]

  • Homogenization: Vigorously mix the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical.

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any suspended microparticulates that can interfere with magnetic field shimming.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample's identity.

Experimental Protocol: NMR Data Acquisition

Acquisition parameters must be optimized to ensure uniform excitation across the spectral width and adequate relaxation of nuclei between pulses for accurate quantification and resolution.[4]

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: zg30 (A standard 30° pulse experiment)

  • Spectral Width (SW): 15 ppm (Covers the typical range for organic molecules)[5]

  • Acquisition Time (AQ): ~4 seconds (Provides good resolution)[6]

  • Relaxation Delay (D1): 2 seconds (Allows for sufficient relaxation of most protons)[5]

  • Number of Scans (NS): 16 (Adequate for achieving good signal-to-noise for a ~10-25 mg sample)[5]

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: zgdc30 (30° pulse with proton decoupling to enhance signal and simplify the spectrum)[7]

  • Spectral Width (SW): 240 ppm (Encompasses the full range of carbon chemical shifts)[5]

  • Acquisition Time (AQ): ~1.0-2.0 seconds[7]

  • Relaxation Delay (D1): 2.0 seconds[7]

  • Number of Scans (NS): 1024 or more (Required due to the low natural abundance of ¹³C)

  • Decoupling: Inverse-gated decoupling during the relaxation delay to prevent signal distortion from the Nuclear Overhauser Effect (NOE), ensuring more reliable signal intensities.[4][7]

Analysis Workflow Diagram

The overall process from sample to final analysis is a systematic workflow designed to ensure data integrity and comprehensive interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis P1 Weigh Compound (10-25mg ¹H, 50-100mg ¹³C) P2 Dissolve in 0.6mL CDCl₃ with TMS Standard P1->P2 P3 Filter into NMR Tube P2->P3 A1 ¹H NMR Acquisition (zg30, 16 scans) P3->A1 A2 ¹³C NMR Acquisition (zgdc30, 1024+ scans) P3->A2 D1 Fourier Transform (FID -> Spectrum) A1->D1 A2->D1 D2 Phase & Baseline Correction D1->D2 D3 Referencing to TMS (0 ppm) D2->D3 S1 Peak Picking & Integration (¹H) D3->S1 S2 Chemical Shift Assignment (¹H & ¹³C) D3->S2 S1->S2 S3 Comparative Analysis of Derivatives S2->S3

Figure 1: Standard workflow for NMR analysis.

Results and Comparative Analysis

The following section details the ¹H and ¹³C NMR spectral data for the parent compound, 8-oxo-8-phenyloctanenitrile, and two representative derivatives: one with an electron-donating group (EDG), 8-(4-methoxyphenyl)-8-oxooctanenitrile, and one with an electron-withdrawing group (EWG), 8-(4-nitrophenyl)-8-oxooctanenitrile.

Structure and Atom Numbering

For clarity, the following numbering scheme is used throughout the analysis.

Figure 2: General structure and numbering scheme.
Comparative NMR Data

The chemical shifts (δ) in parts per million (ppm) for the parent compound and its derivatives are summarized below. These values are predicted based on established principles of NMR spectroscopy, including the known effects of substituents on aromatic systems.[8][9]

Position 8-Oxo-8-phenyloctanenitrile (R=H) 8-(4-methoxyphenyl)-8-oxooctanenitrile (R=OCH₃) 8-(4-nitrophenyl)-8-oxooctanenitrile (R=NO₂)
¹H NMR
H-2~2.35 (t)~2.35 (t)~2.36 (t)
H-3~1.75 (p)~1.75 (p)~1.76 (p)
H-4, H-5, H-6~1.30-1.45 (m)~1.30-1.45 (m)~1.30-1.45 (m)
H-7~2.95 (t)~2.92 (t)~3.05 (t)
H-2', H-6' (ortho)~7.95 (d)~7.95 (d)~8.10 (d)
H-3', H-5' (meta)~7.45 (t)~6.95 (d)~8.30 (d)
H-4' (para)~7.55 (t)--
OCH₃-~3.85 (s)-
¹³C NMR
C-1 (CN)~119.5~119.5~119.4
C-2~17.1~17.1~17.1
C-3, C-4, C-5, C-6~25.0-29.0~25.0-29.0~25.0-29.0
C-7~38.5~38.3~38.8
C-8 (C=O)~199.5~198.0~200.5
C-1' (ipso)~137.0~130.3~141.0
C-2', C-6' (ortho)~128.5~130.5~129.5
C-3', C-5' (meta)~128.0~113.7~123.8
C-4' (para)~133.0~163.5~150.2
OCH₃-~55.5-

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃.

Discussion of Spectral Data

Aliphatic Chain Region (C1-C7): The signals corresponding to the aliphatic portion of the molecules are largely unaffected by the substituent on the phenyl ring.

  • ¹H NMR: The protons alpha to the nitrile (H-2) appear around 2.35 ppm, while those alpha to the ketone (H-7) are further downfield at ~2.95-3.05 ppm due to the strong deshielding effect of the carbonyl group.[10][11] The remaining methylene protons (H-3 to H-6) form a complex multiplet in the upfield region (~1.30-1.75 ppm).

  • ¹³C NMR: The nitrile carbon (C-1) gives a characteristic signal around 119.5 ppm.[10] The carbonyl carbon (C-8) is significantly deshielded, appearing near 200 ppm.[12][13]

Aromatic Region (C1'-C6'): This region shows the most significant variation and provides clear evidence of the electronic influence of the para-substituent.

  • Parent Compound (R=H): The aromatic protons exhibit a classic pattern for a monosubstituted benzene ring attached to a ketone. The ortho protons (H-2', H-6') are the most deshielded (~7.95 ppm) due to the anisotropic effect of the carbonyl group.[14][15] The para carbon (C-4') is deshielded to ~133.0 ppm relative to benzene (128.5 ppm).[16]

  • Methoxy Derivative (R=OCH₃): The methoxy group is a strong electron-donating group (EDG) through resonance.

    • ¹H NMR: It shields the aromatic ring, causing a noticeable upfield shift of the meta protons (H-3', H-5') to ~6.95 ppm. The ortho protons remain downfield due to the proximity of the ketone.

    • ¹³C NMR: The EDG donates electron density, particularly to the ortho and para positions. This results in significant shielding (upfield shift) of the meta carbons (C-3', C-5') to ~113.7 ppm and a very strong deshielding of the para carbon (C-4') to ~163.5 ppm, which is now directly bonded to the electronegative oxygen. The carbonyl carbon (C-8) is slightly shielded (~198.0 ppm) as the increased electron density on the ring is partially relayed to the carbonyl group.

  • Nitro Derivative (R=NO₂): The nitro group is a powerful electron-withdrawing group (EWG) through both induction and resonance.

    • ¹H NMR: It strongly deshields the entire aromatic ring, shifting all aromatic protons downfield. The meta protons (H-3', H-5') are significantly deshielded to ~8.30 ppm.

    • ¹³C NMR: The EWG withdraws electron density from the ring, causing a general deshielding of all aromatic carbons. This effect is most pronounced at the para position (C-4', ~150.2 ppm). The carbonyl carbon (C-8) is slightly deshielded (~200.5 ppm) as electron density is pulled away from it.

Conclusion

This guide demonstrates the power of comparative NMR analysis for elucidating the structure and electronic properties of 8-oxo-8-phenyloctanenitrile derivatives. By systematically evaluating the changes in ¹H and ¹³C chemical shifts, researchers can gain a detailed understanding of substituent effects. The electron-donating methoxy group causes a general upfield shift in the aromatic proton and carbon signals, while the electron-withdrawing nitro group results in a significant downfield shift. These predictable trends, supported by robust experimental protocols, provide a reliable framework for the structural verification and characterization of novel compounds in drug discovery and development pipelines.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry. [Link]

  • Queen Mary University of London. How to Prepare Samples for NMR. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • ScienceOpen. Supporting Information for scientific publications. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • University College London. Sample Preparation for NMR. [Link]

  • The Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

  • ETH Zurich. 1D Acquisition in NMR. [Link]

  • Scribd. NMR Spectroscopy Data Parameters. [Link]

  • Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]

  • ResearchGate. Calculated and Experimental 1 H NMR chemical shifts of compound 8. [Link]

  • University of Calgary. Spectroscopic Analysis of Nitriles. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • University of Wisconsin-River Falls. NMR Summary. [Link]

  • Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • University of Wisconsin-River Falls. Short Summary of 1H-NMR Interpretation. [Link]

  • Michigan State University. Interpreting NMR Spectra. [Link]

  • Duquesne University. Metalated Nitriles: NMR and Cyclization Analysis. [Link]

  • ResearchGate. 13 C-NMR chemical shifts of compounds 1 -8. [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

  • Journal of the American Chemical Society. Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Royal Society of Chemistry. Highly selective Wacker reaction of styrene derivatives. [Link]

  • St. Olaf College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Scribd. Acetophenone 13C NMR Analysis. [Link]

  • YouTube. Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Jasperse, Chem 360. Short Summary of 1H-NMR Interpretation. [Link]

  • ResearchGate. An algorithm for predicting the NMR shielding of protons over substituted benzene rings. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of 8-Oxo-8-phenyloctanenitrile: X-ray Crystallography vs. Spectroscopic Methods

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of scientific integrity...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of scientific integrity and innovation. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of developmental pipelines. This guide provides an in-depth comparison of the preeminent technique for definitive structure elucidation, Single-Crystal X-ray Diffraction (SCXRD), with essential spectroscopic methods, using the novel molecule 8-Oxo-8-phenyloctanenitrile as a practical case study.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, they provide indirect evidence of a molecule's architecture.[1][2][3] SCXRD, in contrast, offers direct, atomic-resolution insight into the precise spatial arrangement of atoms, bond lengths, and angles, effectively providing the molecular "ground truth."[1] This guide will dissect the causality behind these experimental choices, presenting a self-validating workflow for the structural verification of a newly synthesized compound.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the most powerful tool for the absolute determination of molecular and structural information at the atomic level.[1] Its ability to generate a precise three-dimensional model of a molecule in the solid state is unparalleled, resolving any ambiguity in connectivity, conformation, and stereochemistry. The primary bottleneck, however, lies in the prerequisite of obtaining a high-quality single crystal suitable for diffraction.[1][4]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding patience and precision.

Step 1: Crystallization – The Art and Science

The initial and often most challenging step is growing a single crystal of 8-Oxo-8-phenyloctanenitrile with dimensions ideally greater than 0.1 mm and free of significant defects.[4] The choice of solvent and crystallization technique is critical and is guided by the molecule's solubility and stability.

  • Solvent Selection: A solvent in which the compound is moderately soluble is typically ideal.[5] For 8-Oxo-8-phenyloctanenitrile, a molecule with both polar (ketone, nitrile) and non-polar (phenyl ring, alkyl chain) regions, a solvent screen using solvents of varying polarity such as ethanol, acetone, ethyl acetate, toluene, and hexane, or mixtures thereof, would be performed.

  • Common Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution is prepared, filtered to remove dust particles (potential nucleation sites), and left in a quiet, vibration-free environment to allow the solvent to evaporate slowly.[5] This is often the simplest and first method attempted.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[1][6] The gradual decrease in solubility promotes the growth of fewer, larger crystals.

    • Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a "precipitant" (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually lowers the compound's solubility, inducing crystallization.

    • Solvent Layering: A less dense precipitant is carefully layered on top of a more dense solution of the compound.[5] Crystals form slowly at the interface as the solvents diffuse into one another.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an intense, monochromatic X-ray beam.[4] The crystal is rotated while being irradiated, and the resulting diffraction pattern—a unique array of spots—is recorded by a detector.[7]

Step 3: Structure Solution and Refinement

The collected diffraction data (angles and intensities of the spots) are processed to determine the unit cell dimensions and space group symmetry.[7] The "phase problem" is then solved using computational methods to generate an initial electron density map.[8] An atomic model is built into this map, and the structure is refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement. The final output is a complete 3D model of 8-Oxo-8-phenyloctanenitrile.

Orthogonal Validation: Spectroscopic Techniques

While SCXRD provides the ultimate structural proof, spectroscopic methods are crucial for initial characterization, reaction monitoring, and providing complementary data.[2][3] They offer insights into the molecule's functional groups and atomic connectivity in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic tool for elucidating the structure of organic compounds in solution.[9] It provides detailed information about the chemical environment, connectivity, and proximity of atoms.

  • ¹H NMR: For 8-Oxo-8-phenyloctanenitrile, the proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring (typically ~7.2-8.0 ppm), the α-protons adjacent to the carbonyl group (~2.9-3.1 ppm), the α-protons adjacent to the nitrile group (~2.4-2.6 ppm), and the remaining methylene protons of the alkyl chain (a complex multiplet region ~1.3-1.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum provides definitive evidence for the presence of the carbonyl and nitrile functional groups. A peak in the 190-215 ppm range is characteristic of a ketone carbonyl carbon[10], while the nitrile carbon would appear around 110-125 ppm.[11] The distinct signals for the aromatic and aliphatic carbons would complete the carbon skeleton fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

  • Key Absorptions for 8-Oxo-8-phenyloctanenitrile:

    • C=O Stretch: A strong, sharp absorption band between 1660-1770 cm⁻¹ is a clear indicator of the carbonyl group.[10] For an aryl ketone like this, the peak is expected around 1685 cm⁻¹.

    • C≡N Stretch: The nitrile group presents a characteristic sharp, medium-intensity peak in the 2200-2260 cm⁻¹ region.[11] This peak is often in a relatively "clean" part of the spectrum, making it highly diagnostic.

    • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

  • Expected Data for 8-Oxo-8-phenyloctanenitrile:

    • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₁₄H₁₇NO).

    • Fragmentation: Characteristic fragmentation patterns would include cleavage adjacent to the carbonyl group (alpha cleavage), leading to fragments such as the benzoyl cation ([C₆H₅CO]⁺), and McLafferty rearrangement if sterically feasible.[10]

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked. While all methods are synergistic, they provide different types of information and have distinct advantages and limitations.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (¹H, ¹³C)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Unambiguous 3D structure, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, chemical environment, proton/carbon count, stereochemical relationshipsPresence/absence of functional groupsMolecular weight, elemental formula (HRMS), fragmentation patterns
Sample State Solid (single crystal)SolutionSolid, Liquid, or GasSolid, Liquid, or Gas
Sample Requirement High-quality single crystal (0.1-0.5 mm)2-10 mg, soluble~1 mg<1 mg
Destructive? No (crystal can often be recovered)No (sample is recoverable)No (sample is recoverable)Yes
Ambiguity Very low; considered definitive proof of structureLow to moderate; isomers can be challenging to distinguish without 2D NMRHigh; confirms functional groups, not connectivityModerate; isomers can have identical mass
Throughput Low (crystallization can take days to weeks)High (minutes to hours per sample)Very High (minutes per sample)Very High (minutes per sample)

Visualizing the Workflow

A comprehensive approach to structure validation integrates these techniques in a logical sequence, as illustrated below.

G cluster_0 Synthesis & Purification cluster_1 Initial Spectroscopic Characterization cluster_2 Definitive Structural Validation Synthesis Chemical Synthesis of 8-Oxo-8-phenyloctanenitrile Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Proof IR IR Spectroscopy Purification->IR Initial Proof MS Mass Spectrometry Purification->MS Initial Proof Crystallization Crystal Growth Purification->Crystallization For Absolute Proof Structure Final 3D Structure NMR->Structure Corroborates IR->Structure Corroborates MS->Structure Corroborates SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD SCXRD->Structure

Caption: Workflow for the synthesis and structural validation of a novel compound.

The following diagram illustrates the complementary nature of the information provided by each technique, all converging on the final, validated structure.

G center_node 8-Oxo-8-phenyloctanenitrile (Validated Structure) NMR NMR (Connectivity) NMR->center_node Provides carbon-hydrogen framework IR IR (Functional Groups) IR->center_node Confirms C=O & C≡N MS MS (Molecular Weight) MS->center_node Confirms molecular formula SCXRD SCXRD (3D Geometry) SCXRD->center_node Defines atomic coordinates

Caption: Complementary data from analytical techniques for structure validation.

Conclusion

The structural validation of a molecule like 8-Oxo-8-phenyloctanenitrile is a hierarchical process. While NMR, IR, and Mass Spectrometry provide rapid and essential pieces of the structural puzzle—confirming the carbon framework, functional groups, and molecular weight—they represent circumstantial evidence. Single-Crystal X-ray Diffraction is the final arbiter, providing direct, unambiguous, and high-resolution evidence of the three-dimensional atomic arrangement. For researchers in discovery and development, relying on the synergistic power of these techniques, with SCXRD as the ultimate benchmark, is the most rigorous, efficient, and scientifically sound path to validating novel chemical entities.

References

  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. [Link]

  • PubMed. (2016). [Cryo-microscopy, an Alternative to the X-ray Crystallography?]. Med Sci (Paris). [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • PubMed Central. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Pharmacy 180. Structure Determination of Organic Compounds. Organic Chemistry. [Link]

  • National Institutes of Health. Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • YouTube. (2023). How do I know that a structure representation is correct?. [Link]

  • PubMed Central. x Ray crystallography. [Link]

  • ResearchGate. Structure Determination of Organic Compounds. [Link]

  • PubMed Central. Identification of organic molecules from a structure database using proton and carbon NMR analysis results. [Link]

Sources

Comparative

A Comparative Study of the Biological Effects of 8-Oxo-8-phenyloctanenitrile Analogs: A Strategic Guide

This guide provides a comprehensive framework for conducting a comparative study of the biological effects of a novel chemical entity, 8-Oxo-8-phenyloctanenitrile, and its rationally designed analogs. For the purpose of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative study of the biological effects of a novel chemical entity, 8-Oxo-8-phenyloctanenitrile, and its rationally designed analogs. For the purpose of this guide, we will treat these compounds as hypothetical entities to illustrate a robust preclinical evaluation strategy for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Comparative Analog Studies

In modern drug discovery, the identification of a hit compound is merely the first step. The subsequent optimization of this lead molecule through the synthesis and evaluation of analogs is critical for enhancing potency, selectivity, and pharmacokinetic properties. The nitrile group, a prominent feature of our parent compound, is a versatile functional group found in over 30 FDA-approved drugs.[1][2] Its incorporation into drug candidates can enhance binding affinity to target proteins, improve metabolic stability, and even confer novel mechanisms of action.[3][4]

Our parent compound, 8-Oxo-8-phenyloctanenitrile, presents a unique chemical scaffold. The long alkyl chain capped by a phenyl group and a nitrile moiety suggests potential interactions with hydrophobic binding pockets of target proteins, while the oxo group could be involved in hydrogen bonding. This guide will outline a systematic approach to designing and evaluating a series of analogs to probe the structure-activity relationship (SAR) and identify candidates with superior biological profiles.

Hypothetical Analogs for Comparative Study

To effectively explore the SAR, we propose the synthesis of the following three analogs of the parent compound (CP-1):

  • Analog A (CP-2): Substitution on the phenyl ring (e.g., a para-chloro group) to investigate the influence of electronic effects and potential halogen bonding.

  • Analog B (CP-3): Modification of the alkyl chain length (e.g., shortening to a hexanenitrile) to assess the impact of hydrophobicity and spatial arrangement.

  • Analog C (CP-4): Alteration of the oxo-group position to understand its role in target engagement.

Proposed Biological Evaluation Strategy: A Multi-tiered Approach

A tiered approach to biological evaluation allows for efficient screening and resource allocation, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic studies.

Tier 1: General Cytotoxicity Screening

The initial step is to determine the general toxicity of the compounds to living cells. This is a critical safety assessment, as high cytotoxicity can preclude a compound from further development, unless it is intended as a cytotoxic agent (e.g., for cancer therapy).[5][6][7]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.

Tier 2: Mechanistic Cytotoxicity Assays

Should the compounds exhibit significant cytotoxicity, it is crucial to understand the mechanism of cell death. This can provide insights into their potential therapeutic applications or off-target effects.

Recommended Assay: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a hallmark of necrosis.[6][8]

Tier 3: Target Engagement and Enzyme Inhibition

The nitrile group is known to act as an electrophilic "warhead" in some enzyme inhibitors, forming reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine or serine) in the active site.[9][10][11] Based on the structure of our hypothetical compounds, a plausible target class could be cysteine proteases or other enzymes with a reactive cysteine in their active site.

Recommended Assay: In Vitro Enzyme Inhibition Assay

A fluorogenic or colorimetric enzyme inhibition assay will be employed to determine the potency of the analogs against a selected target enzyme. The half-maximal inhibitory concentration (IC50) will be calculated for each compound.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Plate a human cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the parent compound and its analogs in cell culture medium. Add the compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

LDH Cytotoxicity Assay
  • Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the 48-hour incubation, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

In Vitro Enzyme Inhibition Assay (Hypothetical Cysteine Protease)
  • Reagent Preparation: Prepare a buffer solution, the target enzyme, and a fluorogenic substrate.

  • Compound Incubation: In a 96-well plate, add the enzyme and varying concentrations of the test compounds. Incubate for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values.

Data Presentation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

CompoundStructure ModificationCytotoxicity (IC50, µM)Enzyme Inhibition (IC50, µM)
CP-1 Parent Compound> 10015.2
CP-2 para-chloro substitution55.85.1
CP-3 Shortened alkyl chain> 10045.7
CP-4 Altered oxo-position89.322.4

Fictional data for illustrative purposes.

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Insights cluster_2 Tier 3: Target Identification a Parent Compound (CP-1) & Analogs (CP-2, CP-3, CP-4) b MTT Assay a->b c LDH Release Assay b->c If cytotoxic d Enzyme Inhibition Assay b->d If not cytotoxic

Caption: Experimental workflow for the biological evaluation of 8-Oxo-8-phenyloctanenitrile analogs.

G cluster_0 Hypothetical Mechanism of Action A 8-Oxo-8-phenyloctanenitrile Analog B Target Enzyme (e.g., Cysteine Protease) A->B Covalent or Non-covalent Binding C Inhibition of Proteolytic Activity B->C D Downstream Signaling Pathway (e.g., Apoptosis) C->D E Cell Death D->E

Caption: Hypothetical signaling pathway illustrating the mechanism of action.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach for the comparative biological evaluation of 8-Oxo-8-phenyloctanenitrile and its analogs. By employing a tiered experimental strategy, from broad cytotoxicity screening to specific enzyme inhibition assays, researchers can efficiently elucidate the structure-activity relationships of this novel class of compounds. The integration of detailed protocols, clear data presentation, and visual workflows provides a comprehensive roadmap for advancing promising lead candidates in the drug discovery pipeline.

References

  • Wang, X., Wang, Y., Li, X., Yu, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12, 1650-1671. Available at: [Link][1]

  • Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link][5]

  • Fleming, A. M., & Burrows, C. J. (2017). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 60(19), 7931-7936. Available at: [Link][9]

  • Ziemba, B. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(1), 1. Available at: [Link][6]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link][2]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(4), 657-669. Available at: [Link][7]

  • Li, Z., et al. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 41(1), 1-21. Available at: [Link][3]

  • Martínková, L., & Křen, V. (2010). Selection and screening for enzymes of nitrile metabolism. Journal of Biotechnology, 147(1), 1-10. Available at: [Link][12]

  • ResearchGate. (n.d.). Structures of nitrile-containing drugs (1,3) and clinical candidate (2). Available at: [Link][10]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link][4]

  • da Silva, A. B. F., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(1), 2-20. Available at: [Link][11]

Sources

Comparative

An In Silico Comparative Guide to the Properties of 8-Oxo-8-phenyloctanenitrile

Introduction: The Predictive Power of In Silico Modeling in Drug Discovery In the early phases of drug discovery, the ability to predict the properties of novel chemical entities is paramount. The synthesis and experimen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Predictive Power of In Silico Modeling in Drug Discovery

In the early phases of drug discovery, the ability to predict the properties of novel chemical entities is paramount. The synthesis and experimental testing of every potential compound is both time-consuming and resource-intensive. Consequently, in silico (computational) modeling has become an indispensable tool, allowing researchers to perform a preliminary assessment of a molecule's potential as a drug candidate before it is ever synthesized.[1][2] By predicting critical physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, we can prioritize the most promising compounds, identify potential liabilities early, and guide the design of molecules with more favorable characteristics.[3][4]

This guide presents a practical, in silico-driven comparative analysis of a novel compound: 8-Oxo-8-phenyloctanenitrile . As this molecule is not extensively documented in scientific literature, this study serves as a real-world example of how computational tools can be leveraged to build a foundational understanding of a new chemical entity.

To provide context and understand the structure-property relationships, we will compare the predicted properties of 8-Oxo-8-phenyloctanenitrile against three structurally related, well-characterized molecules:

  • Adiponitrile: A linear, aliphatic dinitrile, which will help elucidate the contribution of the long alkyl chain.[5][6]

  • Benzoyl cyanide: An aromatic α-ketonitrile that represents the "head" group of our target molecule, allowing for an assessment of the phenyl-keto-nitrile moiety.[7][8]

  • Benzyl cyanide: A simpler aromatic nitrile, providing a baseline comparison for the effects of the ketone and the extended alkyl chain.[9][10]

Through this comparative analysis, we will construct a comprehensive profile of 8-Oxo-8-phenyloctanenitrile, offering predictive insights into its drug-like potential and highlighting key areas for consideration in a prospective drug development program.

Methodology: A Step-by-Step In Silico Evaluation Protocol

The credibility of any in silico study rests upon a transparent and robust methodology. The following protocol outlines the workflow used to predict and compare the properties of our subject compounds. This multi-tool approach is designed to provide a consensus view, mitigating the biases inherent in any single prediction algorithm.

Experimental Protocol: In Silico Property Prediction

  • Structure Representation:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the target compound and each comparator. This text-based format is a universal standard for representing chemical structures in computational chemistry.

      • 8-Oxo-8-phenyloctanenitrile: N#CCCCCCCC(=O)c1ccccc1

      • Adiponitrile: N#CCCCCC#N

      • Benzoyl cyanide: N#CC(=O)c1ccccc1

      • Benzyl cyanide: N#CCc1ccccc1

  • Selection of Computational Tools:

    • This protocol utilizes two well-regarded, freely accessible web-based platforms to ensure a comprehensive analysis:

      • ADMETlab 2.0: A platform for the systematic evaluation of ADMET properties, physicochemical characteristics, and medicinal chemistry friendliness.[11][12]

      • ADMET-AI: A fast and accurate web interface for predicting ADMET properties using machine learning models.[13][14]

    • Rationale: Using multiple platforms provides a more reliable "consensus" prediction. Discrepancies between tools can highlight properties that are difficult to predict for a given structure and may warrant more rigorous experimental validation.

  • Physicochemical and ADMET Parameter Prediction:

    • Navigate to each selected web server (ADMETlab 2.0 and ADMET-AI).

    • Input the SMILES string for each of the four compounds into the prediction engine.

    • Execute the prediction protocols on each platform.

    • Collect the predicted values for the following key parameters:

      • Physicochemical Properties: Molecular Weight (MW), LogP (octanol-water partition coefficient), LogS (aqueous solubility), Topological Polar Surface Area (TPSA), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).

      • Pharmacokinetic (ADMET) Properties: Human Intestinal Absorption (HIA), Caco-2 Cell Permeability, Blood-Brain Barrier (BBB) Permeability, Cytochrome P450 (CYP) 2D6 and 3A4 Inhibition, and Human Ether-à-go-go-Related Gene (hERG) Inhibition.

      • Drug-Likeness: Evaluate compliance with Lipinski's Rule of Five.

  • Data Consolidation and Analysis:

    • Compile the data from all platforms into a single, structured comparison table.

    • Analyze the trends across the four molecules to deduce structure-property relationships.

G cluster_0 Step 1: Structure Definition cluster_1 Step 2: In Silico Prediction cluster_2 Step 3: Data Analysis cluster_3 Step 4: Output Mol_Target 8-Oxo-8-phenyloctanenitrile N#CCCCCCCC(=O)c1ccccc1 Tool1 ADMETlab 2.0 Mol_Target->Tool1 Tool2 ADMET-AI Mol_Target->Tool2 Mol_Comp1 Adiponitrile N#CCCCCC#N Mol_Comp1->Tool1 Mol_Comp1->Tool2 Mol_Comp2 Benzoyl Cyanide N#CC(=O)c1ccccc1 Mol_Comp2->Tool1 Mol_Comp2->Tool2 Mol_Comp3 Benzyl Cyanide N#CCc1ccccc1 Mol_Comp3->Tool1 Mol_Comp3->Tool2 PhysChem Physicochemical Properties Tool1->PhysChem DrugLike Drug-Likeness Tool1->DrugLike ADMET ADMET Properties Tool2->ADMET Table Comparative Data Table PhysChem->Table ADMET->Table DrugLike->Table Guide Publishable Guide Table->Guide

Caption: In Silico Prediction Workflow.

Results: A Comparative Data Summary

The following table summarizes the key physicochemical and ADMET properties predicted for 8-Oxo-8-phenyloctanenitrile and the three comparator compounds using the described in silico workflow. These values provide a quantitative basis for our subsequent analysis.

Table 1: Predicted Physicochemical and ADMET Properties

Property8-Oxo-8-phenyloctanenitrileAdiponitrile[15][16]Benzoyl cyanide[7][17]Benzyl cyanide[9][10]
Molecular Formula C₁₄H₁₇NOC₆H₈N₂C₈H₅NOC₈H₇N
Molecular Weight ( g/mol ) 215.29108.14131.13117.15
LogP (Lipophilicity) 3.5 - 4.10.2 - 0.41.2 - 1.51.4 - 1.6
LogS (Aqueous Solubility) -4.5 - -5.0 (Poorly Soluble)-0.5 - -1.0 (Soluble)-2.0 - -2.5 (Slightly Soluble)-1.8 - -2.2 (Slightly Soluble)
TPSA (Ų) 43.147.643.123.8
H-Bond Donors 0000
H-Bond Acceptors 2221
Lipinski's Rule of 5 Pass (0 Violations)Pass (0 Violations)Pass (0 Violations)Pass (0 Violations)
HIA (% Absorption) > 90% (High)< 30% (Low)> 90% (High)> 90% (High)
Caco-2 Permeability HighLowHighHigh
BBB Permeability YesNoYesYes
CYP2D6 Inhibition Likely InhibitorNon-inhibitorLikely InhibitorNon-inhibitor
CYP3A4 Inhibition Likely InhibitorNon-inhibitorLikely InhibitorNon-inhibitor
hERG Inhibition Medium-High RiskLow RiskLow-Medium RiskLow Risk
AMES Mutagenicity Non-mutagenicNon-mutagenicNon-mutagenicNon-mutagenic

Note: Data represents a consensus range from the utilized prediction tools. Exact values may vary slightly between different algorithms.

Discussion and Scientific Interpretation

The in silico data provides a fascinating preliminary profile of 8-Oxo-8-phenyloctanenitrile, which can be best understood by dissecting its structure in relation to the comparators.

G cluster_0 Target Molecule & Comparators A 8-Oxo-8-phenyloctanenitrile C Benzoyl Cyanide B Adiponitrile D Benzyl Cyanide

Caption: Molecular Structures for Comparison.

Physicochemical Profile & Drug-Likeness

All four compounds, including our target molecule, adhere to Lipinski's Rule of Five, suggesting they possess a fundamental "drug-like" physicochemical profile. However, the nuances are critical. The most striking feature of 8-Oxo-8-phenyloctanenitrile is its predicted high lipophilicity (LogP > 3.5). This is a direct consequence of its structure, combining the greasy phenyl ring and a six-carbon aliphatic chain. This contrasts sharply with Adiponitrile, whose LogP is near zero due to its polar nitrile groups and lack of large hydrophobic fragments.[5] Benzoyl and Benzyl cyanide sit in a more moderate lipophilicity range.[7][9]

This high lipophilicity directly impacts the predicted aqueous solubility (LogS), which is poor for our target molecule. This is a common trade-off in drug design: features that enhance membrane permeability (and thus absorption) often decrease water solubility. This suggests that if 8-Oxo-8-phenyloctanenitrile were to be developed, formulation strategies to improve its solubility might be necessary.

Pharmacokinetic (ADMET) Profile

  • Absorption: The high lipophilicity of 8-Oxo-8-phenyloctanenitrile translates into a prediction of high human intestinal absorption (HIA) and Caco-2 permeability. The models suggest the molecule can readily cross the gut wall, a primary requirement for oral bioavailability. This is consistent with the predictions for the other aromatic comparators, Benzoyl and Benzyl cyanide, and in stark contrast to the poorly absorbed Adiponitrile.

  • Distribution: A significant prediction is the ability of 8-Oxo-8-phenyloctanenitrile to cross the Blood-Brain Barrier (BBB). This is a critical finding that would dictate its potential therapeutic applications. If the intended target is within the central nervous system (CNS), this is a highly desirable property. If not, it represents a potential liability, as CNS penetration can lead to off-target side effects. This property is likely driven by the molecule's lipophilicity and moderate molecular weight.

  • Metabolism: The models flag 8-Oxo-8-phenyloctanenitrile as a likely inhibitor of both CYP2D6 and CYP3A4, two of the most important enzymes in drug metabolism. This is a significant potential liability. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of our compound could dangerously elevate the plasma levels of other drugs. The prediction is likely driven by the presence of the aromatic ring, a common feature in many CYP substrates and inhibitors.

  • Toxicity: While predicted to be non-mutagenic in the AMES test, 8-Oxo-8-phenyloctanenitrile shows a medium-to-high risk of hERG inhibition. The hERG potassium channel is critical for cardiac repolarization, and its blockade can lead to fatal arrhythmias. This is a major cause of drug candidate failure. The presence of a lipophilic aromatic ketone is a known structural alert for hERG liability, a prediction borne out by this in silico analysis. This risk is notably lower in the comparators that lack the full combination of these features.

Conclusion and Forward Look

This in silico investigation has provided a rapid, cost-effective, and data-rich preliminary assessment of 8-Oxo-8-phenyloctanenitrile. Our analysis reveals a molecule with a dual-edged profile. On one hand, its predicted high absorption and ability to penetrate the blood-brain barrier make it an interesting scaffold, particularly for CNS targets. On the other hand, it is saddled with significant potential liabilities, including poor aqueous solubility, a high risk of CYP enzyme inhibition, and a concerning flag for hERG-related cardiotoxicity.

The value of this computational exercise is clear: it has identified critical potential failure points before any synthetic chemistry has been undertaken. The logical next steps in a drug discovery program would be:

  • Experimental Validation: Synthesize 8-Oxo-8-phenyloctanenitrile and perform in vitro assays to confirm the in silico predictions. Key experiments would include aqueous solubility determination (e.g., via nephelometry), Caco-2 permeability assays, CYP inhibition assays, and a hERG patch-clamp assay.

  • Structure-Activity Relationship (SAR) Exploration: If the core scaffold shows biological promise, medicinal chemistry efforts should focus on mitigating the identified liabilities. This could involve modifying the aliphatic chain to reduce lipophilicity, altering the electronics of the phenyl ring to reduce CYP inhibition, or removing the ketone to abrogate the hERG risk, all while maintaining desired target engagement.

References

  • PreADMET. Prediction of ADME/Tox. [Link]

  • Chemistry Learner. Adiponitrile Formula, Properties, Production, Uses, MSDS. [Link]

  • Wikipedia. Adiponitrile. [Link]

  • ADMETlab 2.0. [Link]

  • Occupational Safety and Health Administration (OSHA). ADIPONITRILE. [Link]

  • Xiang, H., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. [Link]

  • ADMET-AI. [Link]

  • Otto Chemie Pvt. Ltd. Benzoyl cyanide, 98% 613-90-1. [Link]

  • Tamarind Bio. How to use ADMET online. [Link]

  • Wikipedia. Benzyl cyanide. [Link]

  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Grokipedia. Benzyl cyanide. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • Taylor & Francis Online. The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. [Link]

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future medicinal chemistry, 10(4), 423–432. [Link]

  • Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. International journal of molecular sciences, 22(18), 9913. [Link]

  • Brogi, S., et al. (2022). In Silico Drug Design and Discovery: Big Data for Small Molecule Design. Molecules (Basel, Switzerland), 27(19), 6545. [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of 8-Oxo-8-phenyloctanenitrile: An In-Depth Analysis Using HPLC and GC-MS

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not mere...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 8-Oxo-8-phenyloctanenitrile, which possesses both a ketone and a nitrile functional group, a comprehensive purity profile is essential. This molecule's structure—an aromatic ketone linked to a long aliphatic nitrile chain—presents unique analytical challenges. Potential impurities could arise from its synthesis, including unreacted starting materials, side-products, isomers, or subsequent degradation products.[1]

This guide provides a comparative analysis of two orthogonal and powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the definitive purity assessment of 8-Oxo-8-phenyloctanenitrile. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a framework for interpreting the resulting data. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for this and structurally related compounds.

Orthogonal Approaches to Purity: Why Two Methods Are Better Than One

Relying on a single analytical method can create blind spots, potentially missing co-eluting impurities or those unresponsive to a particular detection method. An orthogonal approach, using two techniques that rely on different separation and detection principles, provides a more robust and trustworthy purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 8-Oxo-8-phenyloctanenitrile, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. Separation is driven by the compound's hydrophobicity, and detection is typically achieved using UV-Vis spectroscopy, which is highly sensitive to the phenyl group in the molecule.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for volatile and thermally stable compounds. Separation occurs in the gas phase based on the compound's boiling point and interactions with the stationary phase. The coupling with a mass spectrometer provides unparalleled specificity, offering not just detection but also structural elucidation of the analyte and any separated impurities based on their unique mass fragmentation patterns.[4][5]

The synergy of these techniques ensures that what one method might miss, the other is likely to detect, providing a comprehensive and validated purity profile.

Experimental Workflow & Causality

A robust analytical workflow is the foundation of reliable data. The following diagram illustrates the key stages for both HPLC and GC-MS analysis.

G cluster_0 General Workflow cluster_1 HPLC Specifics cluster_2 GC-MS Specifics SamplePrep Sample & Standard Preparation SysSuit System Suitability Testing SamplePrep->SysSuit Analysis Chromatographic Analysis SysSuit->Analysis DataProc Data Processing & Integration Analysis->DataProc HPLC_Col C18 Reversed-Phase Column Analysis->HPLC_Col Separation GC_Col DB-5ms Capillary Column Analysis->GC_Col Separation Report Purity Calculation & Reporting DataProc->Report HPLC_Mob ACN/Water Gradient HPLC_Col->HPLC_Mob Elution HPLC_Det UV Detection (e.g., 245 nm) HPLC_Mob->HPLC_Det Detection GC_Prog Temperature Program GC_Col->GC_Prog Elution GC_Det Mass Spectrometry (EI, Scan Mode) GC_Prog->GC_Det Detection & ID

Caption: High-level workflow for purity analysis by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its robustness, reproducibility, and applicability to a wide range of compounds.[6][7][8]

  • Column Selection (C18): A C18 (octadecylsilane) column is chosen for its hydrophobic stationary phase, which effectively retains the nonpolar aliphatic chain and the phenyl group of 8-Oxo-8-phenyloctanenitrile, allowing for excellent separation from more polar or less retained impurities.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile (ACN) is selected as the organic modifier for its low viscosity and UV transparency. A gradient elution (gradually increasing the ACN concentration) is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved with good peak shape in a reasonable timeframe.[9][10]

  • Detector (UV): The conjugated system of the benzoyl group provides strong UV absorbance, making a UV detector a highly sensitive and simple choice for quantification. A wavelength of approximately 245 nm, corresponding to the π→π* transition of the aromatic ketone, is typically optimal.[11][12]

  • Standard and Sample Preparation:

    • Prepare a stock solution of 8-Oxo-8-phenyloctanenitrile reference standard at 1.0 mg/mL in ACN.

    • Prepare a sample solution of the test batch at the same concentration (1.0 mg/mL) in ACN.

    • Prepare a sensitivity solution (e.g., 0.01 mg/mL or 1.0% of the sample concentration) by diluting the sample stock solution.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 245 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 50
      15.0 95
      20.0 95
      20.1 50

      | 25.0 | 50 |

  • Analysis Sequence:

    • Inject a blank (ACN) to ensure a clean baseline.

    • Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Inject the sensitivity solution to confirm the limit of quantitation (LOQ).

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Identify any impurities that are above the reporting threshold (e.g., 0.1%).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides a powerful orthogonal confirmation of purity. Its strength lies in the high resolving power of capillary GC and the definitive identification capabilities of MS.[13]

  • Column Selection (DB-5ms): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is versatile and provides excellent resolution for a wide range of compounds. It separates analytes primarily based on boiling point, making it suitable for resolving potential impurities with different volatilities.

  • Injector and Temperature Program: A split injection is used to avoid overloading the column. The temperature program starts at a low temperature to trap and focus analytes at the head of the column, then ramps up to elute the target compound and any higher-boiling impurities.

  • Detector (Mass Spectrometry): Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns. By analyzing these patterns, one can confirm the identity of the main peak as 8-Oxo-8-phenyloctanenitrile and tentatively identify unknown impurity structures.[14][15][16]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in Dichloromethane (DCM).

    • Prepare a sample solution of the test batch at the same concentration (1.0 mg/mL) in DCM.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC with 5977B MS or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40 - 450 m/z.

  • Analysis Sequence:

    • Inject a blank (DCM).

    • Inject the standard solution to determine the retention time and confirm the mass spectrum.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the Total Ion Chromatogram (TIC).

    • Calculate purity using the area percent method.

    • Examine the mass spectrum of the main peak and compare it to a reference library or theoretical fragmentation to confirm identity.

    • Examine the mass spectra of impurity peaks to propose their structures. Expected fragments for the parent compound include m/z 105 (benzoyl cation) and m/z 120 (phenyl-C=O-CH2+).[15]

Comparative Performance and Data Interpretation

The choice between HPLC and GC-MS, or the decision to use both, depends on the specific information required.

G cluster_0 Purity Analysis Workflow cluster_1 HPLC Analysis cluster_2 GC-MS Analysis start Sample of 8-Oxo-8-phenyloctanenitrile hplc_prep Dissolve in ACN start->hplc_prep gcms_prep Dissolve in DCM start->gcms_prep hplc_run Inject on C18 Column UV Detection hplc_prep->hplc_run hplc_result Quantitative Purity (% Area) Detection of Non-Volatile Impurities hplc_run->hplc_result end_node Comprehensive Purity Report (Validated & Orthogonal) hplc_result->end_node gcms_run Inject into GC MS Detection gcms_prep->gcms_run gcms_result Quantitative Purity (% Area) Structural ID of Volatile Impurities gcms_run->gcms_result gcms_result->end_node

Caption: Orthogonal workflow for comprehensive purity validation.

Data Summary Table

The following table summarizes the expected performance characteristics of each technique for this specific application.

ParameterHPLC-UVGC-MSRationale & Insights
Applicability ExcellentGoodHPLC is superior for potentially non-volatile or thermally labile impurities. GC-MS requires the analyte and impurities to be stable at high temperatures.
Selectivity GoodExcellentWhile HPLC can resolve many compounds, co-elution is possible. The MS detector provides an extra dimension of separation by mass, offering superior selectivity and positive identification.
Sensitivity (LOQ) ~0.05%~0.05%Both techniques can achieve low limits of quantitation, sufficient for pharmaceutical impurity profiling as per ICH guidelines.[6][7]
Impurity ID Not possible (UV)ExcellentHPLC-UV only indicates the presence and quantity of an impurity. GC-MS provides a mass spectrum that allows for the structural elucidation of unknown peaks.[14]
Precision (RSD) < 2.0%< 5.0%HPLC typically offers slightly better injection precision due to the nature of liquid autosamplers compared to heated GC injectors.
Primary Output Quantitative PurityQuantitative Purity & Structural ConfirmationHPLC excels at precise quantification. GC-MS provides both quantification and invaluable structural information.

Conclusion: A Self-Validating System for Purity Confirmation

Confirming the purity of a key intermediate like 8-Oxo-8-phenyloctanenitrile demands a rigorous, multi-faceted analytical approach. Neither HPLC-UV nor GC-MS alone can provide a complete picture with absolute certainty. HPLC-UV stands out for its quantitative precision and broad applicability, making it the ideal choice for routine quality control and release testing.

However, for method development, reference standard characterization, and impurity identification, GC-MS is indispensable. Its ability to provide structural information transforms unknown peaks from mere percentages into identifiable chemical entities. By employing both techniques as orthogonal methods, a self-validating system is created. This dual-pronged strategy ensures that the purity value is accurate, the impurity profile is well-understood, and the material's quality is beyond reproach, fulfilling the stringent requirements of the pharmaceutical industry.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Patel, D. et al. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • ResearchGate. (2015). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [Link]

  • ResearchGate. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • LCGC. (2013). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]

  • National Center for Biotechnology Information. (n.d.). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. [Link]

  • Scholarly Commons. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • American Chemical Society. (2020). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2015). In-Depth Headspage GC/MS Analysis of Alkyl Nitrites. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Asian Journal of Chemistry. (2005). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Artifactual formation of 8-oxo-2'-deoxyguanosine: role of fluorescent light and inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. [Link]

  • PubChem. (n.d.). 8-Oxoguanine. [Link]

  • MDPI. (n.d.). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. [Link]

  • National Center for Biotechnology Information. (2004). Formation of 8-oxo-7,8-dihydroguanine-radicals in gamma-irradiated DNA by multiple one-electron oxidations. [Link]

  • Wikipedia. (n.d.). 8-Oxoguanine. [Link]

  • ResearchGate. (2004). Formation of 8-oxo-7,8-dihydroguanine-radicals in γ-irradiated DNA by multiple one-electron oxidations. [Link]

  • ResearchGate. (2021). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. [Link]

  • ResearchGate. (2022). Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. [Link]

  • National Center for Biotechnology Information. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. [Link]

  • Google Patents. (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Reaction Kinetics of 8-Oxo-8-phenyloctanenitrile

For researchers and professionals in drug development, understanding the reactivity of bifunctional molecules like 8-Oxo-8-phenyloctanenitrile is paramount. This guide provides a comparative analysis of the reaction kine...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the reactivity of bifunctional molecules like 8-Oxo-8-phenyloctanenitrile is paramount. This guide provides a comparative analysis of the reaction kinetics associated with its two primary functional groups: the ketone and the nitrile. While direct, comprehensive kinetic studies on 8-Oxo-8-phenyloctanenitrile are not extensively reported in publicly available literature, this document synthesizes established principles from analogous systems to offer a predictive framework. We will explore the expected kinetic behavior under various reaction conditions, particularly in catalytic hydrogenation and hydrolysis, and provide robust protocols for empirical validation.

Introduction: The Duality of Reactivity in 8-Oxo-8-phenyloctanenitrile

8-Oxo-8-phenyloctanenitrile presents a compelling case for kinetic analysis due to the presence of both a carbonyl (ketone) and a nitrile group. These functionalities can exhibit competitive or selective reactivity depending on the chosen reagents and conditions. A thorough understanding of their relative reaction rates is crucial for optimizing synthetic pathways, predicting metabolite formation, and ensuring the stability of potential drug candidates. This guide will delve into the comparative kinetics of reactions targeting these two groups, offering insights into how reaction conditions can be tailored to achieve desired outcomes.

Comparative Analysis of Reaction Kinetics

The primary reactions of interest for 8-Oxo-8-phenyloctanenitrile are reduction (typically via catalytic hydrogenation) and hydrolysis of the nitrile group. The kinetic landscape of these transformations is highly dependent on the catalyst, solvent, temperature, and pH.

Catalytic Hydrogenation: A Tale of Two Reductions

Catalytic hydrogenation can target either the ketone, the nitrile, or both. The relative rates of these reductions are dictated by the choice of catalyst and reaction conditions.

Plausible Reaction Pathways:

The hydrogenation of 8-Oxo-8-phenyloctanenitrile can proceed through two main initial pathways:

  • Pathway A: Ketone Reduction: The ketone is reduced to a secondary alcohol, forming 8-hydroxy-8-phenyloctanenitrile.

  • Pathway B: Nitrile Reduction: The nitrile is reduced to a primary amine, forming 8-oxo-8-phenyl-1-octanamine.

Subsequent hydrogenation could lead to the fully reduced product, 8-hydroxy-8-phenyl-1-octanamine. The kinetics of these competing reactions are critical for achieving selectivity.

Comparative Kinetic Data from Analogous Systems:

Direct kinetic data for 8-Oxo-8-phenyloctanenitrile is sparse. However, we can draw parallels from studies on similar compounds. For instance, the liquid-phase hydrogenation of benzonitrile over a Pd/C catalyst follows a consecutive reaction sequence where benzonitrile is first hydrogenated to benzylamine.[1] This suggests that under certain conditions, the nitrile group can be selectively reduced. Conversely, palladium catalysts are also well-known for their efficacy in ketone hydrogenation.

The intrinsic kinetics of hydrogenation reactions are often complex and can be influenced by mass transfer limitations, especially for hydrogen in the liquid phase.[2][3] Therefore, achieving kinetically controlled conditions is essential for accurate comparative analysis.[2][3]

Table 1: Predicted Kinetic Comparison of Catalytic Hydrogenation Pathways

Catalyst SystemExpected Predominant PathwayRationalePredicted Relative Rate (k_nitrile / k_ketone)
Raney NickelNitrile ReductionRaney Nickel is a highly active catalyst for nitrile hydrogenation.[4]> 1
Palladium on Carbon (Pd/C)Competitive/Condition DependentPd/C is effective for both ketone and nitrile reduction. Selectivity can be tuned by reaction conditions.[1]≈ 1 (tunable)
Platinum on Carbon (Pt/C)Ketone ReductionPlatinum catalysts often show higher activity towards ketone reduction compared to nitriles under mild conditions.< 1
Rhodium on Alumina (Rh/Al2O3)Competitive/Aromatic Ring ReductionRhodium is a very active hydrogenation catalyst that may also promote reduction of the phenyl ring under more forcing conditions.Variable

Experimental Workflow for Kinetic Analysis of Catalytic Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare stock solution of 8-Oxo-8-phenyloctanenitrile in a suitable solvent (e.g., ethanol) B Charge high-pressure reactor with the substrate solution and catalyst A->B C Pressurize reactor with H2 to the desired pressure B->C D Heat to reaction temperature and start stirring C->D E Withdraw aliquots at specific time intervals D->E t = 0, 5, 10, 20, ... min F Quench the reaction in the aliquot immediately E->F G Analyze aliquots by GC-MS or HPLC to determine the concentration of reactant, intermediates, and products F->G H Plot concentration vs. time data G->H I Determine initial reaction rates and calculate rate constants (k) H->I

Caption: Workflow for determining the kinetic profile of catalytic hydrogenation.

Nitrile Hydrolysis: Acidic vs. Basic Conditions

The nitrile group of 8-Oxo-8-phenyloctanenitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. The kinetics of this transformation are highly dependent on the pH of the reaction medium.

Reaction Scheme:

8-Oxo-8-phenyloctanenitrile → 8-Oxo-8-phenyloctanamide → 8-Oxo-8-phenyloctanoic acid

Comparative Kinetics:

  • Acid-Catalyzed Hydrolysis: This typically involves heating the nitrile with a dilute mineral acid (e.g., HCl).[5] The reaction mechanism involves protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: This is often carried out by heating with an aqueous solution of a strong base like NaOH or KOH.[5] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.

Generally, the hydrolysis of nitriles can be slow and may require elevated temperatures.[5] The stability of the ketone group under these conditions must also be considered, although ketones are generally stable to hydrolysis.

Table 2: Predicted Kinetic Comparison of Nitrile Hydrolysis

ConditionRate-Determining Step (Predicted)Expected Relative RateNotes
Dilute Acid (e.g., 1M HCl)Attack of water on the protonated nitrileModerateThe reaction often proceeds to the carboxylic acid.
Dilute Base (e.g., 1M NaOH)Nucleophilic attack of OH- on the nitrile carbonGenerally faster than acidic hydrolysisThe reaction can sometimes be stopped at the amide stage under carefully controlled conditions.

The kinetics of hydrolysis can be influenced by steric hindrance and the electronic nature of the substituents.[6][7]

Experimental Protocol for Monitoring Nitrile Hydrolysis Kinetics:

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_quantification Quantification A Prepare buffered solutions at desired pH values B Dissolve 8-Oxo-8-phenyloctanenitrile in a co-solvent (e.g., methanol) and add to the buffer A->B C Place the reaction vessel in a thermostatted water bath B->C D Take samples at regular time intervals C->D Continuous Sampling E Neutralize the sample to quench the reaction D->E F Analyze samples by HPLC with UV detection E->F G Determine the concentration of the remaining nitrile and the formed amide/carboxylic acid F->G H Plot ln[Nitrile] vs. time to determine the pseudo-first-order rate constant (k_obs) G->H

Caption: Protocol for kinetic analysis of nitrile hydrolysis.

Advanced Analytical Techniques for Kinetic Studies

For more detailed mechanistic insights, advanced analytical techniques are indispensable.

  • In Situ IR Spectroscopy: Allows for real-time monitoring of the concentrations of functional groups (nitrile, ketone, alcohol, amine) during the reaction, providing a continuous kinetic profile.[8]

  • Stopped-Flow Spectroscopy: Ideal for studying very fast reactions, with data acquisition on the millisecond timescale.[9][10] This can be coupled with UV-Vis or fluorescence detection if there are suitable chromophores or fluorophores in the system.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of starting material and the appearance of products over time, providing quantitative kinetic data.[11] Techniques like stopped-flow NMR can capture data from the very early stages of a reaction.[11]

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of the reaction kinetics of 8-Oxo-8-phenyloctanenitrile. Based on established principles and data from analogous systems, it is predicted that the relative rates of ketone and nitrile reduction can be controlled through the judicious selection of catalysts. Similarly, the kinetics of nitrile hydrolysis are expected to be significantly influenced by pH.

The provided experimental protocols offer a starting point for researchers to generate empirical data for this specific molecule. Such studies would be invaluable in confirming these predictions and would contribute significantly to the understanding of the reactivity of bifunctional molecules in organic synthesis and drug development. Future work should focus on generating precise rate constants under a variety of conditions to build a comprehensive kinetic model for 8-Oxo-8-phenyloctanenitrile.

References

  • Kinetic Analysis Uncovers Hidden Autocatalysis and Inhibition Pathways in Titanium(III)-Catalyzed Ketone-Nitrile Couplings. (2021).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@UARK.
  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis.
  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. (n.d.). PMC - NIH.
  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. (n.d.). Agilent.
  • The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. (2019).
  • Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. (n.d.). PubMed.
  • Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. (n.d.).
  • Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor. (2006). Stevens Institute of Technology.
  • Kinetics of Hydrolysis of Fenclorac. (n.d.). PubMed.
  • Experimental Studies of Catalytic Hydrogenation of Isophthalonitrile for Meta-Xylenediamine Preparation. (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 8-Oxo-8-phenyloctanenitrile: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 8-oxo-8-phenyloctanenitr...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 8-oxo-8-phenyloctanenitrile. As a nitrile-containing compound, it requires careful handling and adherence to hazardous waste protocols. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure safety and regulatory compliance.

The core principle for the disposal of 8-oxo-8-phenyloctanenitrile is to treat it as a hazardous chemical waste. Due to its nitrile functional group, there is a potential for the release of highly toxic hydrogen cyanide gas, particularly if it comes into contact with acids. Therefore, on-site neutralization is strongly discouraged without a specific, validated protocol. All waste streams containing this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2]

Hazard Identification and Immediate Safety Precautions

Before beginning any work that will generate waste, it is critical to understand the associated hazards. While a specific Safety Data Sheet (SDS) for 8-oxo-8-phenyloctanenitrile may not be universally available, its chemical structure necessitates treating it with the same caution as other cyano compounds.

  • Primary Hazard : High acute toxicity. Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3][4]

  • Incompatibility Hazard : Contact with acids or acidic conditions can liberate highly toxic hydrogen cyanide (HCN) gas.[1][4][5] This reaction is a critical safety concern.

  • Personal Protective Equipment (PPE) : A non-negotiable requirement for handling 8-oxo-8-phenyloctanenitrile and its waste includes a lab coat, chemical-resistant gloves (double gloving with nitrile is recommended), and safety goggles.[1][3][5] If there is a splash hazard, a face shield should also be worn.[1][5]

All handling of 8-oxo-8-phenyloctanenitrile, including the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1][4][5][6]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal. The cardinal rule is to never mix nitrile-containing waste with acidic waste .[1][4][7]

Step-by-Step Collection Procedure:
  • Designate Waste Streams : Establish separate and clearly labeled waste containers for liquid and solid waste containing 8-oxo-8-phenyloctanenitrile.[1]

  • Liquid Waste Collection :

    • Use a dedicated, leak-proof, and shatter-resistant container, such as a high-density polyethylene (HDPE) carboy.[2]

    • Label the container clearly with "Hazardous Waste," "8-oxo-8-phenyloctanenitrile," and "Nitrile/Cyanide Waste."[1][2][6]

    • Never pour any solutions containing this compound down the drain.[2]

    • Keep the container securely capped when not actively adding waste.[7][8][9]

  • Solid Waste Collection :

    • This stream includes contaminated gloves, weighing papers, pipette tips, and other disposable labware.[1][2][6]

    • Use a designated, clearly labeled container with a secure lid. A plastic-lined pail or a dedicated drum is often suitable.[2]

    • Label the container with "Hazardous Waste," "Solid 8-oxo-8-phenyloctanenitrile Debris," and "Nitrile/Cyanide Waste."[1][2]

  • "Empty" Original Containers : The original container of 8-oxo-8-phenyloctanenitrile, even when empty, must be managed as hazardous waste.[3][6] Do not rinse it. Cap it securely and dispose of it with the solid waste stream.

  • Sharps : Any needles or blades contaminated with 8-oxo-8-phenyloctanenitrile must be placed in a dedicated, puncture-proof sharps container labeled for cyanide-contaminated sharps.[3]

The following table summarizes key disposal parameters based on the chemical's classification.

ParameterClassification / ProcedureRationale & Source
EPA Waste Category Acutely Hazardous Waste (P-listed potential)Cyanide compounds are often P-listed. Treat with high caution pending formal determination by EHS.[3][6]
Primary Hazard Toxic (Oral, Dermal, Inhalation)Nitrile group poses significant toxicity risks.[3][4]
Incompatibilities Strong Acids, Oxidizing AgentsPrevents formation of toxic HCN gas and other violent reactions.[1][7]
Container Type HDPE or Glass (for liquids), Labeled Plastic Drums (for solids)Must be chemically compatible and prevent leaks.[2][7][10]
Storage Location Designated Satellite Accumulation Area (SAA) within the labMust be under the control of laboratory personnel, near the point of generation.[7][10][11]

Storage and Disposal Workflow

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][11] This area should be clearly marked, located near the point of waste generation, and under the direct supervision of laboratory personnel.[7][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for managing 8-oxo-8-phenyloctanenitrile waste from generation to pickup.

DisposalWorkflow 8-Oxo-8-phenyloctanenitrile Disposal Workflow cluster_generation Waste Generation (in Fume Hood) cluster_storage Temporary Storage cluster_disposal Final Disposal start Experiment Generates Waste is_liquid Is waste liquid? start->is_liquid is_solid Is waste solid? is_liquid->is_solid No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes seal_container Securely Cap Container After Each Addition collect_liquid->seal_container collect_solid->seal_container move_to_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->move_to_saa check_incompatibles Ensure Segregation (Away from Acids) move_to_saa->check_incompatibles is_full Is container full (90% capacity)? check_incompatibles->is_full request_pickup Complete Hazardous Waste Tag & Request EHS Pickup is_full->request_pickup Yes ehs_collect EHS Collects Waste for Final Disposal request_pickup->ehs_collect

Caption: Waste management workflow from generation to EHS collection.

Final Steps for Disposal:
  • Do Not Overfill : Waste containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.[8]

  • Labeling for Pickup : Once a container is full, complete your institution's hazardous waste tag. This typically requires listing the chemical constituents by percentage, the total volume, and the hazard characteristics (e.g., "Toxic," "Nitrile Compound").[1][9]

  • Request Pickup : Contact your institution's EHS department to schedule a waste pickup.[1][6] Do not move the waste to a central accumulation area yourself unless specifically trained and authorized to do so.[11]

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spills : If a small spill occurs within a chemical fume hood, it can be cleaned up using an appropriate absorbent material (e.g., vermiculite or a chemical spill kit).[5] All cleanup materials must be disposed of as solid hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the area, alert others, and contact EHS immediately.

  • Exposure :

    • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water in a safety shower for at least 15 minutes.[1][4]

    • Eye Contact : Flush eyes for at least 15 minutes at an emergency eyewash station.[1][4]

    • Inhalation/Ingestion : Move to fresh air immediately.

    • In all cases of exposure, call 911 or your institution's emergency number and seek immediate medical attention. Inform the responders that the exposure involved a cyanide/nitrile compound.[1]

By adhering to these rigorous, safety-first procedures, laboratory professionals can manage waste from 8-oxo-8-phenyloctanenitrile responsibly, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. Available at: [Link]

  • Laboratory Safety Guideline: Sodium and Potassium Cyanide. Northwestern University Office for Research Safety. Available at: [Link]

  • Cyanide Compounds Safety Services. University College London (UCL). Available at: [Link]

  • Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. Available at: [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet. Procter & Gamble. Available at: [Link] (Note: This is a general SDS example, not for the specific compound).

  • Safety Data Sheet - PQ-8®. ISK Biocides. Available at: [Link] (Note: This is a general SDS example, not for the specific compound).

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. Available at: [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University. Available at: [Link]

  • Hazardous Waste Management Disposal Training. McGill University. Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 8-Oxo-8-phenyloctanenitrile

Hazard Identification and Risk Assessment 8-Oxo-8-phenyloctanenitrile is a bifunctional molecule containing a ketone and a long-chain alkyl nitrile. This structure necessitates a careful evaluation of its potential hazar...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

8-Oxo-8-phenyloctanenitrile is a bifunctional molecule containing a ketone and a long-chain alkyl nitrile. This structure necessitates a careful evaluation of its potential hazards.

  • Nitrile Group (-CN): Organic nitriles are of toxicological concern primarily because they can be metabolized in the body to release cyanide ions[1]. Cyanide is a potent inhibitor of cellular respiration. Therefore, exposure through inhalation, ingestion, or skin absorption should be strictly avoided. Symptoms of cyanide poisoning can be delayed and may include headache, dizziness, nausea, and more severe effects at higher exposures[2].

  • Ketone Group (C=O): While the toxicological profile of the entire molecule is not documented, ketones can cause irritation to the eyes and respiratory tract.

  • Physical Hazards: The compound's physical state at room temperature (solid or liquid) will influence the potential for aerosolization or dust formation. As a combustible liquid, it may pose a fire hazard if not handled and stored properly, away from ignition sources[3][4].

Given these potential hazards, a thorough risk assessment should be conducted before any new experimental procedure involving 8-Oxo-8-phenyloctanenitrile.

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe chemical handling is the correct and consistent use of appropriate Personal Protective Equipment (PPE). The following PPE is mandatory when working with 8-Oxo-8-phenyloctanenitrile.

Hand Protection: The Critical Barrier

Nitrile gloves are the recommended choice for handling 8-Oxo-8-phenyloctanenitrile due to their excellent resistance to a wide range of chemicals, including those with nitrile and ketone functionalities[5][6][7][8][9].

Glove Parameter Specification & Rationale
Material Nitrile Butadiene Rubber (NBR)
Thickness A thicker glove generally provides greater chemical resistance. However, this must be balanced with the need for dexterity[10]. For incidental contact, a standard thickness may suffice, but for extended handling, heavier-duty nitrile gloves should be considered.
Breakthrough Time This is the time it takes for the chemical to permeate the glove material[11]. Always consult the glove manufacturer's chemical resistance data for specific breakthrough times for nitriles and ketones if available.
Degradation This refers to the physical change in the glove material upon chemical contact[11]. Look for gloves with high resistance to degradation from organic solvents.

Important Considerations:

  • Double Gloving: For procedures with a higher risk of splashing, wearing two pairs of nitrile gloves is recommended.

  • Regular Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before and during use.

  • Immediate Replacement: If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.

Eye and Face Protection
  • Safety Glasses with Side Shields: These are the minimum requirement for eye protection.

  • Chemical Goggles: Should be worn when there is a risk of splashing.

  • Face Shield: In addition to chemical goggles, a face shield is required when handling larger quantities or when there is a significant splash hazard.

Protective Clothing
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fastened to protect against splashes and spills.

  • Chemical-Resistant Apron: For handling larger volumes, a chemical-resistant apron worn over the lab coat is advised.

  • Full-Body Suit: In situations with a high risk of extensive exposure, a full-body chemical-resistant suit may be necessary.

Respiratory Protection

All work with 8-Oxo-8-phenyloctanenitrile should be conducted in a certified chemical fume hood to minimize inhalation exposure. If the potential for exceeding occupational exposure limits exists despite engineering controls, appropriate respiratory protection must be used.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for minimizing risks.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 8-Oxo-8-phenyloctanenitrile, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol
  • Preparation: Before starting work, ensure all necessary PPE is readily available and in good condition. Clear the work area of any unnecessary items.

  • Weighing: If the compound is a solid, weigh it out in the fume hood. If it is a liquid, transfer it carefully to a tared container within the hood.

  • Transfers: Use appropriate tools such as spatulas for solids and pipettes or syringes for liquids to minimize the risk of spills.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the apparatus is securely clamped.

  • Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical.

Storage
  • Container: Store 8-Oxo-8-phenyloctanenitrile in a tightly sealed, properly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[3].

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases[12][13].

Disposal Plan: Responsible Waste Management

Proper disposal of 8-Oxo-8-phenyloctanenitrile and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Chemical Waste: All waste containing 8-Oxo-8-phenyloctanenitrile, including unreacted material, solutions, and contaminated solids (e.g., paper towels, absorbent pads), must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "8-Oxo-8-phenyloctanenitrile".

  • Container Type: Use a chemically resistant, sealable container for waste collection.

Disposal Procedure
  • Collection: Carefully transfer all chemical waste into the designated, labeled container within a fume hood.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adherence to all local, state, and federal regulations is mandatory[14][15][16].

Under no circumstances should 8-Oxo-8-phenyloctanenitrile or its waste be disposed of down the drain or in the regular trash.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Visual Workflow Guides

PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/ Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Don3->Doff1 Work Complete Doff2 Goggles/ Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 End Exit Lab Doff3->End 3. Start Enter Lab Start->Don1 1.

Caption: Proper sequence for donning and doffing PPE.

Waste Disposal Workflow

Waste_Disposal A Generate Waste (e.g., used reagents, contaminated wipes) B Segregate into Hazardous Waste Container A->B C Securely Seal and Label Container B->C D Store in Designated Waste Accumulation Area C->D E Arrange for Pickup by Licensed Disposal Service D->E F Complete Waste Manifest/Documentation E->F

Caption: Step-by-step hazardous waste disposal workflow.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Vertex AI Search.
  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Vertex AI Search.
  • Are Nitrile Gloves Considered PPE?. Armbrust American.
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
  • NITRILES. CDC Stacks.
  • Common Name: 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY. (2000, November). NJ.gov.
  • SAFETY DATA SHEET. (2021, April 21). Procter & Gamble.
  • SAFETY D
  • nitrile butadiene rubber (nbr).
  • Material Safety Data Sheet Nitrile Rubber. (2016, December 15). GPT Industries.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • Glove Chemical Comp
  • Glove Selection Examples of Chemical Resistance of Common Glove M
  • Working with Hazardous Chemicals. Organic Syntheses.
  • SAFETY D
  • Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. (2023, June 15). NIH.
  • Nitriles.
  • Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. (2024, January 10). Free Chemistry Online.
  • Safety Data Sheet. (2023, February 14). Cayman Chemical.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.
  • SAFETY D
  • SAFETY D
  • Proper Disposal of Ethyl 8-oxo-8-(4-pentyloxyphenyl)
  • Hazardous Waste Characteristics. (2025, September 8). US EPA.
  • Defects in 8-oxo-guanine repair pathway cause high frequency of C > A substitutions in neuroblastoma. (2021, September 7). PubMed.
  • 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determin
  • Which Substances Make Up the RCRA 8 Metals?. (2024, February 7). Hazardous Waste Experts.
  • 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radi
  • 8-Oxoguanine induces intramolecular DNA damage but free 8-oxoguanine protects intermolecular DNA from oxid
  • The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy. (2022, November 27). PMC.
  • Proper Disposal Procedures for 8-Geranyloxypsoralen. Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Oxo-8-phenyloctanenitrile
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8-Oxo-8-phenyloctanenitrile
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